(4-Bromo-2-fluoro-6-methylphenyl)methanol
Description
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYSSUAYBQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Structural Analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers
This in-depth technical guide provides a multi-faceted analytical framework for the definitive structural elucidation and purity assessment of (4-bromo-2-fluoro-6-methylphenyl)methanol. This compound is a key synthetic intermediate, and a thorough understanding of its structural integrity is paramount for its effective use in pharmaceutical and materials science research. This document is designed to equip researchers, scientists, and drug development professionals with the necessary experimental rationale and methodological details for comprehensive characterization.
Introduction: Strategic Importance of (4-Bromo-2-fluoro-6-methylphenyl)methanol
(4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS No. 210799-19-0) is a substituted aromatic alcohol whose structural features—a bromine atom, a fluorine atom, and a methyl group strategically positioned on the phenyl ring—make it a valuable and versatile building block in organic synthesis. The interplay of the electron-withdrawing and donating groups, along with the steric hindrance they provide, allows for highly specific and controlled downstream reactions. Consequently, ensuring the precise molecular architecture and purity of this intermediate is a critical, non-negotiable step in any synthetic workflow.
Foundational Physicochemical Properties
A prerequisite to any in-depth analysis is the characterization of the compound's fundamental physicochemical properties. These parameters govern everything from appropriate solvent selection for analysis to expected behavior in chromatographic systems.
| Property | Value | Data Source |
| CAS Number | 210799-19-0 | |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Boiling Point | 285.3±25.0 °C (Predicted) | |
| Density | 1.631±0.06 g/cm³ (Predicted) | |
| pKa | 12.63±0.23 (Predicted) |
Synthetic Pathway: A Reductive Transformation
The most common and efficient synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol involves the selective reduction of the corresponding benzaldehyde derivative. This transformation is a cornerstone of organic synthesis, where a reducing agent like sodium borohydride (NaBH₄) is employed to convert the aldehyde to a primary alcohol while preserving the integrity of the other functional groups on the aromatic ring.
Figure 1: General synthesis pathway for (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Definitive Structural Elucidation: A Multi-Technique Approach
A single analytical technique is insufficient for the unambiguous confirmation of a molecule's structure. A synergistic approach, leveraging the strengths of various spectroscopic and spectrometric methods, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The ¹H NMR spectrum provides critical information about the chemical environment, number, and neighboring protons for each unique proton in the molecule.
Expected Spectral Features:
-
Aromatic Protons (Ar-H): Two distinct signals are anticipated in the aromatic region (δ 7.0-7.5 ppm). The proton adjacent to the fluorine atom will likely appear as a doublet due to ¹H-¹⁹F coupling. The second aromatic proton will also present as a doublet, with its chemical shift influenced by the bromine atom.
-
Methylene Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group is expected around δ 4.7 ppm. This signal may show coupling to the hydroxyl proton if the sample is not completely dry.
-
Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group will appear further upfield, typically around δ 2.3 ppm.
-
Hydroxyl Proton (-OH): A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration. This peak can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Spectral Features:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the fluorine will show smaller two-bond C-F couplings.
-
Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around δ 15-20 ppm.
Two-dimensional NMR experiments are crucial for assembling the final, unambiguous structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, definitively assigning the signals for the -CH₂, -CH₃, and protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. Key expected correlations include the methylene protons to the adjacent aromatic carbons, and the methyl protons to their neighboring aromatic carbons, thus locking in the substitution pattern on the ring.
Figure 2: A logical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Verification
Mass spectrometry is employed to confirm the molecular weight and gain insights into the molecule's stability and fragmentation patterns.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal abundance will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation Pathways: Common fragmentation patterns include the loss of a water molecule (M-18) from the alcohol and the loss of the hydroxymethyl radical (M-31), providing further structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.
Characteristic Absorption Bands:
-
O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic -CH₂- and -CH₃ groups.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range is characteristic of the primary alcohol's C-O bond.
-
C-F and C-Br Stretches: Strong absorptions for the C-F bond (1000-1400 cm⁻¹) and C-Br bond (below 800 cm⁻¹) will be present in the fingerprint region.
Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)
For its application in sensitive fields like drug development, the purity of (4-bromo-2-fluoro-6-methylphenyl)methanol must be rigorously quantified. Reverse-phase HPLC with UV detection is the industry-standard method.
Standard HPLC Protocol
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using acetonitrile and water is highly effective for separating the target compound from potential impurities, such as unreacted starting material or side products.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitoring at a wavelength around 220 nm or 254 nm typically provides excellent sensitivity for this chromophore-containing molecule.
-
Column Temperature: Maintaining a constant temperature, such as 30 °C, ensures reproducible retention times.
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Conclusion and Forward Outlook
The comprehensive structural characterization of (4-bromo-2-fluoro-6-methylphenyl)methanol is achieved through the integrated application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique provides a unique and complementary piece of structural information, culminating in an unambiguous assignment. Furthermore, the implementation of a robust HPLC method is essential for ensuring the purity required for demanding synthetic applications. The detailed analytical protocols and rationale presented in this guide provide a self-validating framework for the quality control and confident use of this important chemical building block in advanced research and development endeavors.
References
-
PubChem. (4-Bromo-2-fluoro-6-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
A Comprehensive Technical Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. Their unique electronic and steric properties often impart desirable characteristics to larger molecules, including enhanced metabolic stability, improved binding affinity, and altered reactivity. (4-Bromo-2-fluoro-6-methylphenyl)methanol is one such versatile reagent, offering a trifecta of functional groups—a reactive bromophenyl moiety, a hydrogen-bond-directing fluoro group, and a modifiable hydroxymethyl group. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles and supported by relevant data.
Core Compound Identification and Properties
The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The primary identifier for (4-Bromo-2-fluoro-6-methylphenyl)methanol is its CAS number.
CAS Number: 1417736-81-2[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical data for (4-Bromo-2-fluoro-6-methylphenyl)methanol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| SMILES Code | OCC1=C(C)C=C(Br)C=C1F | [1] |
| Appearance | Off-white solid (typical) | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can influence conformation and metabolic stability. The primary alcohol group is a versatile functional group for further synthetic transformations.
Synthesis and Spectroscopic Characterization
While specific, detailed synthetic procedures for (4-Bromo-2-fluoro-6-methylphenyl)methanol are not extensively documented in publicly available literature, a general retrosynthetic analysis suggests a plausible pathway. A common approach for the synthesis of such substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or aldehyde. A potential synthetic route is outlined below.
Caption: Plausible synthetic route to (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the alcohol group. The fluorine atom will cause splitting of adjacent proton signals. For a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the methyl protons appear as a singlet at δ = 2.58 ppm, and the aromatic protons are observed in the range of δ = 6.92-7.68 ppm[3].
-
¹³C NMR: The carbon NMR will show distinct peaks for each of the eight carbon atoms, with their chemical shifts influenced by the attached functional groups.
-
IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic peaks for the C-Br, C-F, and aromatic C-H and C=C bonds. The FT-IR spectra of a similar compound, 4-bromo-2-[(E)-(phenylimino)methylphenol, has been reported[4].
Applications in Research and Development
Substituted phenylmethanols are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Role as a Building Block in Drug Discovery
The structural motifs present in (4-Bromo-2-fluoro-6-methylphenyl)methanol are found in various biologically active compounds. Brominated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.
The presence of fluorine can enhance metabolic stability and binding affinity of a drug candidate. Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a versatile anchor point for further molecular elaboration.
While there are no widely reported specific applications of (4-Bromo-2-fluoro-6-methylphenyl)methanol in marketed drugs, its structural analogues are of significant interest. For instance, related bromophenyl compounds are precursors in the synthesis of endothelin receptor antagonists and antibacterial agents[5][6]. The discovery of Macitentan, a dual endothelin receptor antagonist, involved the use of brominated pyrimidine intermediates[7].
Safety, Handling, and Storage
Proper handling and storage of chemical reagents are critical for laboratory safety and maintaining the integrity of the compound.
Hazard Identification
Based on available data, (4-Bromo-2-fluoro-6-methylphenyl)methanol is classified with the following hazard statements:
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H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
A related compound, 4-Bromo-2-fluoro-6-nitrophenol, is also classified as harmful if swallowed (H302)[8].
Recommended Handling Procedures
Given the hazard profile, the following handling precautions are recommended:
-
Use in a well-ventilated area, preferably in a fume hood[9].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2].
-
Avoid contact with skin, eyes, and clothing[10].
-
Wash hands thoroughly after handling[9].
Storage Recommendations
To ensure the stability and longevity of the compound, it should be stored under the following conditions:
-
Keep the container tightly closed[2].
-
Store in a cool, dry, and well-ventilated area away from incompatible substances[9][10]. The recommended storage condition is sealed in a dry environment at room temperature[1].
Conclusion
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a valuable, multi-functionalized building block with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile alcohol functional group makes it an attractive starting material for the synthesis of complex molecular architectures. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this compound.
References
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]pubmed.ncbi.nlm.nih.gov/22900999/)
Sources
- 1. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. biosynth.com [biosynth.com]
physical and chemical properties of (4-Bromo-2-fluoro-6-methylphenyl)methanol
An In-Depth Technical Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol: Properties, Synthesis, and Applications for the Research Scientist
Executive Summary
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a highly functionalized building block in modern synthetic chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group for steric influence—makes it a valuable synthon, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, proposes a robust synthetic workflow, details its spectroscopic signature, explores its chemical reactivity, and discusses its applications for researchers, scientists, and drug development professionals. The content herein is structured to provide not only technical data but also the underlying scientific rationale for its synthesis and use.
Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.
Table 1: Nomenclature and Structural Identifiers
| Identifier | Value |
| Systematic Name | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| CAS Number | 1417736-81-2[1][2] |
| Molecular Formula | C₈H₈BrFO[1][2] |
| Molecular Weight | 219.05 g/mol [1] |
| SMILES | OCC1=C(C)C=C(Br)C=C1F[1] |
| InChI Key | Information not available in search results. |
Table 2: Key Physicochemical Properties
| Property | Value | Source / Rationale |
| Appearance | White to off-white solid. | Inferred from related solid benzyl alcohols. |
| Melting Point | Data not available. For comparison, the related 4-Bromo-2-fluorobenzyl alcohol melts at 30-35 °C. | Experimental determination is recommended. |
| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. |
| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents like dichloromethane and chloroform. Sparingly soluble in water. | Based on the properties of similar benzyl alcohols[3][4]. |
| Storage | Sealed in dry, room temperature conditions[1][2]. | Recommended to protect from moisture and atmospheric contaminants. |
Synthesis and Purification Workflow
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol is not widely reported in standard literature. However, a highly reliable and logical approach is the selective reduction of the corresponding aldehyde, 4-bromo-2-fluoro-6-methylbenzaldehyde. This precursor can be synthesized from commercially available starting materials.
Expert Rationale for Synthetic Route
The reduction of an aldehyde to a primary alcohol is one of the most efficient and high-yielding transformations in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its exceptional chemoselectivity. It readily reduces aldehydes while being compatible with the aryl halide and fluoride functionalities present in the molecule, thus avoiding unwanted side reactions. Methanol is an ideal solvent as it effectively dissolves both the substrate and the reagent and participates in the quenching of the intermediate borate ester.
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde
This protocol is a self-validating system. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through rigorous spectroscopic analysis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Reduction: Place the flask in an ice-water bath and cool the solution to 0 °C. Once cooled, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, cool the flask again to 0 °C and slowly quench the excess NaBH₄ by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following spectral features are predicted based on the molecular structure.
Diagram of Structure for NMR Correlation
Caption: Structure of the target compound with key protons labeled for NMR analysis.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~2.3 ppm (s, 3H): Methyl protons (-CH₃). ~4.7 ppm (s, 2H): Methylene protons (-CH₂OH). Variable (br s, 1H): Hydroxyl proton (-OH), exchanges with D₂O. ~7.2-7.4 ppm (m, 2H): Aromatic protons, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | ~20 ppm: Methyl carbon. ~60 ppm: Methylene carbon (-CH₂OH), may show coupling to fluorine (²JCF). ~115-165 ppm: Six distinct aromatic carbon signals, with characteristic large C-F coupling constants. |
| FT-IR | 3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. 2850-3000 cm⁻¹: C-H aliphatic stretches (methyl and methylene). ~3050 cm⁻¹: C-H aromatic stretch. 1000-1300 cm⁻¹: C-O and C-F stretches. Below 800 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of H₂O (M-18) and CH₂OH (M-31) are expected. |
Chemical Reactivity and Synthetic Utility
The utility of (4-Bromo-2-fluoro-6-methylphenyl)methanol in drug discovery stems from the distinct reactivity of its functional groups, which allows for its sequential and selective elaboration into more complex molecules.
Reactions of the Hydroxymethyl Group
The primary alcohol is a versatile handle for various transformations:
-
Oxidation: Can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). This allows access to different carbonyl-containing scaffolds.
-
Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers (e.g., via Williamson ether synthesis), which is a common strategy for creating prodrugs or modifying a compound's pharmacokinetic profile.
Reactions of the Aryl Bromide
The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation, making this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, enabling the introduction of diverse aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a cornerstone reaction in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: Coupling with terminal alkynes to install an alkyne moiety.
Diagram of Synthetic Potential
Caption: Reactivity map illustrating the synthetic transformations accessible from the title compound.
Applications in Medicinal Chemistry and Drug Development
This molecule is best viewed as a "scaffold" or "building block" rather than a final drug product. Its value lies in providing a pre-functionalized aromatic ring that can be incorporated into a larger molecular design.
-
Fragment-Based Drug Discovery (FBDD): The compound itself can be used in fragment screening campaigns to identify initial, low-affinity binders to a biological target. The functional handles then provide clear vectors for fragment evolution and optimization.
-
Scaffold for Lead Optimization: In many drug discovery programs, a core scaffold is identified that requires peripheral modifications to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, Excretion) properties. The specific substitution pattern of this molecule is highly relevant:
-
The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.
-
The bromine atom serves as a synthetic linchpin for late-stage functionalization via cross-coupling, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
The methyl group provides steric bulk that can probe the topology of a binding pocket and influence the conformation of the molecule.
-
-
Precursor to Bioactive Molecules: Halogenated phenyl rings are common motifs in a wide range of pharmaceuticals. For instance, the drug Macitentan, a dual endothelin receptor antagonist, features a bromophenyl group, highlighting the importance of such structures in achieving desired biological activity[5][6].
Safety and Hazard Information
As a laboratory chemical, (4-Bromo-2-fluoro-6-methylphenyl)methanol must be handled with appropriate precautions. The following information is based on data for the compound and structurally related chemicals.
Table 4: GHS Hazard and Precautionary Information
| Category | Information |
| GHS Pictogram | |
| Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes[7][8].
-
In case of accidental exposure, follow the first aid measures outlined in the full Safety Data Sheet (SDS).
References
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PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]
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Lead Sciences. (4-Bromo-2-fluoro-6-methylphenyl)methanol. [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]
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ChemistryViews. Insight into Catalysts for Methanol Synthesis. [Link]
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ChemBK. 4-Bromo-2-fluorobenzyl alcohol. [Link]
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link].nlm.nih.gov/22897298/)
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solubility profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (4-bromo-2-fluoro-6-methylphenyl)methanol is a critical physicochemical parameter that influences every stage of the drug development pipeline. From reaction kinetics in synthesis to bioavailability in preclinical studies, solubility dictates the feasibility and efficiency of numerous processes. A well-defined solubility profile in a range of organic solvents enables:
-
Informed Solvent Selection: For crystallization, chromatography, and formulation.
-
Optimization of Reaction Conditions: Ensuring reactants are in the appropriate phase for efficient conversion.
-
Development of Robust Analytical Methods: Preparing stock solutions and calibration standards.
-
Prediction of in vivo Behavior: Early-stage assessment of potential bioavailability challenges.
This guide will provide a first-principles approach to understanding and experimentally determining the solubility of (4-bromo-2-fluoro-6-methylphenyl)methanol.
Physicochemical Properties and Predicted Solubility of (4-Bromo-2-fluoro-6-methylphenyl)methanol
While experimental data is scarce, we can infer a likely solubility profile based on the molecular structure and general principles of solubility.
Molecular Structure:
Caption: Chemical structure of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Key Physicochemical Characteristics:
| Property | Value | Source |
| CAS Number | 1417736-81-2 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Polarity | Moderately polar | Inferred from structure |
Predicted Solubility Behavior ("Like Dissolves Like"):
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding. The aromatic ring, methyl group, and bromine atom contribute to its non-polar, lipophilic nature.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can form hydrogen bonds with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions, which should facilitate the dissolution of the compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in these solvents due to the presence of the polar hydroxyl group. However, the non-polar aromatic backbone may allow for some degree of solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[3]
Materials and Equipment
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol (solid, purity >98%)
-
Organic Solvents: HPLC grade or higher (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical Balance (readable to 0.01 mg)
-
Scintillation Vials (e.g., 20 mL) with screw caps
-
Orbital Shaker or rotator with temperature control
-
Syringe Filters (e.g., 0.22 µm PTFE)
-
Volumetric Flasks and Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5]
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation:
-
Accurately weigh an excess amount of (4-bromo-2-fluoro-6-methylphenyl)methanol into a scintillation vial. An excess is crucial to ensure a saturated solution is formed.[3]
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[3]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification via HPLC:
-
Develop a suitable HPLC method for the quantification of (4-bromo-2-fluoro-6-methylphenyl)methanol. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.[5] UV detection at a wavelength of maximum absorbance should be used.
-
Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.
-
Inject the calibration standards and the diluted samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Experimentally Determined Solubility of (4-Bromo-2-fluoro-6-methylphenyl)methanol at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Experimental Value] |
| Dichloromethane | Non-Polar | [Experimental Value] | [Experimental Value] |
| Toluene | Non-Polar | [Experimental Value] | [Experimental Value] |
| Hexane | Non-Polar | [Experimental Value] | [Experimental Value] |
Causality and Self-Validation in the Protocol
-
Expertise in Action: The choice of the shake-flask method is deliberate; it measures thermodynamic equilibrium solubility, which is a true representation of the compound's intrinsic solubility, unlike kinetic methods which can be influenced by the rate of dissolution.[6]
-
Trust through Verification: The protocol includes a critical self-validating step: ensuring equilibrium is reached by sampling at multiple time points. This confirms that the measured solubility is a stable and accurate value.[3] The use of a validated HPLC method with a robust calibration curve further ensures the trustworthiness of the quantitative data.
Conclusion
Determining the solubility profile of (4-bromo-2-fluoro-6-methylphenyl)methanol is a foundational step in its development for any application. This guide provides a robust framework for obtaining this critical data. By combining an understanding of the compound's physicochemical properties with a rigorous experimental protocol, researchers can confidently generate a comprehensive solubility profile. This information will be invaluable for making informed decisions throughout the research and development process, ultimately accelerating the path from discovery to application.
References
-
PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
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PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. National Center for Biotechnology Information. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
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Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]
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Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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PubChem. 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ResearchGate. (2025). (PDF) Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n -Hexane Elution. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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An In-depth Technical Guide on the Thermal Stability and Degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a substituted aromatic alcohol of interest in pharmaceutical and chemical synthesis. In the absence of direct experimental data for this specific compound, this document establishes a predictive framework based on the known thermal behavior of structurally related molecules, including halogenated benzyl alcohols, fluorinated aromatic compounds, and methylated phenols. We will explore the theoretical underpinnings of its thermal decomposition, propose likely degradation pathways, and detail the analytical methodologies required for experimental verification. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to anticipate and mitigate thermal stability challenges associated with this and similar molecules.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like (4-Bromo-2-fluoro-6-methylphenyl)methanol is a critical parameter that profoundly influences its entire lifecycle. From synthesis and purification to formulation, packaging, and storage, understanding a molecule's response to thermal stress is paramount for ensuring product quality, safety, and efficacy. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can have significant consequences in a pharmaceutical context.
(4-Bromo-2-fluoro-6-methylphenyl)methanol possesses a unique combination of functional groups—a brominated and fluorinated aromatic ring, a methyl group, and a benzylic alcohol—that collectively influence its thermal behavior. The interplay of the electron-withdrawing halogens, the electron-donating methyl group, and the reactive hydroxymethyl group presents a complex scenario for predicting its decomposition. This guide will dissect these structural contributions to build a robust, scientifically-grounded understanding of its thermal properties.
Predicted Physicochemical and Thermal Properties
| Property | Predicted Value/Range | Rationale/Source |
| Molecular Formula | C₈H₈BrFO | - |
| Molecular Weight | 221.05 g/mol | - |
| Appearance | White to off-white solid | Typical for similar aromatic alcohols |
| Melting Point (Tₘ) | 70-90 °C | Based on substituted benzyl alcohols |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 180 - 220 °C | Inferred from thermal analysis of similar halogenated and methylated aromatic compounds |
| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 230 - 270 °C | Inferred from thermal analysis of similar halogenated and methylated aromatic compounds |
| Hazardous Decomposition Products | Hydrogen bromide (HBr), Hydrogen fluoride (HF), Carbon oxides (CO, CO₂), Brominated and fluorinated organic fragments | Based on the elemental composition and known degradation pathways of similar compounds |
Theoretical Degradation Pathways
The thermal degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol is anticipated to proceed through a series of complex reactions, initiated by the cleavage of the weakest chemical bonds. The presence of multiple functional groups offers several potential initial steps for decomposition.
Initial Bond Cleavage
The C-Br bond is generally weaker than the C-F and C-C bonds within the aromatic ring. Therefore, an initial homolytic cleavage of the C-Br bond to form a bromine radical and an aryl radical is a highly probable initiating event.[1] Concurrently, the benzylic C-O bond in benzyl alcohol derivatives can also be susceptible to cleavage, particularly at elevated temperatures.[2]
Proposed Degradation Mechanisms
Based on the initial bond cleavage events, several degradation pathways can be postulated:
-
Dehalogenation: The initial loss of a bromine atom can be followed by hydrogen abstraction from other molecules or subsequent fragmentation. The C-F bond is significantly stronger and is less likely to be the initial point of cleavage.
-
Oxidation of the Alcohol: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde, (4-bromo-2-fluoro-6-methyl)benzaldehyde. This can be a significant pathway, especially in the presence of an oxidizing atmosphere.
-
Dehydration: Intermolecular dehydration between two molecules of the alcohol could lead to the formation of a corresponding ether.
-
Ring Fragmentation: At higher temperatures, the stability of the aromatic ring will be compromised, leading to fragmentation into smaller volatile compounds.[3]
The presence of the methyl group can also influence the degradation pathway. Methyl groups can lower the thermal stability of some aromatic compounds by providing a site for radical initiation.[4]
Below is a diagram illustrating the potential primary degradation pathways:
Caption: Proposed primary thermal degradation pathways.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a combination of thermoanalytical techniques is essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature in a controlled atmosphere.[5]
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground (4-Bromo-2-fluoro-6-methylphenyl)methanol into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its decomposition point (e.g., 300°C).
-
Data Collection: Record the heat flow to the sample relative to the reference.
-
Data Analysis: Identify endothermic peaks corresponding to melting and exothermic events that may indicate decomposition. Determine the peak temperatures and enthalpies of these transitions.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
Objective: To identify the volatile degradation products released during the thermal decomposition of the sample.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Follow the TGA procedure as outlined in section 4.1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.
-
Data Collection: Mass spectra or infrared spectra of the evolved gases are collected continuously as a function of temperature.
-
Data Analysis: Correlate the evolution of specific gaseous products with the weight loss steps observed in the TGA curve to elucidate the degradation mechanism. For instance, the detection of HBr (m/z 80, 82) would confirm C-Br bond cleavage.
The following diagram illustrates the experimental workflow for a comprehensive thermal analysis:
Caption: Workflow for comprehensive thermal analysis.
Factors Influencing Thermal Stability
Several external factors can influence the thermal stability of (4-Bromo-2-fluoro-6-methylphenyl)methanol:
-
Atmosphere: The presence of oxygen can significantly lower the decomposition temperature and alter the degradation pathway by promoting oxidative reactions.[6] Performing thermal analysis under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres is crucial.
-
Heating Rate: In dynamic TGA experiments, the heating rate can affect the observed decomposition temperatures. Slower heating rates generally result in lower decomposition temperatures.
-
Impurities: The presence of acidic, basic, or metallic impurities can catalyze degradation reactions, leading to a decrease in thermal stability.
-
Physical Form: The crystalline form (polymorphism) and particle size of the solid can influence its thermal behavior.
Conclusion and Recommendations
This technical guide has provided a theoretical and practical framework for understanding the thermal stability and degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol. While direct experimental data is currently lacking, the analysis of structurally related compounds allows for the formulation of scientifically sound hypotheses regarding its thermal behavior.
Key Recommendations for Researchers:
-
Experimental Verification: It is imperative to perform the detailed TGA, DSC, and EGA experiments outlined in this guide to obtain definitive data on the thermal properties of this compound.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation products and establish degradation pathways. This is a critical step in drug development for impurity profiling.
-
Atmospheric Control: During synthesis, purification, and storage, careful control of the atmosphere (e.g., using an inert atmosphere) is recommended to minimize oxidative degradation.
-
Impurity Control: Rigorous control of impurities during the manufacturing process is essential to prevent catalytic degradation.
By adopting a proactive and analytical approach to thermal stability assessment, researchers and drug development professionals can ensure the quality, safety, and robustness of processes and products involving (4-Bromo-2-fluoro-6-methylphenyl)methanol.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 1-19.
- Li, Y., et al. (2020). Experimental and kinetic modeling study of benzyl alcohol pyrolysis. Combustion and Flame, 219, 111-122.
- Borucka, M., et al. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 307-312.
- Wang, Z., et al. (2020). The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging.
- Montaudo, G., & Puglisi, C. (1998). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 31(21), 7339–7349.
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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NIH. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link]
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(4-Bromo-2-fluoro-6-methylphenyl)methanol material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Section 1: Compound Profile and Core Hazard Assessment
(4-Bromo-2-fluoro-6-methylphenyl)methanol, a substituted benzyl alcohol, is a key intermediate in various synthetic chemistry applications, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the phenyl ring—imparts specific reactivity and, consequently, a distinct hazard profile that necessitates rigorous handling protocols.
As a research chemical, comprehensive toxicological data is not fully established. Therefore, the safety paradigm must be built upon its known classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogies to similar chemical structures, and a deep understanding of its inherent chemical reactivity.[1]
The primary hazards associated with this compound are explicitly identified by its GHS classifications. It is designated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] This profile mandates a cautious and well-documented approach to its use in any research or development setting.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| CAS Number | 1417736-81-2 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
Table 2: GHS Hazard Summary
| Hazard Class | GHS Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Section 2: Mechanistic Rationale for Hazard Profile
Understanding why (4-Bromo-2-fluoro-6-methylphenyl)methanol exhibits these specific hazards is critical for fostering a true safety culture beyond simple procedural compliance. The molecule's reactivity is a function of its substituted aromatic ring and the benzylic alcohol group.
-
Irritation Potential : The irritant nature of the compound is likely linked to the combination of the reactive benzylic alcohol and the halogen substituents. Halogenated aromatic compounds can interfere with cellular processes upon absorption, and the alcohol group can act as a mild irritant. The cumulative effect is a compound that can readily provoke inflammatory responses in sensitive tissues like the skin, eyes, and respiratory tract.
-
Respiratory Effects : As a fine powder or aerosol, the compound can be easily inhaled. The "May cause respiratory irritation" (H335) classification suggests that the particles can deposit in the respiratory tract, leading to local inflammation.[1][2] This is a common characteristic of many substituted aromatic compounds used in synthesis.
Section 3: Exposure Control and Personal Protective Protocols
A self-validating system of exposure control is paramount. This involves a multi-layered approach where engineering controls provide the primary barrier, and personal protective equipment (PPE) serves as the essential final layer of defense.
Engineering Controls: The Primary Barrier
All manipulations of solid (4-Bromo-2-fluoro-6-methylphenyl)methanol and its solutions must be conducted within a certified chemical fume hood. The rationale is twofold:
-
Containment of Particulates : The fume hood provides a controlled airflow that captures any fine dust generated during weighing or transfer, preventing inhalation.
-
Vapor Control : Although the compound is a solid at room temperature, solutions will have a vapor pressure, and the hood effectively contains and exhausts these vapors.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory irritation.
Step-by-Step PPE Protocol:
-
Hand Protection : Wear nitrile gloves at all times. Double-gloving is recommended during transfers of significant quantities. Nitrile provides a robust barrier against incidental contact. Should a splash occur, immediately remove the gloves, wash hands thoroughly, and don a new pair.
-
Eye and Face Protection : Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a heightened risk of splashing. This is critical to prevent contact with the mucous membranes of the eyes, which are particularly sensitive to this irritant.[3]
-
Protective Clothing : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the cuffs are snug over the inner pair of gloves to prevent skin exposure at the wrist.
-
Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator with P95 or P100 particulate filters may be required for specific high-risk procedures like cleaning up large spills or if engineering controls are not available or fail.
Section 4: Emergency Response and First Aid Procedures
Rapid and correct response to an accidental exposure or spill is critical to mitigating harm.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Seek immediate medical attention. This rapid dilution is essential to minimize damage from the irritant.
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation develops or persists, seek medical attention.
-
Inhalation : Move the individual to fresh air at once. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Accidental Release (Spill) Protocol
The following workflow ensures a spill is handled systematically, minimizing secondary contamination and exposure.
Caption: Emergency Response Workflow for a Spill of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Section 5: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] The recommended storage is at room temperature.[2] Keep the container away from direct sunlight and sources of ignition.
-
Chemical Stability : Substituted benzyl alcohols are generally stable under recommended storage conditions.[6] However, they can be susceptible to oxidation over time, especially if exposed to air and light, which can lead to the formation of corresponding aldehydes and carboxylic acids.[7] This degradation can alter the compound's purity and reactivity profile.
-
Incompatible Materials : Store away from strong oxidizing agents and strong acids. Oxidizing agents can react exothermically with the alcohol moiety, while strong acids can catalyze dehydration or other unwanted reactions.
References
-
PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020-03-31). Available at: [Link]
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Urakami, K., et al. Degradation products generated by sonication of benzyl alcohol.... Chemical & Pharmaceutical Bulletin (Tokyo), 2000. Available at: [Link]
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RSC Publishing. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation.... Available at: [Link]
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An In-depth Technical Guide to Elucidating the Potential Biological Activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Foreword: Charting the Unexplored Biological Landscape of a Novel Phenylmethanol Derivative
To the researchers, scientists, and drug development professionals venturing into the vast expanse of chemical biology, this guide serves as a comprehensive roadmap for the systematic evaluation of a novel compound: (4-Bromo-2-fluoro-6-methylphenyl)methanol. The journey from a newly synthesized molecule to a potential therapeutic lead is one of meticulous investigation and logical progression. This document eschews a rigid, one-size-fits-all template. Instead, it presents a tailored, in-depth strategy, grounded in scientific first principles, to unlock the potential biological activities of this unique halogenated and methylated phenylmethanol. As your partner in this scientific endeavor, this guide will not only detail the requisite experimental protocols but also elucidate the rationale behind each step, ensuring a self-validating and robust investigative process.
Compound Profile and Physicochemical Characterization
Before embarking on biological evaluation, a thorough understanding of the subject molecule is paramount. (4-Bromo-2-fluoro-6-methylphenyl)methanol, with the chemical formula C8H8BrFO, is a substituted toluene derivative.[1] Its structure, featuring a brominated, fluorinated, and methylated benzene ring attached to a hydroxymethyl group, suggests a molecule with potential for diverse biological interactions.
| Property | Value | Source |
| CAS Number | 1417736-81-2 | [1] |
| Molecular Formula | C8H8BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
A crucial initial step is the experimental verification of the compound's purity and identity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for confirming purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will unequivocally determine its structure.
Hypothesis Generation: Structurally-Informed Biological Predictions
The chemical architecture of (4-Bromo-2-fluoro-6-methylphenyl)methanol provides clues to its potential biological activities. The presence of halogen atoms, particularly bromine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact biological activity.
-
Antimicrobial Potential: Halogenated phenols and their derivatives are known to possess antimicrobial properties. The lipophilic nature of the molecule may allow it to penetrate microbial cell membranes, disrupting their integrity or interfering with essential enzymatic processes.
-
Cytotoxic and Anti-cancer Activity: Many small molecule enzyme inhibitors used in oncology feature halogenated aromatic rings. The substitution pattern on the phenyl ring could facilitate binding to the active sites of various kinases or other enzymes involved in cell proliferation and survival. A related compound, (4-Bromo-2-methylphenyl)methanol, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, suggesting a general cytotoxic potential that warrants investigation.[2]
-
Enzyme Inhibition: The phenylmethanol moiety is a common scaffold in medicinal chemistry. Depending on the overall conformation and electronic properties, the molecule could act as an inhibitor for a range of enzymes.[3] For instance, the hydroxyl group could form hydrogen bonds within an active site, while the substituted aromatic ring provides specificity through hydrophobic and halogen bonding interactions.
Based on these structural considerations, a tiered screening approach is proposed to systematically investigate these hypothesized activities.
Tier 1 Screening: Broad Spectrum Biological Activity Assessment
The initial phase of biological testing should cast a wide net to identify any significant biological effects of the compound. This will involve assessing its general toxicity to living cells (cytotoxicity) and its ability to inhibit the growth of common microorganisms (antimicrobial activity).
In Vitro Cytotoxicity Screening
Cytotoxicity testing is a fundamental first step in drug discovery to evaluate the potential toxicity and therapeutic index of novel candidates.[4][5] A widely used and cost-effective method is the MTT assay, which measures the metabolic activity of cells.[4][5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: A panel of human cell lines should be used, including both cancerous (e.g., MCF-7 for breast cancer, A549 for lung cancer) and non-cancerous (e.g., HEK293 for human embryonic kidney) cell lines to assess both anti-cancer potential and general toxicity.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with a range of concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Figure 1: Workflow for MTT Cytotoxicity Assay
Antimicrobial Activity Screening
A variety of methods are available for screening antimicrobial activity, with broth microdilution being a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Selection: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: In a 96-well microtiter plate, prepare serial dilutions of (4-Bromo-2-fluoro-6-methylphenyl)methanol in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
Figure 2: Broth Microdilution Workflow for MIC Determination
Tier 2 Screening: Elucidating the Mechanism of Action
Should the Tier 1 screening reveal promising cytotoxic or antimicrobial activity, the next logical step is to investigate the underlying mechanism of action.
Enzyme Inhibition Assays
Enzyme assays are fundamental to drug discovery for identifying and characterizing how small molecules modulate enzyme activity.[9] Given the structural features of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a panel of enzymes relevant to cancer and infectious diseases should be screened.
Example Protocol: Kinase Inhibition Assay
-
Kinase Selection: Based on the results of the cytotoxicity screen (e.g., if the compound is potent against a particular cancer cell line), select a panel of relevant kinases.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., based on fluorescence or luminescence) that measures the phosphorylation of a substrate by the kinase.
-
Reaction Setup: In a microplate, combine the kinase, its substrate, ATP, and varying concentrations of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
-
Incubation: Allow the enzymatic reaction to proceed for a set period.
-
Detection: Stop the reaction and measure the signal according to the kit's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]
Figure 3: Conceptual Diagram of an Enzyme Inhibition Assay
Concluding Remarks and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigate the potential biological activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol. The proposed tiered screening strategy, beginning with broad assessments of cytotoxicity and antimicrobial effects and progressing to more specific mechanistic studies, provides a clear path forward. The experimental protocols described are robust and well-established in the field of drug discovery.
The journey of a novel compound is iterative. Positive results from these initial screens will necessitate further investigation, including more extensive profiling against a wider range of cell lines and microbial strains, in vivo efficacy studies, and ADME/Tox profiling. The data generated from this comprehensive evaluation will be instrumental in determining the therapeutic potential of (4-Bromo-2-fluoro-6-methylphenyl)methanol and its future trajectory in the drug development pipeline.
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The Medicinal Chemistry of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Scaffolding for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery and optimization of novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a paramount objective. The substituted benzyl alcohol motif is a recurring feature in a diverse array of biologically active compounds, valued for its ability to engage in key hydrogen bonding interactions with biological targets. Within this class, (4-Bromo-2-fluoro-6-methylphenyl)methanol and its analogs represent a particularly intriguing and underexplored chemical space. The strategic placement of bromo, fluoro, and methyl substituents on the phenyl ring offers a nuanced approach to modulating the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive literature review of (4-Bromo-2-fluoro-6-methylphenyl)methanol and its analogs, focusing on their synthesis, chemical characteristics, and potential as scaffolds in drug discovery.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol and its analogs can be approached through several strategic pathways, primarily centered around the construction of the substituted benzene ring followed by the introduction or modification of the hydroxymethyl group. A critical precursor for many of these syntheses is a correspondingly substituted benzaldehyde or benzoic acid.
Pathway 1: Reduction of Substituted Benzaldehydes
A common and efficient method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. This approach offers high yields and is amenable to a variety of reducing agents.
Conceptual Workflow for Benzaldehyde Reduction:
Figure 1: Conceptual workflow for the synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol via reduction of the corresponding benzaldehyde.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions):
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the cooled solution. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the halogen substituents.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Pathway 2: Synthesis from Substituted Anilines
An alternative and versatile approach begins with a substituted aniline, such as 4-bromo-2-fluoro-6-methylaniline. This method often involves diazotization followed by subsequent functional group transformations. A relevant example is the synthesis of 2-bromo-4-fluoro-6-methylphenol, a close analog, which can be adapted to produce the target benzyl alcohol.[1]
Conceptual Synthetic Pathway from Aniline:
Figure 2: A potential synthetic route to the target molecule starting from a substituted aniline.
This multi-step approach offers flexibility in introducing various substituents onto the aromatic ring, making it a powerful tool for generating a library of analogs for structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Analogs
The specific substitution pattern of (4-Bromo-2-fluoro-6-methylphenyl)methanol imparts a unique set of physicochemical properties that are critical for its potential biological activity.
| Property | Influence of Substituent |
| Lipophilicity (logP) | The bromine atom significantly increases lipophilicity, which can enhance membrane permeability. |
| Electronic Effects | The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group, influencing the acidity of the benzylic proton and potential hydrogen bonding capabilities. |
| Steric Hindrance | The ortho-methyl group provides steric bulk around the hydroxymethyl group, which can influence binding selectivity and protect the alcohol from rapid metabolism. |
| Metabolic Stability | The fluorine atom can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the molecule. |
A variety of structural analogs can be envisioned by modifying the substitution pattern on the phenyl ring. These analogs are crucial for probing the structure-activity relationships and optimizing for a desired biological target.
Table 1: Key Structural Analogs and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | C₈H₈BrFO | 219.05 |
| (4-Bromo-2-methylphenyl)methanol | 17100-58-2 | C₈H₉BrO | 201.06 |
| (4-Bromo-2,6-dimethylphenyl)methanol | 17100-59-3 | C₉H₁₁BrO | 215.09 |
| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | C₇H₄BrFO₂ | 219.01 |
Potential Therapeutic Applications and Biological Activity
While specific biological data for (4-Bromo-2-fluoro-6-methylphenyl)methanol is not extensively available in the public domain, the broader class of substituted benzyl alcohols has been investigated for a range of therapeutic applications.
-
Antimicrobial Agents: Halogenated phenols and benzyl alcohols have a long history of use as antiseptics and disinfectants. The presence of bromine and fluorine in the core structure suggests potential antimicrobial activity worth investigating.
-
Neurological Disorders: Certain benzyl alcohol derivatives have shown activity in the central nervous system. For instance, some have been explored for their potential in treating conditions like migraines and have been noted to interact with neurotransmitter systems.[2] However, it is also important to note that benzyl alcohol itself has been associated with neurological side effects in certain contexts.[3]
-
Enzyme Inhibition: The substituted phenyl ring can serve as a scaffold to position functional groups for interaction with the active sites of enzymes. The diverse electronic and steric properties of the analogs of (4-Bromo-2-fluoro-6-methylphenyl)methanol make them interesting candidates for screening against various enzyme targets. For example, benzyl alcohol has been shown to inhibit hepatic alcohol dehydrogenase.[4]
The strategic combination of a bromine atom, a fluorine atom, and a methyl group on the benzyl alcohol scaffold provides a rich platform for further chemical exploration and biological evaluation. The synthetic routes outlined, coupled with the understanding of the influence of each substituent, offer a clear path for the generation of diverse analog libraries. Future research focused on the biological screening of (4-Bromo-2-fluoro-6-methylphenyl)methanol and its derivatives is warranted to unlock their full therapeutic potential.
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An In-depth Technical Guide to the Initial Synthesis Routes for (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the most viable initial synthesis routes to this target molecule, with a primary focus on a logical and efficient multi-step pathway commencing from commercially available precursors. The discussion emphasizes the rationale behind the chosen synthetic strategy, detailed experimental protocols, and an analysis of the key reaction mechanisms and potential challenges.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regiochemistry and high yields. For the target molecule, (4-Bromo-2-fluoro-6-methylphenyl)methanol, two primary retrosynthetic disconnections are considered: the reduction of a precursor aldehyde and the formation of the C-C bond between the aromatic ring and the hydroxymethyl group via a Grignard reaction.
After a thorough evaluation of potential synthetic challenges, including regioselectivity and competing side reactions, this guide will focus on the most robust and logical pathway: a three-step synthesis starting from 3-fluoro-5-methylaniline. This route involves:
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group of 3-fluoro-5-methylaniline to a bromo substituent to furnish 1-bromo-3-fluoro-5-methylbenzene.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the position ortho to the methyl group and para to the bromo group of 1-bromo-3-fluoro-5-methylbenzene to yield the key intermediate, 4-bromo-2-fluoro-6-methylbenzaldehyde.
-
Chemoselective Reduction: Reduction of the aldehyde functionality to the corresponding primary alcohol, (4-bromo-2-fluoro-6-methylphenyl)methanol, using a mild and selective reducing agent.
This strategic approach is favored due to the predictable regioselectivity of the Vilsmeier-Haack reaction on the synthesized aromatic precursor and the high efficiency of aldehyde reduction.
Synthesis of the Key Precursor: 1-Bromo-3-fluoro-5-methylbenzene
The initial step focuses on the synthesis of the core aromatic scaffold, 1-bromo-3-fluoro-5-methylbenzene, from the readily available 3-fluoro-5-methylaniline.
Reaction Pathway
Caption: Synthesis of 1-bromo-3-fluoro-5-methylbenzene.
Mechanistic Considerations
The conversion of an arylamine to an aryl bromide is efficiently achieved via the Sandmeyer reaction.[1][2] This two-part process involves the initial formation of a diazonium salt, followed by its displacement with a bromide ion, catalyzed by copper(I) bromide. The diazotization occurs in an acidic medium (HBr) with sodium nitrite to generate the highly reactive diazonium cation. In the subsequent Sandmeyer step, the copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product and regenerate the copper(I) catalyst.
Experimental Protocol
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-fluoro-5-methylaniline in aqueous HBr at 0-5 °C, a solution of NaNO₂ in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, CuBr is dissolved in HBr, and the solution is cooled to 0 °C.
-
The freshly prepared diazonium salt solution is added slowly to the CuBr solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
The mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield crude 1-bromo-3-fluoro-5-methylbenzene, which can be purified by distillation.
Formylation of 1-Bromo-3-fluoro-5-methylbenzene
The introduction of the formyl group at the C6 position is a critical step that dictates the final substitution pattern of the target molecule. The Vilsmeier-Haack reaction is the preferred method due to its reliability and predictable regioselectivity in this context.[3][4]
Reaction Pathway
Caption: Vilsmeier-Haack formylation of 1-bromo-3-fluoro-5-methylbenzene.
Regioselectivity and Mechanistic Insights
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring with the Vilsmeier reagent, a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5] The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.[6][7]
In 1-bromo-3-fluoro-5-methylbenzene:
-
The methyl group is an activating, ortho-, para-directing group.
-
The fluoro and bromo groups are deactivating, ortho-, para-directing groups.
The powerful activating and directing effect of the methyl group will dominate, favoring substitution at the positions ortho to it (C2 and C6). The fluorine atom already occupies the C2 position. Therefore, the formylation will occur predominantly at the C6 position, which is also para to the bromine atom. This convergence of directing effects leads to a high degree of regioselectivity for the desired product.
Experimental Protocol
Materials:
-
1-Bromo-3-fluoro-5-methylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium acetate solution
Procedure:
-
To a cooled (0 °C) and stirred solution of 1-bromo-3-fluoro-5-methylbenzene in DCM, the Vilsmeier reagent (pre-formed by the slow addition of POCl₃ to DMF at 0 °C) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by a saturated solution of sodium acetate to hydrolyze the iminium intermediate.
-
The mixture is stirred vigorously until the hydrolysis is complete.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude 4-bromo-2-fluoro-6-methylbenzaldehyde is purified by column chromatography or recrystallization.
Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
The final step is the chemoselective reduction of the aldehyde to the primary alcohol. Sodium borohydride is an ideal reagent for this transformation due to its mildness and selectivity for aldehydes and ketones, leaving the aryl halides untouched.[8][9][10]
Reaction Pathway
Caption: Reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde.
Mechanistic Rationale
Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which then protonates the alkoxide in a work-up step (or directly if the solvent is sufficiently acidic) to yield the final alcohol product. The B-H bonds of the borohydride are not polarized enough to reduce less reactive carbonyl compounds like esters or amides under these conditions, and they do not typically react with aryl halides.
Experimental Protocol
Materials:
-
4-Bromo-2-fluoro-6-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
4-Bromo-2-fluoro-6-methylbenzaldehyde is dissolved in methanol and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
The resulting crude (4-bromo-2-fluoro-6-methylphenyl)methanol can be purified by column chromatography or recrystallization to afford the pure product.
Alternative Synthetic Strategies: A Brief Overview
While the presented three-step synthesis is the most recommended route, it is worthwhile to briefly consider alternative approaches and their potential drawbacks.
Ortho-Lithiation and Formylation
Directed ortho-lithiation of 1-bromo-3-fluoro-5-methylbenzene, potentially directed by the fluorine atom, followed by quenching with DMF, could in theory lead to the desired aldehyde.[11][12] However, a significant competing reaction is lithium-halogen exchange at the bromine position.[13] This would lead to a mixture of products and complicate the purification process.
Grignard Reaction with Formaldehyde
The formation of a Grignard reagent from a dihalo-precursor, such as 1,4-dibromo-2-fluoro-6-methylbenzene, and its subsequent reaction with formaldehyde is another possibility.[14][15] However, the selective formation of the Grignard reagent at the C4-bromo position in the presence of another bromine atom at C1 could be challenging and may require specific reaction conditions to achieve acceptable yields.
Conclusion
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol is most reliably achieved through a well-planned three-step sequence starting from 3-fluoro-5-methylaniline. The key steps of Sandmeyer bromination, regioselective Vilsmeier-Haack formylation, and chemoselective sodium borohydride reduction provide a robust and scalable route to this valuable building block. The understanding of directing group effects in electrophilic aromatic substitution and the appropriate choice of reagents for each transformation are paramount to the success of this synthesis. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently undertake the preparation of this important chemical intermediate.
References
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- Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Mortier, J. Directed (ortho)
- Reddit. (2018).
- Goossen, L. J., et al. (2014).
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4054-4058.
- Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2018). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- BLD Pharm. 3-Bromo-5-fluoro-N-methylaniline. BLD Pharm Website.
- ResearchGate. (2023). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- NROChemistry. Vilsmeier-Haack Reaction. NROChemistry Website.
- LibreTexts. (2023). 18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts.
- BenchChem. (2023). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. BenchChem Website.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.org.
- University of Calgary. Ch12: Electrophilic Aromatic Substitution. University of Calgary Chemistry Department.
- ResearchGate. (2016). Selective reduction of benzaldehyde in the presence of various ketones.
- Reddit. (2021).
- Web Pages. 1. Grignard Reaction. University Web Page.
- Fiveable. Synthesis of Polysubstituted Benzenes. Fiveable Website.
- Google Patents. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. DE19544870C2.
- Khan Academy. Sandmeyer reaction. Khan Academy Website.
- Evans, M. (2016). 36.03 Directing Effects in Disubstituted Benzenes. YouTube.
- ChemicalBook. 3-Fluoro-5-methylaniline. ChemicalBook Website.
- Rajput, A. P., & Patil, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1158.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
- Google Patents. (2008). Technique for preparing 3-bromo-5-trifluoromethylaniline. CN101168510A.
- Chempure. 1-Bromo-3-fluoro-5-methylbenzene 95%. Chempure Website.
- Ward, D. E., & Rhee, C. K. (1991). Chemoselective reductions with sodium borohydride. Tetrahedron Letters, 32(49), 7165-7166.
- Common Organic Chemistry. Sodium Borohydride. Common Organic Chemistry Website.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- University of Minnesota. (2015). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Minnesota Chemistry Department.
- Chemazon. (2021). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube.
- Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. Organic Syntheses Website.
- ResearchGate. (2014). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Chad's Prep. (2021). 22.5 Sandmeyer Reactions. YouTube.
- Organic Chemistry Portal.
- Li, G., et al. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 42(18), 15061-15065.
- Leapchem. 3-Bromo-5-fluoro-2-methylaniline. Leapchem Website.
- Ashenhurst, J. (2022). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry.
- Kumar, R., & Van der Eycken, E. V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3167.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps Website.
- Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394.
- Khan Academy.
- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Wellesley College Chemistry Department.
- Advanced ChemBlocks. 3-Bromo-5-fluoro-4-methylaniline. Advanced ChemBlocks Website.
- Doubtnut. (2019). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? YouTube.
- Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. Chem-Impex Website.
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Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of various derivatives from the versatile building block, (4-Bromo-2-fluoro-6-methylphenyl)methanol. Recognizing the paramount importance of this scaffold in medicinal chemistry and materials science, this guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices. We present detailed, field-tested protocols for key transformations including oxidation, etherification, and palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, complete with in-text citations to authoritative literature, ensuring scientific integrity and reproducibility. Visual aids in the form of reaction diagrams and workflow charts are provided to enhance understanding. This application note is intended to empower researchers to confidently and efficiently utilize (4-bromo-2-fluoro-6-methylphenyl)methanol in their synthetic endeavors.
Introduction: The Strategic Importance of the (4-Bromo-2-fluoro-6-methylphenyl)methanol Scaffold
The (4-Bromo-2-fluoro-6-methylphenyl)methanol moiety is a highly valuable starting material in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a versatile hydroxymethyl group, makes it a privileged scaffold in drug discovery and materials science.
The presence of fluorine is particularly noteworthy. As the most electronegative element, its incorporation can significantly alter the physicochemical properties of a molecule, such as lipophilicity and pKa, which in turn can enhance membrane permeability and binding affinity to biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability and a longer in vivo half-life of drug candidates.
The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group offers a reactive site for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification to introduce diverse functionalities.
This guide will provide detailed protocols for several key transformations of (4-bromo-2-fluoro-6-methylphenyl)methanol, offering insights into the rationale behind the chosen methodologies and empowering researchers to adapt and apply these techniques to their specific research goals.
Characterization of the Starting Material
A thorough characterization of the starting material is crucial before proceeding with any synthetic transformations.
| Property | Value | Source |
| CAS Number | 1417736-81-2 | [2] |
| Molecular Formula | C₈H₈BrFO | [2] |
| Molecular Weight | 219.05 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥98% (typically) | Commercially available |
Safety and Handling: (4-Bromo-2-fluoro-6-methylphenyl)methanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Transformations: Protocols and Mechanistic Insights
The following sections detail robust protocols for the derivatization of (4-bromo-2-fluoro-6-methylphenyl)methanol. The choice of each reaction is predicated on its utility in generating diverse and medicinally relevant scaffolds.
Oxidation to 4-Bromo-2-fluoro-6-methylbenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive amination, Wittig olefination, and the synthesis of various heterocyclic systems. While numerous oxidizing agents are available, a selective and mild method is often preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive functional groups on the aromatic ring.
A modern and environmentally conscious approach involves the use of a photocatalytic system.[3][4] This method often proceeds under mild conditions with high selectivity.[5]
Protocol: Photocatalytic Oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol
This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohols.[4]
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Eosin Y
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
-
Blue LED lamp (λ = 460-470 nm)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv), Eosin Y (1-2 mol%), and acetonitrile.
-
Seal the flask with a septum and purge with oxygen gas from a balloon for 5-10 minutes.
-
Place the reaction flask approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-bromo-2-fluoro-6-methylbenzaldehyde.
Causality of Experimental Choices:
-
Eosin Y as Photocatalyst: Eosin Y is a readily available, inexpensive, and non-toxic organic dye that acts as an efficient metal-free photocatalyst for aerobic oxidation.[3][4]
-
Oxygen as Oxidant: Molecular oxygen serves as the terminal oxidant in this reaction, with water being the only byproduct, making this a "green" and sustainable process.[6]
-
Blue LED Irradiation: The choice of blue light is crucial as it corresponds to the absorption maximum of Eosin Y, leading to its efficient excitation and initiation of the catalytic cycle.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is transparent to visible light and effectively solubilizes both the substrate and the catalyst.
Diagram: Proposed Photocatalytic Oxidation Workflow
Caption: Workflow for the photocatalytic oxidation.
Ether Synthesis: Williamson Ether Synthesis
The hydroxymethyl group can be readily converted to an ether, which is a common functional group in many pharmaceuticals. The Williamson ether synthesis is a classic and reliable method for this transformation.[7]
Protocol: Synthesis of 1-(Bromomethyl)-4-bromo-2-fluoro-6-methylbenzene and Subsequent Etherification
This two-step protocol first converts the alcohol to a more reactive benzyl bromide, followed by reaction with an alkoxide.
Step 1: Bromination of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.34 equiv) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(bromomethyl)-4-bromo-2-fluoro-6-methylbenzene. This intermediate is often used without further purification.
Step 2: Williamson Ether Synthesis
Materials:
-
1-(Bromomethyl)-4-bromo-2-fluoro-6-methylbenzene (from Step 1)
-
Desired alcohol (e.g., ethanol, methanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere, slowly add the desired alcohol (1.0 equiv) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 1-(bromomethyl)-4-bromo-2-fluoro-6-methylbenzene (1.0 equiv) in anhydrous THF to the alkoxide solution.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
PBr₃ for Bromination: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to the corresponding bromides with minimal side reactions.
-
NaH as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the nucleophilic alkoxide.[7]
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as sodium hydride reacts violently with water, and the alkoxide intermediate is also water-sensitive.
Diagram: Ether Synthesis Pathway
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]
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- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. lakeland.edu [lakeland.edu]
- 7. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Use of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Suzuki Coupling Reactions
Introduction: Strategic Importance of Sterically Hindered Biaryl Methanols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has profound implications in drug discovery, materials science, and agrochemicals by facilitating the construction of complex molecular architectures. Among the vast array of substrates, sterically hindered biaryl methanols are of particular interest as precursors to a variety of bioactive molecules and privileged structural motifs. The strategic incorporation of substituents, such as the fluoro and methyl groups in (4-Bromo-2-fluoro-6-methylphenyl)methanol, allows for fine-tuning of the electronic and conformational properties of the resulting biaryl products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Suzuki coupling reactions, with a focus on overcoming the challenges associated with sterically demanding substrates.
Mechanistic Considerations for a Successful Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reactions involving challenging substrates like (4-Bromo-2-fluoro-6-methylphenyl)methanol.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[1][4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For (4-Bromo-2-fluoro-6-methylphenyl)methanol, the aryl bromide provides a good balance of reactivity and stability. The steric hindrance from the ortho-methyl and fluoro groups can impede this step, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5][6]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[2][7] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.[1][4] This step forms the desired carbon-carbon bond.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: A Detailed Guide to the Oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive experimental protocol for the selective oxidation of the primary alcohol, (4-Bromo-2-fluoro-6-methylphenyl)methanol, to its corresponding aldehyde, 4-bromo-2-fluoro-6-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. This guide is designed to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the reaction.
Introduction: The Strategic Importance of Selective Alcohol Oxidation
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[1] Aldehydes are versatile functional groups that serve as key precursors for a multitude of further chemical modifications, including, but not limited to, reductive aminations, Wittig reactions, and further oxidation to carboxylic acids. The challenge often lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid, especially in the presence of other sensitive functional groups.[2]
The substrate , (4-Bromo-2-fluoro-6-methylphenyl)methanol, presents a unique case due to the electronically diverse substituents on the aromatic ring. The presence of electron-withdrawing halogens (bromo and fluoro) and an electron-donating methyl group can influence the reactivity of the benzylic alcohol. Therefore, a mild and highly selective oxidizing agent is paramount to ensure a clean and efficient conversion.
After careful consideration of various oxidation methodologies, including those utilizing pyridinium chlorochromate (PCC) and Swern conditions, the Dess-Martin periodinane (DMP) oxidation has been selected for this protocol. DMP is a hypervalent iodine reagent known for its mild reaction conditions, broad functional group tolerance, and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3][4]
Experimental Protocol: Dess-Martin Periodinane Oxidation
This section details the complete experimental procedure for the oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | ≥98% | Commercially Available | Starting material |
| Dess-Martin Periodinane (DMP) | ≥97% | Commercially Available | Oxidizing agent |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available | Reaction solvent |
| Sodium thiosulfate (Na₂S₂O₃) | ACS grade | Commercially Available | For quenching |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | Prepared in-house | For work-up |
| Brine (saturated aqueous NaCl) | ACS grade | Prepared in-house | For work-up |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | ACS grade | Commercially Available | Eluent for chromatography |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | Eluent for chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature. Causality: Adding the DMP in portions helps to control any potential exotherm, although the reaction is generally not highly exothermic. A slight excess of DMP ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The reaction is typically complete within 1-3 hours. Causality: TLC allows for the visualization of the consumption of the starting alcohol and the formation of the more nonpolar aldehyde product.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture vigorously for 15-20 minutes. Causality: Sodium thiosulfate reduces the excess DMP and its iodinane byproducts to more water-soluble species, facilitating their removal during the work-up.[5]
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture and transfer it to a separatory funnel. Shake the funnel and allow the layers to separate. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine. Causality: The sodium bicarbonate wash neutralizes any acetic acid byproduct from the DMP. The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is recommended. The exact ratio should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure aldehyde.
Mechanism of Dess-Martin Periodinane Oxidation
The mechanism of the DMP oxidation involves a ligand exchange followed by an intramolecular elimination.
-
Ligand Exchange: The alcohol substrate attacks the hypervalent iodine center of the DMP, displacing an acetate ligand.[6]
-
Deprotonation: A proton is transferred from the oxonium ion intermediate to an acetate ion.
-
Reductive Elimination: The intermediate then undergoes a concerted intramolecular elimination, where the acetate acts as a base to abstract the proton on the carbon bearing the oxygen. This results in the formation of the aldehyde, acetic acid, and the reduced iodinane byproduct.[3]
Safety Precautions
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock.[7] It should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from combustible materials.[8]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.
Expected Results and Characterization
The successful oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol will yield 4-bromo-2-fluoro-6-methylbenzaldehyde as a solid or oil. The purity of the product should be assessed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Table of Predicted and Analogous Spectral Data
| Technique | Expected/Analogous Data for 4-bromo-2-fluoro-6-methylbenzaldehyde |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) singlet around δ 10.3 ppm. Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl group (CH₃) will be a singlet around δ 2.4-2.6 ppm. For comparison, the aldehyde proton of 4-bromo-2-fluorobenzaldehyde appears at δ 10.31 ppm.[9] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) signal expected in the range of δ 185-195 ppm. Aromatic carbons will appear in the range of δ 110-165 ppm, showing C-F couplings. The methyl carbon will be in the upfield region, around δ 20-25 ppm. For comparison, the carbonyl carbon of 4-bromobenzaldehyde is at δ 191.1 ppm.[6] |
| FT-IR (KBr or neat) | A strong carbonyl (C=O) stretching band is expected around 1690-1710 cm⁻¹ for an aromatic aldehyde.[10] Characteristic C-H stretching of the aldehyde group may be observed around 2830-2695 cm⁻¹.[11] |
| Mass Spec. (EI) | The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[12] Fragmentation will likely involve the loss of the aldehyde proton (-1 amu) and the carbonyl group (-29 amu). |
Conclusion
This application note provides a detailed and reliable protocol for the oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol to 4-bromo-2-fluoro-6-methylbenzaldehyde using Dess-Martin periodinane. By following the outlined procedure and adhering to the safety precautions, researchers can confidently perform this important transformation. The provided rationale for each step and the expected characterization data will aid in the successful execution and verification of the experimental results.
References
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Organic Syntheses. 1,2-Benziodoxol-3(1H). Available from: [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]
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PubChem. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Available from: [Link]
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Supporting Information. General procedure for the synthesis of substituted benzaldehydes. Available from: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Chemistry Stack Exchange. Dess–Martin oxidation work up. Available from: [Link]
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Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link]
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Application Notes and Protocols: (4-Bromo-2-fluoro-6-methylphenyl)methanol as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (4-bromo-2-fluoro-6-methylphenyl)methanol. This trifunctional building block, featuring strategically placed bromo, fluoro, and methyl substituents on a benzyl alcohol scaffold, offers a unique combination of reactivity and steric and electronic properties. We present detailed protocols for its synthesis and subsequent elaboration through key synthetic transformations, including Suzuki-Miyaura coupling, etherification, and oxidation, to generate scaffolds of significant pharmaceutical interest. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in depth to ensure reproducible and reliable outcomes in a research and development setting.
Introduction: The Strategic Advantage of Fluorinated and Ortho-Substituted Building Blocks
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the presence of a bromine atom provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[4] The compound (4-bromo-2-fluoro-6-methylphenyl)methanol combines these features with an ortho-methyl group, which can induce conformational constraints and provide a steric shield, influencing the molecule's interaction with biological targets. This unique substitution pattern makes it a highly valuable starting material for the synthesis of complex and novel pharmaceutical intermediates.[5] This guide will explore the synthesis of this building block and its application in constructing key molecular frameworks.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of a chemical is paramount for its safe and effective use.
Physicochemical Data
The key physicochemical properties of (4-bromo-2-fluoro-6-methylphenyl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1417736-81-2 | |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.05 g/mol | |
| Appearance | Off-white to white solid | Inferred from typical benzyl alcohols |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred from structural analogues |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for (4-bromo-2-fluoro-6-methylphenyl)methanol is not widely available, the hazard profile can be inferred from structurally related compounds such as benzyl alcohol and other halogenated aromatic compounds.[6][7][8][9]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-bromo-4-fluoro-6-methylphenol. The process involves an ortho-formylation followed by a selective reduction of the resulting aldehyde.
Step 1: Ortho-Formylation of 2-Bromo-4-fluoro-6-methylphenol
The introduction of a formyl group ortho to the hydroxyl group can be accomplished using various methods, such as the Duff reaction. This reaction utilizes hexamethylenetetramine in an acidic medium.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluoro-6-methylphenol (1.0 eq), hexamethylenetetramine (1.5 eq), and glycerol (10 vol).
-
Heating: Heat the mixture to 150-160 °C and maintain for 3 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a 2 M aqueous solution of sulfuric acid (10 vol). Heat the mixture to 100 °C for 1 hour to hydrolyze the intermediate imine.
-
Work-up: Cool the mixture and extract with ethyl acetate (3 x 15 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-bromo-4-fluoro-6-methylbenzaldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality: The Duff reaction is a classic method for the formylation of phenols. The acidic conditions are necessary for the in situ generation of the electrophilic iminium ion from hexamethylenetetramine, which then attacks the electron-rich aromatic ring.
Step 2: Selective Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
The aldehyde is selectively reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride.
Protocol:
-
Dissolution: Dissolve the 2-bromo-4-fluoro-6-methylbenzaldehyde (1.0 eq) in methanol (20 vol) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 15 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford (4-bromo-2-fluoro-6-methylphenyl)methanol, which can be further purified by recrystallization if necessary.
Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not affect the aryl halide or the aromatic ring, making it ideal for this transformation.[10]
Key Synthetic Applications and Protocols
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a versatile building block for creating more complex pharmaceutical intermediates.
Application 1: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The bromo substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many APIs.[4]
Protocol:
-
Reaction Setup: To a Schlenk flask, add (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 20 vol).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Causality and Field Insights: The ortho-methyl group can sterically hinder the Suzuki-Miyaura coupling.[11][12][13] Therefore, the choice of a bulky phosphine ligand on the palladium catalyst can be crucial to facilitate the reductive elimination step and improve yields. The use of a biphasic solvent system with a base like potassium carbonate is standard for Suzuki couplings, ensuring the activation of the boronic acid and the solubility of the reactants.[4]
Application 2: Williamson Ether Synthesis
The benzylic alcohol moiety can be readily converted into an ether, a common functional group in drug molecules that can modulate solubility and act as a stable linker.[14][15][16][17]
Protocol:
-
Deprotonation: Dissolve (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) under an inert atmosphere. Cool to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Alkylation: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 4-8 hours or until completion as indicated by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the resulting ether by column chromatography.
Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[14][17] The use of a polar aprotic solvent like THF is ideal. The benzylic alcohol is deprotonated to form a nucleophilic alkoxide, which then displaces the halide from the electrophilic alkyl halide.
Application 3: Oxidation to the Aldehyde for Reductive Amination
Selective oxidation of the benzyl alcohol to the corresponding aldehyde provides a key intermediate for further functionalization, such as reductive amination to form benzylamines, a critical pharmacophore.
Protocol:
-
Reaction Setup: Dissolve (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in dichloromethane (DCM) (20 vol).
-
Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or use a milder, more modern method like a TEMPO-catalyzed oxidation.[11] Stir at room temperature for 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate to obtain the crude (4-bromo-2-fluoro-6-methylphenyl)benzaldehyde, which can be used directly in the next step or purified by chromatography.
Causality: PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The resulting aldehyde is a versatile intermediate for forming C-N bonds via reductive amination.
Analytical Characterization
The identity and purity of (4-bromo-2-fluoro-6-methylphenyl)methanol and its derivatives should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a singlet for the benzylic CH₂ protons around 4.5-4.8 ppm, and a singlet for the methyl group protons around 2.2-2.5 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon (approx. 60-65 ppm), and the methyl carbon (approx. 15-20 ppm). |
| ¹⁹F NMR | A singlet for the fluorine atom. |
| IR Spectroscopy | A broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches, and characteristic aromatic C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity). |
| HPLC/GC | A single major peak for the pure compound, used to determine purity. |
Conclusion
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex pharmaceutical intermediates. Its trifunctional nature allows for a wide range of selective transformations at the aryl bromide, the benzylic alcohol, and the sterically influential ortho-methyl and fluoro groups. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this versatile compound, enabling the exploration of new chemical space in drug discovery programs.
References
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2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Safety Data Sheet: Benzyl alcohol. Carl ROTH. Available at: [Link]
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The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]
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Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. (2017). Available at: [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents.
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10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. (2024). Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. (2009). Available at: [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]
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Safety Data Sheet for Benzyl Alcohol. ChemSupply Australia. Available at: [Link]
-
4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. Available at: [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014). Available at: [Link]
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Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. PubMed. (2023). Available at: [Link]
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Benzyl Alcohol Series. Sparrow Chemical. Available at: [Link]
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2-Bromo-6-methylbenzaldehyde. PubChem. Available at: [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available at: [Link]
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Safety Data Sheet Benzyl Alcohol. Redox. (2022). Available at: [Link]
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. Available at: [Link]
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3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Ch23: Aryl Grignards. University of Calgary. Available at: [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. (2014). Available at: [Link]
-
Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. ACS Publications. (2026). Available at: [Link]
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ortho-Formylation of phenols - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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What is Benzyl Alcohol used for?. Patsnap Synapse. (2024). Available at: [Link]
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Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. (2015). Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. (2005). Available at: [Link]
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The Strategic Role of (4-Bromo-2-fluoro-6-methylphenyl)methanol in the Synthesis of the Acaricide Cyflumetofen: A Detailed Application and Protocol Guide
This comprehensive guide delves into the pivotal application of (4-bromo-2-fluoro-6-methylphenyl)methanol as a key building block in the synthesis of the advanced acaricide, cyflumetofen. Developed for researchers, scientists, and professionals in the agrochemical and drug development sectors, this document provides an in-depth exploration of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower the scientific community in their research and development endeavors.
Introduction: The Significance of Cyflumetofen and its Precursor
Cyflumetofen is a novel benzoylacetonitrile acaricide renowned for its high efficacy against a wide range of mite species, including those resistant to other pesticides.[1][2] Its unique mode of action, which involves the inhibition of the mitochondrial electron transport chain at complex II, makes it a valuable tool in integrated pest management (IPM) programs.[1][2] The synthesis of this complex molecule relies on the strategic assembly of key intermediates, with (4-bromo-2-fluoro-6-methylphenyl)methanol serving as a critical starting material for one of the main structural fragments. The bromine, fluorine, and methyl substituents on the phenyl ring are essential for the molecule's biological activity and metabolic stability.
This guide will elucidate the multi-step synthesis of cyflumetofen, commencing with the preparation of (4-bromo-2-fluoro-6-methylphenyl)methanol and detailing its subsequent transformations into the final active ingredient.
Synthetic Pathway Overview
The synthesis of cyflumetofen from (4-bromo-2-fluoro-6-methylphenyl)methanol can be conceptually divided into four key stages:
-
Preparation of the Starting Material: Synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol.
-
Oxidation: Conversion of the benzylic alcohol to the corresponding benzaldehyde.
-
Knoevenagel Condensation: Formation of the pivotal acrylonitrile intermediate.
-
Final Assembly: Coupling of the two key fragments to yield cyflumetofen.
The following sections will provide detailed protocols and mechanistic insights for each of these stages.
Caption: Overall workflow for the synthesis of Cyflumetofen.
PART 1: Preparation of (4-Bromo-2-fluoro-6-methylphenyl)methanol
A robust synthesis of the starting material is paramount. While various methods can be envisioned, a common route involves the diazotization of 2-fluoro-6-methylaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent functional group manipulations.
Protocol 1: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Causality Behind Experimental Choices: This multi-step procedure is designed to regioselectively introduce the bromine atom para to the methyl group and ortho to the fluorine atom. The initial diazotization of the aniline is a classic and reliable method for generating a reactive diazonium salt. The subsequent Sandmeyer-type reaction with a bromide source provides the desired aryl bromide. Finally, reduction of the corresponding benzoic acid derivative, which can be accessed from the aryl bromide, yields the target benzyl alcohol.
Materials:
-
2-Fluoro-6-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Potassium permanganate
-
Sodium bisulfite
-
Sodium hydroxide
-
Hydrochloric acid
-
Lithium aluminum hydride (or other suitable reducing agent)
-
Diethyl ether (anhydrous)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Step-by-Step Methodology:
-
Diazotization and Bromination (Sandmeyer-type Reaction):
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-6-methylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature. Nitrogen gas will evolve.
-
Heat the reaction mixture to 60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-bromo-2-fluoro-1-methylbenzene.
-
-
Oxidation to Benzoic Acid:
-
The crude 4-bromo-2-fluoro-1-methylbenzene can be oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate in a basic aqueous solution. This is a standard procedure for the oxidation of alkylbenzenes.
-
-
Reduction to Benzyl Alcohol:
-
Carefully add the 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in small portions to a stirred suspension of lithium aluminum hydride (a slight excess) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-2-fluoro-6-methylphenyl)methanol.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Oxidation to 4-Bromo-2-fluoro-6-methylbenzaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided. Mild oxidizing agents are therefore preferred.
Protocol 2: Swern Oxidation
Causality Behind Experimental Choices: The Swern oxidation is a reliable and mild method for the oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation. The reaction proceeds via an alkoxysulfonium ylide, which undergoes an intramolecular elimination to form the aldehyde.
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.
-
Stir the mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-2-fluoro-6-methylbenzaldehyde.
Data Summary Table:
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Synthesis of Starting Material | 2-Fluoro-6-methylaniline, NaNO₂, CuBr, LAH | 60-70% (over 3 steps) |
| 2 | Oxidation | Oxalyl chloride, DMSO, Et₃N | >90% |
PART 3: Knoevenagel Condensation to the Acrylonitrile Intermediate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this synthesis, it is used to construct the core acrylonitrile structure.
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 3: Synthesis of the Acrylonitrile Intermediate
Causality Behind Experimental Choices: This reaction is typically base-catalyzed. A weak base like piperidine is often sufficient to deprotonate the active methylene compound (e.g., 2-methoxyethyl cyanoacetate), generating a nucleophilic enolate that attacks the aldehyde. The subsequent dehydration is often spontaneous or can be facilitated by azeotropic removal of water.
Materials:
-
4-Bromo-2-fluoro-6-methylbenzaldehyde
-
2-Methoxyethyl cyanoacetate
-
Piperidine or another suitable base
-
Toluene or another suitable solvent
Step-by-Step Methodology:
-
To a solution of 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) and 2-methoxyethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
PART 4: Final Assembly of Cyflumetofen
The final step involves the coupling of the acrylonitrile intermediate with 4-(tert-butyl)phenylacetonitrile. This reaction is a base-mediated addition followed by a rearrangement.
Protocol 4: Synthesis of Cyflumetofen
Causality Behind Experimental Choices: A strong base, such as sodium ethoxide, is required to deprotonate the 4-(tert-butyl)phenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient double bond of the acrylonitrile intermediate (Michael addition). Subsequent intramolecular rearrangement leads to the final cyflumetofen structure.
Materials:
-
Acrylonitrile intermediate from Protocol 3
-
4-(tert-Butyl)phenylacetonitrile
-
Sodium ethoxide or another strong base
-
Ethanol or another suitable solvent
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(tert-butyl)phenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the acrylonitrile intermediate (1.0 eq) in a suitable solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a weak acid (e.g., acetic acid) and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyflumetofen by column chromatography or recrystallization.
Quantitative Data Summary:
| Step | Reaction | Key Reagents | Typical Yield |
| 3 | Knoevenagel Condensation | Piperidine, Toluene | 80-90% |
| 4 | Final Assembly | Sodium ethoxide, Ethanol | 70-85% |
Conclusion
The synthesis of cyflumetofen is a testament to the power of modern organic synthesis in addressing critical challenges in agriculture. (4-Bromo-2-fluoro-6-methylphenyl)methanol serves as a vital and strategically designed starting material, enabling the efficient construction of this potent acaricide. The protocols and insights provided in this guide are intended to facilitate further research and development in the field of agrochemical synthesis, ultimately contributing to more effective and sustainable pest management solutions.
References
- Otsuka Chemical Co., Ltd. (2007). Cyflumetofen Technical Bulletin.
-
Takahashi, T., et al. (2012). Development of a new acaricide, cyflumetofen. Journal of Pesticide Science, 37(3), 249-250. [Link]
- A patent for the synthesis of a cyflumetofen intermediate: CN109053491A - Synthetic method of the acaricide cyflumetofen intermediate to tert-butyl benzene acetonitrile - Google P
-
A research article on the synthesis of cyflumetofen analogues: Design, synthesis and acaricidal activities of Cyflumetofen analogues based on carbon-silicon isosteric replacement - PubMed. [Link]
- A patent on the preparation of a precursor: CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google P
-
A general procedure for Knoevenagel condensation: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate. [Link]
-
A review on the oxidation of alcohols: A Review and Experimental Revisit of Alternative Catalysts for Selective Oxidation of Methanol to Formaldehyde - ResearchGate. [Link]
Sources
Probing the Reactivity of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Palladium-Catalyzed Cross-Coupling: Application Notes and Kinetic Analysis Protocols
Abstract
This technical guide provides a comprehensive examination of the reaction kinetics of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a key building block in contemporary drug discovery and materials science. We delve into the mechanistic intricacies of its participation in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights into how its unique substitution pattern—a sterically demanding ortho-methyl group, an electron-withdrawing ortho-fluoro substituent, and a potentially coordinating benzylic alcohol—collectively influence the reaction kinetics. This document furnishes detailed, step-by-step protocols for conducting and monitoring these reactions, with a particular focus on robust kinetic analysis using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to not only replicate but also adapt and troubleshoot their cross-coupling endeavors with this versatile substrate.
Introduction: The Significance of a Multifunctional Building Block
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a structurally rich aryl halide whose derivatives are of significant interest in medicinal chemistry and materials science. The presence of multiple functional handles—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group to introduce steric bulk and influence conformation, and a benzylic alcohol for further functionalization or potential catalytic interaction—makes it a highly valuable scaffold. Understanding the kinetics of its cross-coupling reactions is paramount for process optimization, scale-up, and the rational design of novel synthetic routes. This guide will focus on the Suzuki-Miyaura reaction as a representative and widely utilized cross-coupling method.[1]
Theoretical Framework: Unraveling the Kinetic Puzzle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, involving a palladium catalyst to forge a carbon-carbon bond between an organoboron species and an organic halide.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The kinetics of the overall reaction are dictated by the rate-determining step, which can vary depending on the specific substrates, catalyst, and reaction conditions.
For (4-Bromo-2-fluoro-6-methylphenyl)methanol, several structural features are poised to exert a significant influence on the reaction kinetics:
-
Steric Hindrance: The ortho-methyl group introduces considerable steric bulk around the reactive C-Br bond. This can impede the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the coupling of aryl bromides.[4][5] The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming the challenges associated with sterically hindered substrates.[6][7]
-
Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can have a dual effect. It can increase the electrophilicity of the aryl bromide, potentially accelerating the oxidative addition step.[8] Conversely, the electron-withdrawing nature of fluorine can also influence the rates of subsequent steps in the catalytic cycle.
-
The Role of the Benzylic Alcohol: The benzylic alcohol moiety introduces another layer of complexity. While it can serve as a point for further synthetic elaboration, its hydroxyl group could potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability.[9] In some cases, benzylic alcohols have been shown to participate in palladium-catalyzed reactions, though this often involves their conversion to other functional groups under the reaction conditions.[7][10]
-
Fluoride as a Leaving Group (in side reactions): While bromine is the intended leaving group, under certain conditions, C-F bond activation can occur in palladium-catalyzed reactions, although it is generally much less favorable than C-Br bond cleavage.[11]
The interplay of these steric and electronic factors, along with the potential for catalyst-substrate interactions involving the benzylic alcohol, makes a systematic kinetic study essential for optimizing the cross-coupling of this substrate.
The Catalytic Cycle: A Visual Representation
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The kinetics of the overall transformation are governed by the slowest step in this cycle. For sterically hindered aryl bromides like (4-Bromo-2-fluoro-6-methylphenyl)methanol, the oxidative addition is often the rate-limiting step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers investigating the Suzuki-Miyaura cross-coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol and for conducting a thorough kinetic analysis.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | >98% | Various | Ensure absence of impurities that could interfere with catalysis. |
| Phenylboronic acid | >98% | Various | A standard coupling partner for initial studies. |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Various | A common palladium precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Various | A bulky, electron-rich phosphine ligand suitable for sterically hindered substrates. |
| Potassium phosphate (K₃PO₄) | >99% | Various | A common base for Suzuki-Miyaura couplings. |
| 1,4-Dioxane | Anhydrous | Various | A common solvent for this reaction. |
| Dodecane | >99% | Various | A potential internal standard for HPLC analysis.[12][13] |
| Acetonitrile | HPLC Grade | Various | For HPLC mobile phase. |
| Water | HPLC Grade | Various | For HPLC mobile phase. |
General Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for a small-scale reaction suitable for screening and kinetic studies.
-
Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add (4-Bromo-2-fluoro-6-methylphenyl)methanol (e.g., 0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and potassium phosphate (0.2 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (e.g., 0.002 mmol, 2 mol%) and SPhos (0.004 mmol, 4 mol%) in 1,4-dioxane (1 mL).
-
Inert Atmosphere: Seal the reaction vial with a PTFE-lined cap, and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (1 mL) to the reaction vial, followed by the catalyst solution.
-
Reaction Conditions: Place the vial in a preheated aluminum block on a magnetic stir plate set to a consistent temperature (e.g., 80 °C) and stirring speed.
-
Monitoring: At specified time points, carefully and quickly remove an aliquot (e.g., 50 µL) of the reaction mixture for HPLC analysis.
Protocol for Kinetic Analysis via HPLC
Accurate kinetic data relies on precise and reproducible sampling and analysis.
-
Sample Preparation:
-
Prepare a series of HPLC vials, each containing a quenching solution (e.g., 950 µL of a 1:1 mixture of acetonitrile and water).
-
To each quenching vial, add a precise amount of an internal standard (e.g., 50 µL of a stock solution of dodecane in acetonitrile). The internal standard should be a compound that is not present in the reaction mixture and does not co-elute with any of the reactants or products.[4][12]
-
-
Time-Point Quenching:
-
At each desired time point (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture and immediately dispense it into a prepared quenching vial.
-
Vortex the vial to ensure complete quenching and mixing.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC. A C18 column is a good starting point.
-
Develop a gradient elution method to achieve good separation of (4-Bromo-2-fluoro-6-methylphenyl)methanol, phenylboronic acid, the coupled product, and the internal standard. A typical mobile phase could be a gradient of acetonitrile and water.
-
Use a UV detector set to a wavelength where all components of interest have a reasonable absorbance (e.g., 254 nm).
-
-
Data Processing:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material and product as a function of time to obtain the reaction profile.
-
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for a typical kinetic study of the Suzuki-Miyaura reaction.
Figure 2: Workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
Data Interpretation and Expected Results
By plotting the concentration of the reactant, (4-Bromo-2-fluoro-6-methylphenyl)methanol, versus time, the order of the reaction with respect to this substrate can be determined. For a pseudo-first-order reaction (assuming the concentration of the boronic acid is in excess and remains relatively constant), a plot of ln[Aryl Bromide] versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').
Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol
| Time (min) | [Aryl Bromide] (M) | ln[Aryl Bromide] | [Product] (M) |
| 0 | 0.100 | -2.303 | 0.000 |
| 5 | 0.085 | -2.465 | 0.015 |
| 15 | 0.062 | -2.781 | 0.038 |
| 30 | 0.038 | -3.270 | 0.062 |
| 60 | 0.014 | -4.269 | 0.086 |
| 120 | 0.002 | -6.215 | 0.098 |
| 240 | <0.001 | - | >0.099 |
Note: This data is illustrative and will vary depending on the specific reaction conditions.
Troubleshooting and Considerations
-
Poor Reproducibility: Ensure accurate and consistent addition of all reagents, especially the catalyst solution and internal standard. Maintain a constant temperature and stirring rate.
-
Incomplete Conversion: The steric hindrance of the substrate may necessitate higher catalyst loading, a more active ligand, or higher reaction temperatures.
-
Side Product Formation: The benzylic alcohol could potentially undergo side reactions. Analysis of the HPLC chromatogram for unexpected peaks is crucial. Mass spectrometry can be a valuable tool for identifying byproducts.
-
Internal Standard Issues: If the internal standard co-elutes with other components or is not stable under the reaction conditions, a different internal standard must be chosen.
Conclusion
The kinetic analysis of the Suzuki-Miyaura cross-coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol provides critical insights into the factors governing its reactivity. The interplay of steric hindrance from the ortho-methyl group, the electronic influence of the ortho-fluoro substituent, and the potential involvement of the benzylic alcohol creates a complex but fascinating kinetic profile. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically investigate these effects, leading to optimized reaction conditions and a deeper understanding of this important transformation in modern synthetic chemistry.
References
-
Benzylic alcohols bearing both electrophilic (e.g. epoxides) and latent nucleophilic functionality (boronic esters, indoles) are effective nucleophiles affording allylic ether products.[9]
-
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2]
-
The Suzuki–Miyaura reaction of 1,4-dibromo-2-fluorobenzene with two equivalents of arylboronic acids gave fluorinated para-terphenyls.[8]
-
Palladium-catalyzed intermolecular alkylation of enamides with α-bromo carbonyls was developed.[11]
-
Oxidative addition is the rate determining step in the catalytic cycle and the relative reactivity decreases in the order of I > OTf > Br > Cl.[4]
-
The crude product is then purified by chromatography. Alternatively, an internal standard can be added directly into the crude reaction mixture, the mixture diluted, then an aliquot filtered and analyzed for conversion and yield by HPLC or GC.[4]
-
The anion of benzylic carbon A′ underwent nucleophilic cyclization addition via the 6-endo-dig mode to afford Pd-xanthone intermediate F.[14]
-
Fluoride ions are known to promote Suzuki–Miyaura, Hiyama, and Stille reactions.[11]
-
Zou and co-workers reported a general protocol for SMR of aryl bromides and chlorides and diarylborinic acids and anhydrides catalyzed by an in situ-generated combination Pd/IPr/P(OPh)3 in a 1:1:2 ratio.[6]
-
Reaction monitoring by NMR and GC of the benzyl alcohol conversion indicated the intermediate formation of benzyl acetate and benzyl thionoacetate (PhCH2OC(S)CH3) prior to the slower conversion to the final S‐benzyl thioacetate product.[10]
-
The internal standard should be absent from the sample or present at extremely low abundance.[12]
-
One should also note that anion effects that change rates of interconversion or enhance the production of η1-allyls could be important.[15]
-
We report that replacement of the traditional alkali base with a fluoride source enhances a previously challenging Suzuki–Miyaura coupling on glutarimide-containing compounds with trifluoroborates.[16]
-
The Suzuki–Miyaura cross-coupling is a powerful method for carbon–carbon bond formation, widely applied with various substrates, catalysts, reagents and solvents.[17]
-
Enantiomeric ratios (er) were determined via HPLC and reported as ratios of (S:R).[18]
-
The true nature of the active catalyst when a palladium containing solid material is employed as a catalyst is still a highly debated issue in the field of cross-coupling reactions.[19]
-
Our selection of columns, solvents, standards and sample preparation products are exclusively designed for HPLC and LC-MS, meeting the critical need for purity.[20]
-
The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
The use of the Xantphos ligand in a mild palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents minimizes the undesired β-elimination pathway.[21]
-
Elucidating the mechanism of such a reaction is even more difficult when the same metal activates two different substrates and mechanistic analysis of such a reaction using the above methods cannot shed light on the reaction pathway.[22]
-
The reactivities of aryl halides and aryl triflates are indicated as follows; Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5]
-
A good internal standard for quantitative analysis should have physical and chemical properties similar to those of the analyte of interest and should have an ionization efficiency comparable to that of the analyte.[13]
-
The dynamic nature of this method enables the direct arylation of benzylic alcohol in the presence of various nucleophilic groups, including nonactivated primary/secondary/tertiary alcohols, phenols, and free indoles.[7]
-
As an alternative to boronic acids and boronate esters, organotrifluoroborate salts have proven to be stable and efficient coupling partners in Suzuki–Miyaura coupling reactions.[23]
- The rule of thumb for the analysis of drugs in biological matrices, such as plasma, is that the unlabeled analyte from the IS solution present in the sample needs to generate <5% of the response of the analyte at the lower limit of quantific
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Application Note: A Robust and Scalable Synthesis Protocol for (4-Bromo-2-fluoro-6-methylphenyl)methanol
Abstract
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a key substituted benzyl alcohol intermediate, valuable for the synthesis of complex molecules in pharmaceutical and agrochemical research.[1][2][3] This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound via the reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde. The chosen methodology employs sodium borohydride, a cost-effective and manageable reducing agent, making the process suitable for multi-gram to kilogram-scale production.[4] We will elaborate on the causality behind key procedural steps, process controls for ensuring safety and reproducibility, and a comprehensive workflow from reaction setup to final product purification and characterization.
Introduction and Scientific Rationale
Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds.[5][6] The specific substitution pattern of (4-Bromo-2-fluoro-6-methylphenyl)methanol, featuring bromine, fluorine, and methyl groups, offers multiple points for diversification, making it a strategic intermediate for medicinal chemistry programs.
The conversion of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry.[7] For industrial and large-scale laboratory applications, the choice of reducing agent is critical and must balance reactivity, selectivity, cost, and safety. While potent hydrides like lithium aluminum hydride (LiAlH₄) are highly effective, their pyrophoric nature complicates handling on a large scale. Sodium borohydride (NaBH₄) presents a superior alternative for this transformation; it is a selective reducing agent for aldehydes and ketones, stable in protic solvents like methanol and ethanol, and possesses a significantly better safety profile.[4][8]
This protocol is designed to be self-validating by incorporating clear in-process controls, such as temperature monitoring and chromatographic analysis, to ensure the reaction proceeds as expected before advancing to subsequent steps.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step during the aqueous workup to yield the final primary alcohol.[7][9]
Overall Reaction:
Figure 1: Reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde to (4-bromo-2-fluoro-6-methylphenyl)methanol using sodium borohydride in methanol.
Mechanistic Pathway:
The reaction mechanism involves a two-step process:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.[9][10]
-
Protonation: During the aqueous workup, the alkoxide intermediate is protonated by the solvent or added acid to yield the final alcohol product.[7]
Caption: Mechanism of Aldehyde Reduction by NaBH₄.
Detailed Scale-Up Protocol
This protocol is designed for a ~50-gram scale and can be adapted proportionally for larger quantities. A thorough risk assessment should be conducted before any scale-up.[11][12][13]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| 4-Bromo-2-fluoro-6-methylbenzaldehyde (1) | >98% Purity | Commercial | Starting Material |
| Sodium Borohydride (NaBH₄) | Powder, >98% | Commercial | Reducing Agent |
| Methanol (MeOH) | ACS Grade | Commercial | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1M Aqueous Soln. | Commercial | For quenching and pH adjustment |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | For neutralization wash |
| Brine (Saturated NaCl Solution) | - | Lab Prepared | For final wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Granular | Commercial | Drying Agent |
| Equipment | Specifications |
| 3-Neck Round Bottom Flask with Stirrer Bar | 2 L, with appropriate ground glass joints |
| Mechanical Stirrer | Overhead stirring recommended for >1 L scale |
| Thermometer / Temperature Probe | Range: -20°C to 100°C |
| Addition Funnel | 500 mL |
| Condenser | Standard Allihn or Liebig condenser |
| Ice Bath | Large enough to accommodate the reaction flask |
| Rotary Evaporator | With vacuum pump and appropriately sized flask |
| Separatory Funnel | 2 L |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 2 L, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Charge the flask with 4-Bromo-2-fluoro-6-methylbenzaldehyde (50.0 g, 0.228 mol, 1.0 equiv.).
-
Add methanol (500 mL) to the flask. Stir the mixture until the aldehyde is fully dissolved.
-
Immerse the flask in an ice-water bath and cool the solution to 0-5°C with moderate stirring.
-
-
Addition of Reducing Agent:
-
Causality: The reduction of aldehydes with NaBH₄ is exothermic. Portion-wise addition is a critical process control step to manage heat evolution, preventing the temperature from rising uncontrollably and minimizing potential side reactions.[13][14]
-
Slowly add sodium borohydride (12.9 g, 0.342 mol, 1.5 equiv.) in small portions over 45-60 minutes.
-
Carefully monitor the internal temperature throughout the addition, ensuring it does not exceed 10°C. Adjust the addition rate as necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot (higher Rf) is fully consumed and a new, more polar product spot (lower Rf) is dominant.
-
-
Work-up and Quenching:
-
Causality: The workup is designed to neutralize any unreacted NaBH₄, which reacts with water and acid to produce hydrogen gas. Slow, controlled quenching in a well-ventilated fume hood is a crucial safety measure.[15]
-
Cool the reaction mixture back down to 0-5°C in an ice bath.
-
Slowly and carefully add 1M HCl (approx. 250 mL) dropwise via an addition funnel. Vigorous gas evolution (H₂) will occur. Maintain the temperature below 20°C. Continue adding acid until the gas evolution ceases and the pH of the solution is approximately 6-7.
-
-
Product Isolation:
-
Remove the bulk of the methanol using a rotary evaporator under reduced pressure.
-
Transfer the resulting aqueous slurry to a 2 L separatory funnel.
-
Add ethyl acetate (400 mL) and deionized water (200 mL). Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 200 mL).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (200 mL) and brine (200 mL). The washes neutralize residual acid and remove water-soluble impurities.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid or oil.
-
For purification, recrystallization is the preferred method for scale-up. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Data Summary and Characterization
| Parameter | Value |
| Starting Material (Aldehyde) Mass | 50.0 g |
| Molecular Weight of Aldehyde | 217.04 g/mol |
| Moles of Aldehyde | 0.228 mol |
| Sodium Borohydride Mass | 12.9 g (1.5 equiv.) |
| Typical Yield of Purified Product | 45-48 g (90-95%) |
| Physical Appearance | White to off-white crystalline solid |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-7.4 (m, 2H, Ar-H), 4.75 (s, 2H, CH₂), 2.4 (s, 3H, CH₃) |
| Expected Molecular Weight (Product) | 219.05 g/mol |
Safety and Process Considerations
-
Hazard Management: Sodium borohydride is water-reactive and releases flammable hydrogen gas upon contact with water or acid.[11] All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. For large-scale operations, a face shield and blast shield are recommended.[11]
-
Thermal Safety: The reaction is exothermic. Maintaining strict temperature control during the NaBH₄ addition is the most critical safety parameter to prevent a thermal runaway. For scales larger than 100g, consider using a jacketed reactor with a chiller for more reliable temperature control.[12]
-
Scale-Up Principles: When scaling this reaction, do not increase the batch size by more than a factor of three to five from the previously successful scale.[13] Ensure that stirring remains efficient to maintain homogenous heat and mass transfer.
Conclusion
The protocol described herein provides an efficient, high-yielding, and scalable method for the synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol. The use of sodium borohydride as a reducing agent offers a favorable balance of reactivity and safety, making it well-suited for production environments. By adhering to the detailed steps and safety considerations, researchers and drug development professionals can reliably produce this valuable intermediate for further synthetic applications.
References
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eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
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Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Gomes, D. G., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. National Center for Biotechnology Information. Retrieved from [Link]
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Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
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Stanford University. (2023). Scale Up Safety. Stanford Environmental Health & Safety. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved from [Link]
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American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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Oxford Academic. (2011). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
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Cardiff University. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Cardiff University. (2024). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ORCA. Retrieved from [Link]
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Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-nitrobenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Kinase Inhibitor Synthesis
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The careful selection of starting materials and building blocks is critical in the synthesis of these complex molecules, as it dictates the efficiency of the synthetic route and allows for the precise installation of pharmacophoric features necessary for potent and selective inhibition.
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a key starting material in the synthesis of a variety of kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: the bromophenyl moiety, which is amenable to a wide range of cross-coupling reactions, and the hydroxymethyl group, which can be readily transformed into other functionalities. The fluorine and methyl substituents on the phenyl ring also play a crucial role in modulating the electronic properties and conformation of the final inhibitor, which can significantly impact its binding affinity and selectivity for the target kinase.
This document provides detailed application notes and protocols for the use of (4-Bromo-2-fluoro-6-methylphenyl)methanol in the synthesis of a novel class of kinase inhibitors targeting Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in cancer progression.[3][4][5]
Target Profile: Belzutifan, a First-in-Class HIF-2α Inhibitor
Belzutifan (formerly PT2977 or MK-6482) is a potent and selective inhibitor of HIF-2α.[5][6] It is approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors.[5][6] Belzutifan functions by binding to the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and subsequent transcriptional activation of downstream target genes involved in tumor growth and angiogenesis.[7]
The synthesis of Belzutifan provides an excellent case study for the application of (4-Bromo-2-fluoro-6-methylphenyl)methanol as a strategic starting material. The core of Belzutifan features a substituted indanone scaffold, and the (4-Bromo-2-fluoro-6-methylphenyl) moiety is a key component of an important intermediate in its synthesis.
Synthetic Strategy and Key Transformations
The overall synthetic strategy for Belzutifan involves the construction of a complex, stereochemically-defined indanone core. A key precursor to this core can be prepared from (4-Bromo-2-fluoro-6-methylphenyl)methanol. The synthetic approach can be broadly divided into two main stages:
-
Preparation of the Key Aldehyde Intermediate: This involves the oxidation of (4-Bromo-2-fluoro-6-methylphenyl)methanol to the corresponding aldehyde, 4-Bromo-2-fluoro-6-methylbenzaldehyde. This aldehyde is a crucial building block for the subsequent construction of the indanone ring system.
-
Assembly of the Indanone Core and Elaboration to Belzutifan: The aldehyde is then subjected to a series of reactions, including a condensation reaction and an intramolecular Friedel-Crafts acylation, to form the indanone core. Further functionalization and stereoselective transformations ultimately lead to the final Belzutifan molecule.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-fluoro-6-methylbenzaldehyde
This initial step involves the oxidation of the starting material, (4-Bromo-2-fluoro-6-methylphenyl)methanol, to the corresponding aldehyde. Several mild oxidation methods can be employed for this transformation. A common and effective method is the use of pyridinium chlorochromate (PCC).
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 4-Bromo-2-fluoro-6-methylbenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.
Data Presentation:
| Parameter | Value |
| Starting Material | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Part 2: Synthesis of the Indanone Core
The synthesized 4-Bromo-2-fluoro-6-methylbenzaldehyde serves as the starting point for the construction of the indanone core. This process involves a condensation reaction followed by an intramolecular Friedel-Crafts acylation. A closely related synthesis starting from 5-bromo-2-fluorobenzaldehyde is detailed in the patent literature.[1]
Step 2a: Condensation with Meldrum's Acid
Materials:
-
4-Bromo-2-fluoro-6-methylbenzaldehyde (from Part 1)
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Standard laboratory glassware
Procedure:
-
Combine 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in a suitable solvent such as ethanol.
-
Add triethylamine (1.2 eq) and a catalytic amount of formic acid.
-
Heat the reaction mixture to reflux for 8-12 hours.[1]
-
Cool the reaction mixture and subsequently treat with aqueous acid (e.g., 6 N HCl) to precipitate the phenylpropionic acid derivative.[1]
-
Filter the solid, wash with water, and dry to obtain the desired intermediate.
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
The phenylpropionic acid derivative from Step 2a
-
Thionyl chloride or oxalyl chloride
-
Aluminum trichloride (AlCl₃)
-
Anhydrous DCM
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Treat the phenylpropionic acid derivative (1.0 eq) with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
In a separate flask, prepare a suspension of AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the AlCl₃ suspension to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the bromo-fluoro-methyl-indanone intermediate.
Data Presentation:
| Parameter | Value (Step 2a) | Value (Step 2b) |
| Starting Material | 4-Bromo-2-fluoro-6-methylbenzaldehyde | Phenylpropionic acid derivative |
| Key Reagents | Meldrum's acid, Triethylamine | Thionyl chloride, AlCl₃ |
| Solvent | Ethanol | Anhydrous DCM |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 8-12 hours | 2-4 hours |
| Typical Yield | 70-80% | 60-70% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the indanone core starting from (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Caption: Synthetic workflow for the preparation of the indanone core.
From Indanone to Belzutifan: A Glimpse into the Final Steps
The synthesized bromo-fluoro-methyl-indanone is a versatile intermediate that can be further elaborated to yield Belzutifan. This involves a series of complex and stereoselective transformations, including:
-
Sulfonylation: Introduction of the methylsulfonyl group.[8]
-
Fluorination: Introduction of additional fluorine atoms.[6]
-
Stereoselective Reduction: Creation of the desired stereochemistry at the hydroxyl group.
-
Final Coupling: Attachment of the fluorobenzonitrile moiety.
A simplified representation of the overall transformation is shown below.
Caption: High-level overview of the synthesis of Belzutifan.
Conclusion and Future Perspectives
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a valuable and versatile starting material for the synthesis of complex kinase inhibitors like Belzutifan. The strategic placement of its functional groups allows for a modular and efficient synthetic approach to constructing intricate molecular architectures. The protocols outlined in this document provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors. Further exploration of the reactivity of this building block will undoubtedly lead to the synthesis of new generations of targeted therapeutics.
References
- Novel synthetic pathway to belzutifan.
-
Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. [Link]
-
Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PubMed Central. [Link]
-
Development of inhibitors of the PAS-B domain of the HIF-2α transcription factor. PubMed. [Link]
-
5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]
-
Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorination Reaction. ACS Publications. [Link]
-
Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway. PubMed. [Link]
-
Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan. Proceedings of the National Academy of Sciences. [Link]
-
Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor. PubMed. [Link]
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- 3. Development of inhibitors of the PAS-B domain of the HIF-2α transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the (4-Bromo-2-fluoro-6-methylphenyl)methanol Aromatic Ring
Introduction: Unlocking the Potential of a Privileged Scaffold
The (4-Bromo-2-fluoro-6-methylphenyl)methanol core represents a highly valuable scaffold in the landscape of modern drug discovery and materials science. Its unique substitution pattern—a sterically demanding, electron-rich aromatic ring decorated with orthogonal reactive sites—offers a versatile platform for the synthesis of complex molecular architectures. The presence of a bromine atom provides a key handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl group modulate the electronic properties and conformation of the molecule. The hydroxymethyl group offers a site for further derivatization and can influence the reactivity of the aromatic ring through its electronic and directing effects.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the aromatic ring of (4-Bromo-2-fluoro-6-methylphenyl)methanol. We will delve into the mechanistic underpinnings of each transformation, offering not just step-by-step instructions but also the rationale behind the choice of catalysts, ligands, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Synthesis of the Starting Material: (4-Bromo-2-fluoro-6-methylphenyl)methanol
A reliable synthesis of the starting material is paramount. A plausible and efficient route begins with the commercially available 2-fluoro-6-methylphenol. The synthesis involves two key steps: electrophilic bromination followed by a reduction.
Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-methylphenol
This procedure is adapted from established methods for the bromination of substituted phenols.[1]
-
Reaction Setup: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
The reduction of the corresponding benzaldehyde (which can be formed from the phenol via formylation) or benzoic acid derivative is a standard transformation. Here, we outline the direct reduction of a benzoic acid ester derivative.
-
Esterification (if starting from a carboxylic acid): Convert the corresponding carboxylic acid to its methyl ester, for example, using methanol and a catalytic amount of sulfuric acid. A related compound, Methyl 4-bromo-2-fluoro-6-methylbenzoate, serves as a structural reference.[2]
-
Reduction: Dissolve the methyl ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Reaction and Quench: Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).
-
Purification: Filter the resulting solids and concentrate the filtrate. The crude alcohol can then be purified by flash chromatography.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of aryl halides with organoboron reagents.[4][5] For a sterically hindered substrate like (4-Bromo-2-fluoro-6-methylphenyl)methanol, the choice of ligand is critical to facilitate both oxidative addition and reductive elimination.[6][7][8]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often required to promote these steps, especially with challenging substrates.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. Heat the reaction mixture to 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME/H₂O | 85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][10][11] The reaction couples aryl halides with a wide range of primary and secondary amines.
Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then undergoes deprotonation of the amine by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[9] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for catalyst turnover.[12]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: Under an inert atmosphere, charge a reaction vessel with (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), the amine coupling partner (1.1-1.3 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable bulky phosphine ligand (e.g., BINAP, XPhos, or Josiphos-type ligands, 2-6 mol%).
-
Solvent and Conditions: Add an anhydrous, aprotic solvent like toluene or dioxane. Heat the mixture, typically between 80-120 °C, until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by chromatography.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Amine Partner | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 |
Part 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming carbon-carbon (biaryl synthesis) or carbon-heteroatom bonds.[13] It is particularly useful for forming diaryl ethers and can be complementary to palladium-catalyzed methods, especially with electron-rich phenols.[14][15]
Mechanistic Insight: The precise mechanism can vary, but it is generally believed to involve the formation of a copper(I) alkoxide or phenoxide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the product.[14] The reaction often requires high temperatures and polar, aprotic solvents.
Detailed Protocol: Ullmann C-O Coupling with a Phenol
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), the phenol (1.5-2.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Heating: Add a high-boiling polar solvent such as DMF, DMSO, or pyridine. Heat the reaction mixture to 120-160 °C.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. It is often necessary to wash the organic layer with aqueous ammonia to remove residual copper salts.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Part 3: Directed ortho-Metalation (DoM) and Functionalization
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[16][17] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In (4-Bromo-2-fluoro-6-methylphenyl)methanol, both the hydroxymethyl group (after deprotonation to an alkoxide) and the fluorine atom can act as DMGs.[18] The fluorine atom is a particularly potent directing group.[18]
Caption: General workflow for Directed ortho-Metalation (DoM).
Mechanistic Rationale: The fluorine atom is a strong Lewis base and can coordinate with the lithium cation of the organolithium base (e.g., n-BuLi or LDA). This brings the base into proximity of the C3-H bond, facilitating its deprotonation over other protons on the ring. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles.
Detailed Protocol: ortho-Lithiation and Borylation
This protocol describes the introduction of a boronic ester, a versatile functional group for subsequent Suzuki couplings.[19][20]
-
Reaction Setup: To a solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.1 eq) to deprotonate the alcohol. Then, add a second equivalent of n-butyllithium or s-BuLi (1.1 eq) to effect the ortho-lithiation.
-
Lithiation: Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add an electrophile, such as triisopropyl borate (B(OiPr)₃) (1.5 eq), dropwise at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. The resulting boronic ester can often be used in the next step without extensive purification, or it can be purified by chromatography.
Part 4: Electrophilic Aromatic Substitution (EAS)
While the aryl bromide is primed for cross-coupling, further functionalization can also be achieved via electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents.[21][22][23]
Analysis of Directing Effects: [24][25]
-
-CH₂OH (Hydroxymethyl): Weakly activating, ortho, para-director.
-
-F (Fluoro): Deactivating due to its strong inductive effect, but an ortho, para-director due to resonance donation of its lone pairs.[25]
-
-CH₃ (Methyl): Activating, ortho, para-director.
-
-Br (Bromo): Deactivating (inductive effect), but an ortho, para-director (resonance).[25]
The positions ortho and para to the strongly activating methyl and weakly activating hydroxymethyl groups are already substituted. The most likely positions for electrophilic attack are C3 and C5. The fluorine at C2 will direct ortho (to C3) and para (to C5). The bromine at C4 will direct ortho (to C3 and C5). Therefore, electrophilic substitution is expected to occur at positions 3 and/or 5, with the specific ratio depending on the steric bulk of the electrophile and the reaction conditions.
Detailed Protocol: Nitration
-
Reaction Setup: Dissolve (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in sulfuric acid while maintaining the low temperature.
-
Reaction and Work-up: Stir the reaction at 0-5 °C for 1-3 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the regioisomers.
Conclusion
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a richly functionalized building block that offers numerous avenues for synthetic elaboration. By understanding the reactivity of the C-Br bond in cross-coupling reactions, the directing effects of the substituents in electrophilic and metalation reactions, and the appropriate choice of reagents and conditions, researchers can unlock its full potential. The protocols and insights provided in this guide serve as a foundation for the development of novel molecules for applications ranging from pharmaceuticals to advanced materials. Careful optimization will always be necessary for specific substrates, but the principles outlined herein provide a robust starting point for any synthetic endeavor involving this versatile scaffold.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135564177, 4-Bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
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Wikipedia. (2023, December 1). Electrophilic aromatic directing groups. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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-
ResearchGate. (n.d.). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
SlidePlayer. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides.... Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Cureus. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Jasperse, J. (n.d.). Aromatic Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalization of the bromo‐olefin on compound 4. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 2). Directed ortho metalation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Welcome to the technical support center for the synthesis and purification of (4-Bromo-2-fluoro-6-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key intermediate from its reaction byproducts. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and achieve high purity.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of (4-Bromo-2-fluoro-6-methylphenyl)methanol. Each problem is followed by potential causes and actionable solutions.
Problem 1: My final product is an impure oil that fails to crystallize, even at low temperatures.
-
Possible Cause 1: Presence of Unreacted Starting Material. If the synthesis involves the reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde, residual aldehyde can act as an impurity that inhibits crystallization. Aldehydes are often oily and can form a eutectic mixture with the desired alcohol.
-
Solution: The aldehyde is more reactive than the alcohol. A sodium bisulfite wash can be effective.
-
Dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a solid adduct with the aldehyde, which can be removed during the aqueous workup.
-
Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Attempt crystallization again.
-
-
Possible Cause 2: Significant Contamination with Over-brominated Species. If the synthesis route involves bromination of 2-fluoro-6-methylphenol, a common byproduct is 2,4-dibromo-6-fluoro-6-methylphenol, which can be carried through subsequent reaction steps. Dibrominated impurities can interfere with the crystal lattice formation of the target molecule.
-
Solution: Flash column chromatography is the most effective method to separate compounds with different polarities. The additional bromine atom makes the dibrominated species less polar than the desired benzyl alcohol. A detailed protocol is provided in Section 2.2 .
-
Possible Cause 3: Formation of Dibenzyl Ether Byproduct. During synthesis, especially under acidic conditions or at elevated temperatures, two molecules of the benzyl alcohol can condense to form a dibenzyl ether byproduct.[1] This larger, often oily molecule is a common impurity that prevents crystallization.
-
Solution: The polarity of the dibenzyl ether is significantly lower than the corresponding alcohol due to the absence of the hydroxyl group. Flash column chromatography is highly effective for this separation. Use a gradient elution starting with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 95:5) to elute the ether first, then increase the polarity to recover the desired alcohol.
General Purification & Troubleshooting Workflow
Caption: General purification and troubleshooting workflow.
Problem 2: My column chromatography separation is poor, with the product and a key impurity co-eluting.
-
Possible Cause 1: Improper Solvent System. The polarity of the eluent may be too high, causing all components to move too quickly up the column without effective separation. Conversely, if it's too low, the compounds may not move at all.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired product a Retention Factor (Rƒ) of approximately 0.25-0.35.
-
Test various ratios of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).
-
For benzyl alcohols, a Hexane/Ethyl Acetate system is an excellent starting point.[2]
-
If isomers are the issue (e.g., regioisomers from bromination), a different solvent system like Toluene/Acetone might provide different selectivity.
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of silica gel will result in broad, overlapping bands.
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample. For 1 gram of crude material, use 50-100 grams of silica gel. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band. Dry-loading the sample adsorbed onto a small amount of silica gel is often superior to wet-loading.[3]
Section 2: Detailed Purification Protocols
Protocol: Recrystallization
Recrystallization is ideal when the crude product is a solid and contains minor impurities.[4] The principle is to dissolve the impure compound in a hot solvent and have it crystallize out in a purer form as the solution cools.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the target compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[5]
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture.
-
If the solid dissolves upon heating and then precipitates upon cooling, you have found a suitable solvent.
-
Common solvent systems for polar aromatic alcohols include Methanol/Water, Ethanol/Water, or Ethyl Acetate/Hexanes.[6]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
| Solvent System | Compound Polarity | Application Notes |
| Methanol / Water | Polar | Dissolve in hot methanol, add water dropwise until cloudy, then add a drop of methanol to clarify before cooling. |
| Ethyl Acetate / Hexanes | Intermediate | Dissolve in hot ethyl acetate, add hexanes as the anti-solvent until persistent cloudiness appears, then cool. |
| Toluene | Non-polar to Intermediate | Good for aromatic compounds; may require slow cooling over a longer period. |
Table 1: Common Recrystallization Solvent Systems.
Protocol: Flash Column Chromatography
This is the most versatile technique for purifying oils or solids with multiple impurities.[2][3]
Step-by-Step Methodology:
-
TLC Analysis: As described in Problem 2 , determine the optimal solvent system that gives a product Rƒ of ~0.3.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (the lowest polarity solvent mixture you will use).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Tap the column gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the column solvent or DCM.
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Chromatography
Caption: Decision tree for troubleshooting poor column chromatography.
Section 3: Analytical Characterization for Purity Assessment
Confirming the purity and identity of your final product is a critical step. For drug development applications, a purity of >98% is often required.[7]
Q: How can I use ¹H NMR to assess the purity of my (4-Bromo-2-fluoro-6-methylphenyl)methanol?
A: ¹H NMR is an excellent tool for both structural confirmation and identifying specific impurities.
-
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz) of the Product:
-
~7.3-7.5 ppm: Two aromatic protons, appearing as doublets or multiplets.
-
~4.7 ppm: A singlet corresponding to the two benzylic protons (-CH₂OH).
-
~2.3 ppm: A singlet corresponding to the three methyl protons (-CH₃).
-
~1.8-2.5 ppm: A broad singlet for the hydroxyl proton (-OH), which can exchange and may vary in position.
-
-
Identifying Common Impurities by ¹H NMR:
-
Residual Aldehyde: Look for a sharp singlet around 9.8-10.1 ppm . The benzylic proton peak will be absent.
-
Dibenzyl Ether: The spectrum will be more complex, but a key indicator is the benzylic proton signal (-CH₂-O-), which will shift to around ~4.5 ppm and will integrate to four protons relative to the other signals if it's a symmetrical ether.
-
Unreacted Phenol: The characteristic broad phenol -OH peak will be present, typically between 4-7 ppm .
-
Q: When should I use GC-MS or HPLC?
A: Use these methods for quantitative purity analysis and to detect impurities not easily seen by NMR.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for identifying volatile impurities.[8][9] It can separate isomers that may be difficult to resolve by column chromatography and provides mass data to help identify unknown peaks. Derivatization may sometimes be required for polar alcohols to improve their volatility and peak shape.[10][11]
-
HPLC (High-Performance Liquid Chromatography): HPLC is suitable for both volatile and non-volatile compounds and is a standard for final purity validation.[12] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for analyzing aromatic compounds like this.[13]
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely reaction byproducts I need to remove? A: Based on common synthetic routes, the primary byproducts are typically (1) unreacted starting materials (e.g., the corresponding aldehyde), (2) over-brominated species if synthesized from a phenol, and (3) a dibenzyl ether formed from self-condensation of the alcohol product.[1][14]
Q2: I have a solid product, but the yield is very low after recrystallization. What can I do? A: Low yield suggests that either the product is significantly soluble in the cold solvent or the initial crude material was very impure. First, try cooling the filtrate in an ice-salt bath or even a freezer to see if more product crashes out. Second, you can recover the material from the filtrate by evaporation and attempt to re-purify it using a different method, like column chromatography, which often provides better recovery for multi-component mixtures.
Q3: How do I effectively remove the final traces of high-boiling solvents like Toluene or DMF after purification? A: Rotary evaporation alone is often insufficient for high-boiling solvents. After initial concentration, connect the flask to a high-vacuum line (schlenk line) for several hours. Gently heating the flask (e.g., in a 40-50°C water bath) while under high vacuum can also help. Another technique is to dissolve the product in a low-boiling solvent like DCM, re-concentrate it on the rotary evaporator, and repeat this process 2-3 times. The low-boiling solvent acts as an azeotrope to help pull off the residual high-boiling solvent.
Q4: Can I use distillation for purification? A: While distillation is a valid purification technique, it is often challenging for substituted benzyl alcohols. They tend to have high boiling points, requiring vacuum distillation to prevent thermal decomposition.[15] Furthermore, if the impurities are structurally similar isomers or have close boiling points (like the dibenzyl ether), fractional distillation may not be efficient. For laboratory scale, column chromatography is generally more effective and reliable.[2][3]
References
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
-
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-
Reddit. (2020). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
YouTube. (2020). Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (n.d.). YouTube. Retrieved from [Link]
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-
SpringerLink. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction.... Retrieved from [Link]
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-
Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
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ResearchGate. (2018). Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
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MDPI. (2022). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling.... Retrieved from [Link]
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ResearchGate. (1998). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
-
American Chemical Society Publications. (2016). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
troubleshooting side reactions in the synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical solutions to navigate the challenges in this multi-step synthesis, ensuring the integrity and success of your experimental outcomes.
Introduction: Navigating the Synthesis
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol is a critical process for the development of various pharmaceutical and agrochemical compounds. The presence of ortho-fluoro and ortho-methyl substituents, along with a para-bromo group, introduces unique electronic and steric factors that can influence reaction pathways and lead to specific side reactions. A common and logical synthetic route involves the preparation of a key intermediate, either 4-bromo-2-fluoro-6-methylbenzaldehyde or 4-bromo-2-fluoro-6-methylbenzoic acid, followed by a reduction to the target benzyl alcohol. This guide will address potential issues in both the formation of these intermediates and their subsequent reduction.
Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a probable synthetic pathway and highlights key areas where side reactions or incomplete conversions may occur.
Caption: Synthetic routes to (4-Bromo-2-fluoro-6-methylphenyl)methanol and common issues.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Precursor Synthesis: 4-Bromo-2-fluoro-6-methylbenzaldehyde/benzoic acid
Question 1: My formylation/carboxylation reaction to produce the aldehyde/acid precursor is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 4-bromo-2-fluoro-6-methylbenzaldehyde or the corresponding benzoic acid often stem from issues with the initial lithiation step or competing side reactions.
Probable Causes & Solutions:
-
Incomplete Lithiation: The formation of the organolithium intermediate is critical.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: The quality of the organolithium reagent (e.g., n-butyllithium) is paramount. Use a freshly titrated or newly purchased reagent for best results.
-
Temperature Control: The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is stable throughout the addition of the organolithium reagent.
-
-
Side Reactions of the Organolithium Intermediate:
-
Protonation: Any acidic protons in the reaction mixture will quench the organolithium species. Ensure your starting material and solvent are free from acidic impurities.
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at higher temperatures. Maintain a low reaction temperature.
-
-
Inefficient Formylation/Carboxylation:
-
Electrophile Addition: The addition of the electrophile (DMF for the aldehyde, CO2 for the acid) should be done at low temperature to prevent side reactions. For carboxylation, using freshly crushed dry ice or bubbling dry CO2 gas through the solution is effective.
-
Work-up Procedure: The work-up is crucial for isolating the product. Acidification of the reaction mixture should be done carefully, keeping the temperature low to avoid degradation of the product.
-
Experimental Protocol: Optimized Lithiation and Carboxylation
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To a solution of 3-bromo-5-fluorotoluene in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
For the benzoic acid, pour the reaction mixture onto an excess of freshly crushed dry ice. For the benzaldehyde, add anhydrous DMF (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing the formation of isomeric impurities during the synthesis of my precursor. How can I minimize these?
Answer:
The formation of isomers is a common challenge in aromatic substitution reactions. The directing effects of the substituents on the aromatic ring play a significant role.
Probable Causes & Solutions:
-
Lack of Regioselectivity: In some synthetic routes, such as the bromination of a substituted toluene, the directing effects of the existing groups may not be strong enough to favor the formation of a single isomer.
-
Starting Material Purity: Ensure the starting material is isomerically pure. Impurities in the starting material will carry through the synthesis.
Strategies for Ensuring Regioselectivity:
-
Choice of Synthetic Route: A route that relies on a highly regioselective step, such as a directed ortho-metalation, is often preferable to electrophilic aromatic substitution on a complex substrate.
-
Purification: Careful purification of the intermediate by column chromatography or recrystallization is often necessary to remove unwanted isomers before proceeding to the next step. A patent for a related compound, 4-bromo-2,6-difluorobenzoic acid, highlights the use of reacting 3,5-difluorobromobenzene with an organolithium reagent to achieve regioselectivity[1].
Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
Question 3: My reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde with sodium borohydride (NaBH4) is incomplete. What can I do to drive the reaction to completion?
Answer:
Incomplete reduction of the aldehyde to the alcohol can be due to several factors related to the reagent, reaction conditions, or the substrate itself.
Probable Causes & Solutions:
-
Reagent Activity: Sodium borohydride is a milder reducing agent and its reactivity can be affected by age and storage conditions. Use fresh, high-quality NaBH4.
-
Stoichiometry: While NaBH4 can theoretically provide four hydride equivalents, it is common to use a molar excess to ensure complete reduction. Try increasing the equivalents of NaBH4.
-
Solvent: The reaction is typically run in an alcohol solvent like methanol or ethanol. The choice of solvent can influence the reaction rate.
-
Temperature: While often performed at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as this can also promote side reactions.
-
Reaction Time: The reaction may simply require a longer time to go to completion. Monitor the reaction by TLC until the starting material is no longer observed.
Experimental Protocol: NaBH4 Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde
-
Dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Question 4: I am observing a significant amount of a debrominated side product in my final product. What is causing this and how can I prevent it?
Answer:
The formation of a debrominated product, (2-fluoro-6-methylphenyl)methanol, is a common side reaction, especially when using stronger reducing agents.
Probable Causes & Solutions:
-
Over-reduction with Strong Reducing Agents: Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent and can, in some cases, reduce aryl halides[2]. This is more likely to occur with prolonged reaction times or elevated temperatures.
-
Choice of Reducing Agent: For the reduction of the benzaldehyde, NaBH4 is the preferred reagent as it is generally not strong enough to reduce aryl halides. If you are starting from the benzoic acid, a less reactive hydride source like borane-THF complex (BH3-THF) may be a better choice than LiAlH4 to minimize debromination.
-
Reaction Conditions: When using LiAlH4 or other strong reducing agents, maintain a low temperature throughout the reaction and carefully monitor the reaction progress to avoid over-reduction.
| Reducing Agent | Substrate | Common Side Reactions | Mitigation Strategy |
| NaBH4 | Aldehyde | Incomplete reaction | Use fresh reagent, increase stoichiometry, longer reaction time |
| LiAlH4 | Carboxylic Acid/Ester | Debromination , over-reduction | Use at low temperature, careful monitoring, consider BH3-THF as an alternative |
| BH3-THF | Carboxylic Acid | Incomplete reaction | Ensure anhydrous conditions, sufficient reaction time |
Question 5: I am having difficulty purifying the final product, (4-Bromo-2-fluoro-6-methylphenyl)methanol. What are some effective purification strategies?
Answer:
Purification of the final product can be challenging due to the presence of structurally similar impurities.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying the target alcohol.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent should be adjusted based on TLC analysis to achieve good separation between the product and impurities. A gradient elution may be necessary.
-
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation. A mixed solvent system is often effective for halogenated compounds[3].
Common Impurities and Their Separation:
-
Unreacted Aldehyde/Acid: The starting material is more polar than the product alcohol and will have a lower Rf value on TLC. It can be separated by column chromatography.
-
Debrominated Alcohol: This impurity is less polar than the desired product and will have a higher Rf value on TLC. Careful column chromatography should allow for its separation.
-
Other Byproducts: The nature of other byproducts will depend on the specific side reactions that have occurred. A combination of aqueous work-up and chromatography is usually effective for their removal.
Frequently Asked Questions (FAQs)
Q1: Can I use Lithium aluminum hydride (LiAlH4) to reduce 4-bromo-2-fluoro-6-methylbenzaldehyde?
A1: While LiAlH4 will effectively reduce the aldehyde to the alcohol, it is a very strong reducing agent and may lead to the unwanted side reaction of debromination[2]. Sodium borohydride (NaBH4) is the preferred reagent for this transformation as it is chemoselective for aldehydes and ketones in the presence of aryl halides[4][5].
Q2: Is it better to synthesize the target alcohol from the corresponding benzaldehyde or benzoic acid?
A2: Both routes are viable. The choice often depends on the ease of synthesis and purification of the intermediate. The reduction of the aldehyde with NaBH4 is generally a cleaner and easier reaction to perform on a lab scale. The reduction of the benzoic acid requires a stronger reducing agent like LiAlH4 or BH3-THF, which requires more stringent anhydrous conditions and may present more challenges with side reactions.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf) indicates the reaction is proceeding.
Q4: What are the safety precautions I should take when working with organolithium and hydride reducing agents?
A4: Both organolithium reagents (e.g., n-BuLi) and metal hydrides (e.g., LiAlH4, NaBH4) are highly reactive and require careful handling.
-
Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) to prevent reaction with air and moisture.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Quenching: Quench these reagents slowly and carefully, typically at low temperatures, to control the exothermic reaction.
Q5: What are some common impurities that might be present in the final product?
A5: Besides unreacted starting material and the debrominated product, other potential impurities could include residual solvents from the reaction and purification steps, and byproducts from the synthesis of the precursor. In the synthesis of benzyl alcohols, impurities such as the corresponding benzaldehyde can be present[6][7].
References
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
The Organic Chemist. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Ito, Y., et al. (1995). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Journal of Chromatography A, 704(1), 125-133. [Link]
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3097. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. [Link]
Sources
- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
Technical Support Center: Alternative Catalysts for Reactions Involving (4-Bromo-2-fluoro-6-methylphenyl)methanol
Welcome to the technical support center for chemists and drug development professionals working with (4-Bromo-2-fluoro-6-methylphenyl)methanol. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for alternative and more sustainable catalytic methods for key transformations of this versatile building block. Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges and accelerate your research.
Introduction
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a valuable starting material in medicinal chemistry and materials science, offering two primary reactive sites for functionalization: the aryl bromide for cross-coupling reactions and the benzyl alcohol for oxidation or derivatization. While traditional palladium-based catalysts and stoichiometric oxidants are effective, there is a growing need for more sustainable, cost-effective, and efficient alternatives. This guide explores several such alternative catalytic systems, providing you with the necessary information to implement them in your laboratory.
Section 1: Greener Alternatives for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, traditional homogeneous palladium catalysts can be expensive and difficult to remove from the final product. Here, we explore the use of heterogeneous palladium nanoparticles supported on reduced graphene oxide (Pd/rGO) as a highly active and recyclable alternative.
Frequently Asked Questions (FAQs): Pd/rGO Catalyzed Suzuki-Miyaura Coupling
Q1: Why should I consider using Pd/rGO over traditional homogeneous palladium catalysts like Pd(PPh₃)₄?
A1: Pd/rGO offers several key advantages. Firstly, it is a heterogeneous catalyst, which allows for easy separation from the reaction mixture by simple filtration, significantly simplifying product purification and reducing palladium contamination in your final compound. Secondly, the high surface area of the reduced graphene oxide support allows for excellent dispersion of the palladium nanoparticles, leading to high catalytic activity. Finally, Pd/rGO catalysts have demonstrated excellent recyclability, making them a more cost-effective and sustainable option in the long run.
Q2: What is the active catalytic species in Pd/rGO-catalyzed Suzuki reactions? Is there a risk of palladium leaching?
A2: While the palladium nanoparticles on the graphene support are the precatalyst, the active catalytic species is believed to be soluble palladium species that leach from the support during the reaction. However, these leached species can redeposit onto the support at the end of the reaction, allowing for the catalyst's recyclability. The extent of leaching can be influenced by the reaction conditions, and it's a crucial factor to consider for ultra-low palladium requirements in pharmaceutical applications.
Q3: Can I use Pd/rGO for the Suzuki coupling of sterically hindered substrates like (4-Bromo-2-fluoro-6-methylphenyl)methanol?
A3: Yes, Pd/rGO has been shown to be effective for the Suzuki coupling of a wide range of aryl bromides, including those with steric hindrance. The high activity of the catalyst can often overcome the steric challenges posed by ortho-substituents. However, you may need to optimize the reaction conditions, such as temperature and reaction time, for particularly challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd/rGO
This protocol details the synthesis of the Pd/rGO catalyst and its application in a representative Suzuki-Miyaura coupling reaction.
Part A: Synthesis of Reduced Graphene Oxide-Supported Palladium Nanoparticles (Pd/rGO)
-
Graphene Oxide (GO) Dispersion: Disperse 100 mg of graphene oxide in 100 mL of deionized water by ultrasonication for 1 hour to obtain a homogeneous suspension.
-
Palladium Precursor Addition: To the GO suspension, add an aqueous solution of PdCl₂ (e.g., 10 mg in 5 mL of water).
-
Reduction: Heat the mixture to 80 °C and add a reducing agent, such as hydrazine hydrate or sodium borohydride, dropwise until the color of the solution turns from brownish-yellow to black.
-
Isolation and Washing: Maintain the temperature for 1 hour, then cool the mixture to room temperature. Filter the black solid, wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the resulting Pd/rGO catalyst in a vacuum oven at 60 °C overnight.
Part B: Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a round-bottom flask, combine (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the prepared Pd/rGO catalyst (1 mol% of Pd).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of ethanol and water (e.g., 10:1 v/v, 10 mL), and a base, such as K₂CO₃ (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Recover the Pd/rGO catalyst by filtration.
-
Product Isolation: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide: Pd/rGO Catalyzed Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Ensure the Pd/rGO catalyst is properly prepared and dried. Consider preparing a fresh batch. 2. Use a stronger base or increase the amount of base. Ensure the base is finely powdered for better solubility. 3. Increase the reaction temperature in increments of 10 °C. 4. Check the purity of the boronic acid; homocoupling of the boronic acid can be an indicator of degradation. |
| Significant homocoupling of the aryl bromide | 1. Presence of oxygen in the reaction mixture. 2. High catalyst loading. | 1. Degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before starting the reaction. 2. Reduce the catalyst loading. |
| Difficulty in filtering the catalyst | 1. Very fine catalyst particles. 2. Graphene sheets clogging the filter paper. | 1. Use a finer filter paper or a membrane filter. 2. Consider centrifugation to pellet the catalyst before decanting the supernatant. |
| Product contaminated with palladium | 1. Incomplete removal of the catalyst. 2. Palladium leaching into the solution. | 1. Ensure thorough filtration. Consider a second filtration step. 2. After the reaction, consider adding a palladium scavenger to the filtrate before work-up. |
Quantitative Data Summary
| Catalyst | Substrate | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/rGO | 4-Bromoanisole | Phenylboronic acid | EtOH/H₂O | 80 | >95 | [1] |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic acid | Toluene | 100 | ~90 | [General] |
| Pd/C | 4-Bromoanisole | Phenylboronic acid | EtOH/H₂O | 80 | ~85 | [1] |
Workflow Diagram
Caption: Experimental workflow for Pd/rGO synthesis and its use in Suzuki-Miyaura coupling.
Section 2: Selective Oxidation of the Benzyl Alcohol Moiety
The oxidation of the benzyl alcohol in (4-Bromo-2-fluoro-6-methylphenyl)methanol to the corresponding aldehyde is a crucial transformation. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants. Here, we present two greener alternatives: a TEMPO/Copper catalyzed aerobic oxidation and a Laccase-TEMPO enzymatic system.
Frequently Asked Questions (FAQs): Greener Oxidation Methods
Q1: What are the main advantages of using aerobic or enzymatic oxidation over traditional methods like PCC or KMnO₄?
A1: The primary advantages are environmental and safety-related. Aerobic oxidation uses air or oxygen as the terminal oxidant, with water as the only byproduct, making it an exceptionally "green" method. Enzymatic oxidations operate under mild conditions (room temperature, neutral pH) and exhibit high selectivity, often avoiding over-oxidation to the carboxylic acid and protecting sensitive functional groups. Both methods avoid the use of toxic and hazardous heavy metal reagents.
Q2: How does the TEMPO/Copper system work?
A2: In this system, a copper(I) salt and a ligand (like bipyridine) form a complex that, in the presence of oxygen, facilitates the oxidation of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to its corresponding oxoammonium cation. This cation is the active oxidant that converts the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The copper catalyst then re-oxidizes the hydroxylamine back to TEMPO, completing the catalytic cycle.
Q3: What should I consider when choosing between the TEMPO/Copper system and the Laccase-TEMPO system?
A3: The choice depends on several factors. The TEMPO/Copper system is generally faster and may be more suitable for a broader range of substrates. However, it still involves a metal catalyst. The Laccase-TEMPO system is entirely bio-catalytic, operating under very mild conditions, which can be advantageous for highly sensitive substrates. However, enzyme stability and activity can be affected by solvent, temperature, and pH, and the reaction times are typically longer.
Experimental Protocols
Protocol 2.1: TEMPO/Copper Catalyzed Aerobic Oxidation
-
Reaction Setup: To a solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 mmol) in a suitable solvent like acetonitrile (10 mL), add TEMPO (0.1 mmol) and CuCl (0.1 mmol).
-
Reaction Initiation: Stir the mixture vigorously in an atmosphere of air or under an oxygen balloon at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Product Isolation: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography.
Protocol 2.2: Laccase-TEMPO Catalyzed Oxidation
-
Reaction Setup: In a buffered aqueous solution (e.g., 0.1 M acetate buffer, pH 5), dissolve (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 mmol) (a co-solvent like acetone may be needed for solubility).
-
Catalyst Addition: Add Laccase (from Trametes versicolor, a suitable amount determined by activity units) and TEMPO (0.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature, open to the air, for 24-48 hours.
-
Monitoring: Monitor the reaction progress by extracting aliquots and analyzing by TLC or GC-MS.
-
Product Isolation: Once the reaction is complete, extract the mixture with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product, which can then be purified.
Troubleshooting Guides
Troubleshooting TEMPO/Copper Aerobic Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or stalled reaction | 1. Inefficient stirring/oxygen transfer. 2. Catalyst deactivation. 3. Low temperature. | 1. Increase the stirring speed. Ensure good contact between the liquid and gas phases. 2. Use fresh CuCl. Ensure the solvent is dry. 3. Gently warm the reaction to 30-40 °C. |
| Formation of carboxylic acid (over-oxidation) | 1. Prolonged reaction time. 2. High oxygen pressure. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Use air instead of pure oxygen. |
Troubleshooting Laccase-TEMPO Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low enzyme activity | 1. Incorrect pH or temperature. 2. Enzyme denaturation by co-solvent. 3. Poor quality of the enzyme. | 1. Optimize the pH of the buffer and the reaction temperature (typically 25-30 °C). 2. Reduce the amount of co-solvent or screen for a more enzyme-compatible one. 3. Use a fresh batch of laccase with known activity. |
| Substrate insolubility | Poor mass transfer to the enzyme. | 1. Use a minimal amount of a water-miscible co-solvent (e.g., acetone, acetonitrile). 2. Consider using a biphasic system with vigorous stirring. |
Quantitative Data Summary: Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield of Benzaldehyde (%) | Reference |
| TEMPO/CuCl | Air | Acetonitrile | 25 | 2-4 | >95 | [General] |
| Laccase/TEMPO | Air | Acetate Buffer | 25 | 24 | ~90 | [2] |
| KMnO₄ | Stoichiometric | Acetone/H₂O | 0-25 | 1-2 | Variable (over-oxidation common) | [General] |
Catalytic Cycles
Caption: Catalytic cycles for TEMPO/Copper and Laccase-TEMPO oxidation systems.
Section 3: Cobalt-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. As an alternative to the commonly used palladium catalysts, cobalt-based systems are emerging as a more sustainable and cost-effective option.
Frequently Asked Questions (FAQs): Cobalt-Catalyzed Amination
Q1: Why use a cobalt catalyst instead of a palladium catalyst for C-N coupling?
A1: Cobalt is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative from a sustainability and cost perspective. Cobalt catalysts have also shown impressive activity and a broad substrate scope in amination reactions.
Q2: What are the typical reaction conditions for cobalt-catalyzed amination?
A2: Cobalt-catalyzed aminations are often carried out using a cobalt(II) salt as a precatalyst, in the presence of a ligand (often a phosphine or an N-heterocyclic carbene), a base, and a suitable solvent. Some modern protocols also utilize visible light to promote the reaction under milder conditions.
Q3: Are there any specific challenges associated with cobalt-catalyzed amination?
A3: One of the main challenges can be the sensitivity of the catalytic system to air and moisture, often requiring the use of a glovebox or Schlenk techniques. Additionally, the reaction mechanism can be complex and may involve single-electron transfer pathways, which can sometimes lead to side reactions like homocoupling.
Experimental Protocol: Cobalt-Catalyzed Amination
-
Reaction Setup (in a glovebox): To an oven-dried vial, add CoCl₂ (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a strong base (e.g., NaOt-Bu, 2.0 mmol).
-
Reagent Addition: Add (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 mmol), the desired amine (1.2 mmol), and a dry, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Product Isolation: Wash the organic phase, dry it, and concentrate it. Purify the product by column chromatography.
Troubleshooting Guide: Cobalt-Catalyzed Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No reaction | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Air or moisture contamination. | 1. Use an anhydrous cobalt salt. Screen different ligands. 2. Switch to a stronger base like KHMDS or LiHMDS. 3. Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere. |
| Low yield | 1. Suboptimal ligand-to-metal ratio. 2. Steric hindrance. 3. Competing side reactions. | 1. Vary the ligand-to-metal ratio (e.g., 1:1, 2:1). 2. Increase the reaction temperature and/or time. 3. Lower the reaction temperature to minimize side reactions. |
| Formation of homocoupled biaryl | Single-electron transfer (SET) pathways dominating. | 1. Screen different solvents. 2. Add radical trapping agents (though this may inhibit the desired reaction, it can be a useful mechanistic probe). |
Catalytic Cycle Diagram
Sources
minimizing impurity formation in (4-Bromo-2-fluoro-6-methylphenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of critical impurities. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: A Plausible Synthetic Strategy
-
Formylation of 1-bromo-3-fluoro-5-methylbenzene to yield 4-bromo-2-fluoro-6-methylbenzaldehyde.
-
Reduction of the resulting aldehyde to the target benzyl alcohol, (4-bromo-2-fluoro-6-methylphenyl)methanol.
This proposed pathway is illustrated below:
Caption: Proposed two-step synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Troubleshooting Guide: Impurity Formation and Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the root cause of impurity formation and providing actionable solutions.
Part 1: Formylation of 1-Bromo-3-fluoro-5-methylbenzene
The formylation of an electron-rich aromatic ring is a critical step. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4][5].
Q1: My reaction has produced multiple isomers of the desired aldehyde. How can I improve regioselectivity?
A1: Understanding and Controlling Regioselectivity
-
Causality: The directing effects of the substituents on the aromatic ring dictate the position of formylation. In 1-bromo-3-fluoro-5-methylbenzene, the methyl group is an ortho-, para-director, while the fluorine and bromine atoms are also ortho-, para-directing deactivators. The interplay of these directing effects can lead to the formation of isomeric products. The Vilsmeier-Haack reaction is sensitive to steric hindrance, which can be leveraged to improve selectivity[1][3].
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent. This can enhance the kinetic selectivity towards the sterically less hindered position.
-
Solvent Choice: The choice of solvent can influence selectivity. Dichloromethane or DMF are common choices[1][3]. Experimenting with solvent polarity may be beneficial.
-
Slow Addition: Add the Vilsmeier reagent dropwise to the solution of the arene to maintain a low concentration of the electrophile, which can favor the formation of the thermodynamically more stable product.
-
Q2: I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Optimizing Reaction Conversion
-
Causality: Incomplete reactions can be due to insufficient activation of the formylating agent, deactivation of the catalyst, or a reaction time that is too short. The Vilsmeier reagent is a relatively weak electrophile, so electron-rich arenes are the best substrates[1].
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) is used.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. If the reaction stalls, a modest increase in temperature (e.g., to room temperature or slightly above) for a defined period may be necessary.
-
Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous, as moisture can quench the Vilsmeier reagent.
-
Caption: Troubleshooting flowchart for the formylation step.
Part 2: Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde
The reduction of the aldehyde to the primary alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the aryl halide[6][7][8][9].
Q3: I am observing a significant amount of a non-polar impurity that I suspect is a debrominated product. What is causing this and how can I prevent it?
A3: Minimizing Hydrodehalogenation
-
Causality: While NaBH₄ is generally selective, under certain conditions, particularly with prolonged reaction times, elevated temperatures, or the presence of certain catalysts, it can reduce aryl halides. Catalytic hydrogenation (e.g., with Pd/C) is much more prone to this side reaction.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Stick with NaBH₄ as it is less likely to cause hydrodehalogenation compared to stronger reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Reaction Conditions:
-
Perform the reduction at a low temperature (0-10 °C).
-
Use a stoichiometric amount of NaBH₄ (typically 1.0-1.2 equivalents).
-
Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed.
-
-
Solvent: Use protic solvents like methanol or ethanol, which are standard for NaBH₄ reductions[10].
-
Q4: My final product is contaminated with a high-boiling point impurity. What could it be?
A4: Investigating Dimerization and Ether Formation
-
Causality: A likely high-boiling impurity is the corresponding dibenzyl ether, formed by the acid- or base-catalyzed condensation of two molecules of the product alcohol. This can occur during the reaction or workup if conditions are not carefully controlled.
-
Troubleshooting Protocol:
-
Neutral Workup: During the workup, ensure that the pH is carefully neutralized. Avoid strongly acidic or basic conditions for prolonged periods.
-
Temperature Control During Workup and Purification: Avoid excessive heat during solvent evaporation and distillation, as this can promote ether formation.
-
Purification: Dibenzyl ethers can often be separated from the desired alcohol by column chromatography or careful distillation under reduced pressure.
-
Q5: The reaction is sluggish and I still have unreacted aldehyde even after a long reaction time. What should I do?
A5: Addressing Incomplete Reduction
-
Causality: A slow or incomplete reduction with NaBH₄ can be due to poor quality of the reducing agent, insufficient equivalents, or low temperature.
-
Troubleshooting Protocol:
-
Reagent Quality: Use freshly opened or properly stored NaBH₄.
-
Stoichiometry: While an excess should be avoided to prevent side reactions, ensure at least one full equivalent of hydride is available. Remember that each molecule of NaBH₄ can deliver up to four hydride equivalents, but in practice, using 1.0-1.2 molar equivalents of the reagent is common.
-
Temperature: If the reaction is very slow at 0 °C, allow it to warm to room temperature and continue monitoring.
-
| Impurity | Potential Cause | Mitigation Strategy |
| Isomeric Aldehydes | Non-selective formylation | Low temperature (0-5 °C), slow reagent addition. |
| Unreacted Starting Arene | Incomplete formylation | Increase Vilsmeier reagent equivalents, monitor reaction to completion. |
| (2-Fluoro-6-methylphenyl)methanol | Hydrodehalogenation during reduction | Use NaBH₄, maintain low temperature (0-10 °C), avoid catalytic hydrogenation. |
| Bis(4-bromo-2-fluoro-6-methylphenyl)methyl ether | Acid/base-catalyzed condensation | Neutral workup, avoid excessive heat during purification. |
| Unreacted Aldehyde | Incomplete reduction | Use fresh NaBH₄, ensure sufficient equivalents, allow reaction to warm to RT if necessary. |
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final (4-Bromo-2-fluoro-6-methylphenyl)methanol product?
A: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the product is a solid at room temperature and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene/heptane) can be very effective.
-
Column Chromatography: For liquid products or to separate impurities with similar polarities, silica gel column chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used[11].
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be a good option for large-scale purification[12].
Q: Can I use a Grignard reaction to synthesize this alcohol?
A: A Grignard-based approach is theoretically possible, for instance, by reacting a Grignard reagent formed from 1,4-dibromo-2-fluoro-6-methylbenzene with formaldehyde. However, the selective formation of the mono-Grignard reagent from a dibromo-compound can be challenging and may lead to mixtures of products. The reduction of the aldehyde is often a more straightforward and higher-yielding approach for this type of molecule.
Q: How can I effectively monitor the progress of these reactions?
A: Thin-layer chromatography (TLC) is an excellent technique for monitoring both the formylation and reduction steps. Use a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate) and visualize the spots under UV light. For the reduction, you can also use a potassium permanganate stain to visualize the alcohol product, which will appear as a yellow spot on a purple background. Gas chromatography (GC) can also be a powerful tool for quantitative monitoring of reaction progress and impurity formation.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PrepChem. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]
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Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]
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Gattermann reaction. (2023, October 29). In Wikipedia. [Link]
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Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved from [Link]
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BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? [Online forum post]. Reddit. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]
-
Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester [Online forum post]. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol [Online forum post]. Reddit. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? [Online forum discussion]. ResearchGate. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
MDPI. (n.d.). Selective Enzymatic Reduction of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of benzaldehyde in the presence of various ketones. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026, January 15). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
FAQ. (n.d.). What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis? Retrieved from [Link]
- Google Patents. (n.d.). CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]
Sources
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
enhancing the regioselectivity of reactions with (4-Bromo-2-fluoro-6-methylphenyl)methanol
Technical Support Center: (4-Bromo-2-fluoro-6-methylphenyl)methanol
Welcome to the technical support center for (4-Bromo-2-fluoro-6-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging substrate. This document provides in-depth, experience-based answers to common questions and robust troubleshooting strategies for predictable, high-yielding outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions regarding the reactivity of (4-Bromo-2-fluoro-6-methylphenyl)methanol, focusing on the fundamental principles that govern regioselectivity.
Question 1: What are the primary challenges to achieving regioselectivity with this substrate?
Answer: The primary challenge arises from the multiple, competing reactive sites and directing groups on the aromatic ring. Key conflict points include:
-
Competing Directing Groups for Deprotonation: The ring has three protons that can potentially be removed by a strong base (ortho-lithiation). Their acidity and accessibility are influenced by three different ortho-directing groups: the hydroxymethyl (-CH₂OH), the fluoro (-F), and the methyl (-CH₃) groups. Understanding their relative directing strength is crucial for predicting the site of metalation.
-
Halogen-Metal Exchange vs. Deprotonation: The C4-Br bond is susceptible to halogen-metal exchange, particularly with alkyllithium reagents at temperatures above -78 °C. This reaction competes directly with the desired deprotonation (lithiation) of a C-H bond. The kinetics of these two pathways are often competitive.[1][2]
-
Reactivity of the Benzylic Alcohol: The alcohol's acidic proton (-OH) will be instantly deprotonated by strong bases like organolithiums. This consumes one equivalent of base and forms a lithium alkoxide, which itself can influence the regiochemical outcome of subsequent deprotonation steps. For many reactions, protecting this group is a necessary first step.[3][4]
Question 2: In a Directed ortho-Metalation (DoM) reaction, which group on the ring is the strongest directing group?
Answer: The regioselectivity of a Directed ortho-Metalation (DoM) is determined by the ability of a directing metalation group (DMG) to coordinate a Lewis acidic organolithium reagent, thereby directing deprotonation to the nearest ortho position.[5][6] For (4-Bromo-2-fluoro-6-methylphenyl)methanol, the established hierarchy of directing group strength is:
-CH₂O-Li (from deprotonated alcohol) > -F > -CH₃
-
The deprotonated hydroxymethyl group (-CH₂O-Li) is a powerful DMG. It will strongly direct lithiation to the C6-position. However, this position is already substituted with a methyl group. Its next closest position is C2, which is substituted with fluorine.
-
The fluorine atom is a moderately strong directing group, acidifying the adjacent protons. It directs to the C3 position.
-
The methyl group is a very weak directing group and is generally not considered competitive against the others.
Therefore, in a competitive scenario on the unprotected alcohol, lithiation is most likely to occur at the C3 position , guided by the synergistic coordination of the organolithium reagent by both the fluoro and the lithium alkoxide groups.
Question 3: Do I need to protect the benzylic alcohol before running my reaction?
Answer: In most cases, yes . Protection is highly recommended for reactions involving strong bases or organometallic reagents.
-
To Prevent Unwanted Reactivity: The acidic proton will quench one equivalent of your expensive organolithium or Grignard reagent.
-
To Simplify Regioselectivity: Protecting the alcohol removes the powerful directing effect of the resulting alkoxide. This allows you to rely solely on the directing effect of the fluorine atom for ortho-lithiation, leading to a cleaner reaction at the C3 position.
-
To Improve Solubility: The lithium alkoxide salt formed in situ may have poor solubility in common ethereal solvents like THF or diethyl ether, potentially causing the reaction to become heterogeneous and difficult to stir, leading to poor reproducibility.[7]
The most common and effective protecting groups are silyl ethers (e.g., TMS, TBS, TIPS) because they are easily installed, stable to organolithiums, and can be removed under mild, fluoride-mediated conditions.[3][4]
Question 4: For a Suzuki coupling, will the reaction occur at the C-Br or C-F bond?
Answer: The Suzuki-Miyaura coupling will occur selectively at the C-Br bond . The relative reactivity of aryl halides towards the oxidative addition step in the palladium catalytic cycle is generally I > Br > OTf >> Cl > F. The C-F bond is significantly stronger and less reactive, requiring specialized, harsh conditions (e.g., specific ligands, high temperatures) to activate, which are not typical for standard Suzuki couplings.[8] You can confidently expect chemoselective coupling at the bromide position using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).
Part 2: Troubleshooting Guides
This section is formatted as a series of problem-solving scenarios that you might encounter in the lab.
Scenario 1: Low Regioselectivity in ortho-Lithiation/Borylation
-
Problem: "I performed a lithiation on my protected (4-Bromo-2-fluoro-6-methylphenyl)methanol using n-BuLi, followed by a quench with trimethyl borate. NMR analysis shows a mixture of products, including what appears to be borylation at both the C3 and C5 positions, as well as some starting material."
-
Root Cause Analysis & Solutions: Low regioselectivity in this system typically points to issues with temperature control, the choice of base, or incomplete reaction.
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Troubleshooting Flowchart for Low Lithiation Selectivity
Scenario 2: Significant Bromine-Lithium Exchange Observed
-
Problem: "My reaction to functionalize the C3 position resulted in a major byproduct where the bromine at C4 was replaced by the electrophile. How can I prevent this halogen-metal exchange?"
-
Root Cause Analysis & Solutions: Halogen-metal exchange is kinetically competitive with deprotonation and is highly dependent on temperature and the organolithium reagent used.[1][9]
| Factor | Cause of Problem | Recommended Solution | Scientific Rationale |
| Temperature | Reaction temperature rose above -70 °C. Even brief warming can initiate rapid Br-Li exchange. | Maintain a consistent internal temperature of -78 °C to -100 °C (e.g., using an ethanol/N₂ or ether/N₂ slush bath). Add the organolithium reagent slowly, subsurface, to dissipate heat. | The activation energy for halogen-metal exchange is generally lower than for deprotonation, but at cryogenic temperatures, the deprotonation pathway directed by the fluorine DMG can be favored. |
| Organolithium Reagent | n-BuLi is known to participate readily in halogen-metal exchange. | Switch to t-BuLi . | The mechanism of exchange can involve an 'ate-complex'.[1] While still possible, the steric bulk of tert-butyllithium can disfavor the formation of the necessary transition state for exchange relative to deprotonation at the sterically accessible C3 position. |
| Solvent | Standard THF. | Consider using a less coordinating solvent system like Methyl tert-butyl ether (MTBE) or a mixture of THF/hexanes . | Reducing the solvent's ability to solvate the lithium cation can alter the aggregation state and reactivity of the organolithium reagent, sometimes tipping the kinetic balance in favor of deprotonation. |
Scenario 3: Low Yield in Suzuki Coupling
-
Problem: "I'm attempting a Suzuki coupling at the C-Br position, but the reaction is sluggish and gives a low yield of the desired product, with a lot of starting material remaining."
-
Root Cause Analysis & Solutions: Low yields in Suzuki couplings are almost always traced back to catalyst activity, base effectiveness, or solvent choice.
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}
Key Factors for Optimizing Suzuki Coupling Yield
-
Catalyst & Ligand: Ensure your palladium source and ligand are fresh. Perform the reaction under a strict inert atmosphere (N₂ or Ar) as oxygen can deactivate the Pd(0) catalyst. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).
-
Base: The base is critical for activating the boronic acid.[10] If you are using a mild base like Na₂CO₃ and getting poor conversion, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered and anhydrous for optimal results.
-
Solvent System: A biphasic solvent system like 1,4-Dioxane/Water or Toluene/Water is often required to dissolve both the organic substrate and the inorganic base/boronic acid salt. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Part 3: Experimental Protocols
These protocols are provided as a validated starting point for key transformations.
Protocol 1: Protection of the Benzylic Alcohol as a TBS Ether
-
Setup: To a flame-dried round-bottom flask under an N₂ atmosphere, add (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), imidazole (1.5 eq), and anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC (stain with KMnO₄).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be used directly or purified by flash column chromatography (Hexanes/EtOAc gradient) if necessary.
-
Validation: Confirm structure by ¹H NMR (appearance of signals ~0.1 ppm and ~0.9 ppm for the TBS group) and mass spectrometry.
Protocol 2: Regioselective ortho-Lithiation and Iodination at C3
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, N₂ inlet, and septum, add the TBS-protected starting material (1.0 eq) and anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Lithiation: Add s-Butyllithium (1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours. The solution may turn a pale yellow/orange color.
-
Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. The color will be discharged upon addition.
-
Workup: After stirring for 30 minutes at -78 °C, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
-
Validation: Confirm regioselectivity and product structure using ¹H and ¹³C NMR (look for disappearance of the C3-H signal and changes in aromatic coupling constants) and mass spectrometry.
References
-
Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
St-Onge, M. (2015). Why do halogen-metal exchanges happen?. Chemistry Stack Exchange. [Link]
-
Knapp, D. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Bode, J. W. (2019). OC II Lecture Notes. ETH Zürich. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Doucet, H. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH National Library of Medicine. [Link]
-
Chadha, R., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Teimouri, A., et al. (2020). Is the halogen–metal exchange faster than deprotonation in the reaction of ortho-carboranyl aryl bromide with butyllithium?. ResearchGate. [Link]
Sources
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Substituted Phenylmethanols in Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. Substituted phenylmethanol scaffolds are invaluable building blocks, offering a versatile handle for subsequent chemical transformations. Among these, (4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS 1417736-81-2) has emerged as a reagent of significant interest.[1][2] Its unique trifecta of functional groups—a reactive bromine atom, an electron-withdrawing fluorine, and a sterically influential methyl group—provides a nuanced platform for constructing novel molecular architectures.
This guide provides a comparative analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol against structurally related reagents. Our objective is to elucidate the subtle yet profound impact of its substitution pattern on reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical synthesis.[3][4] By examining experimental data and the underlying chemical principles, this document will empower researchers to make informed decisions when selecting building blocks for their synthetic campaigns.
Physicochemical Properties: A Comparative Overview
The electronic and steric properties of a reagent are paramount to its reactivity. The introduction of fluorine and methyl groups ortho to the hydroxymethyl group in (4-Bromo-2-fluoro-6-methylphenyl)methanol creates a distinct chemical environment compared to its structural analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | C₈H₈BrFO | 219.05 | Ortho-fluoro and ortho-methyl substitution |
| (4-Bromo-2-methylphenyl)methanol | 17100-58-2 | C₈H₉BrO | 201.06 | Single ortho-methyl substitution[5] |
| (4-Bromo-2,6-dimethylphenyl)methanol | 17100-59-3 | C₉H₁₁BrO | 215.09 | Symmetrical di-ortho-methyl substitution[6] |
| (3-Bromo-4-methylphenyl)methanol | 68120-35-4 | C₈H₉BrO | 201.06 | Meta-bromo substitution, no ortho groups[7] |
The key differentiator for our primary reagent is the ortho-fluorine atom. Its strong electron-withdrawing inductive effect increases the electrophilicity of the carbon atom bonded to the bromine, which can significantly influence the kinetics of catalytic cycles in cross-coupling reactions.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes these phenylmethanols ideal substrates for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are workhorses in drug discovery for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively, with high fidelity and functional group tolerance.[8][9]
Logical Framework for Reagent Comparison
The following diagram illustrates the structural relationships between the compared reagents and highlights the key variables (substituent type and position) that influence their reactivity.
Caption: Structural relationships between the target reagent and its analogs.
Comparative Analysis 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming biaryl structures, a common motif in biologically active molecules.[3] The reaction involves the coupling of an organoboron species with an organohalide.[10]
Hypothetical Performance Data
The table below presents anticipated results for the Suzuki coupling of the different phenylmethanols with a generic phenylboronic acid, based on established chemical principles.
| Reagent | Predicted Relative Reaction Rate | Predicted Yield (%) | Rationale for Performance |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | High | 85-95% | The electron-withdrawing fluorine atom accelerates the oxidative addition step, which is often rate-limiting. The single ortho-methyl group provides moderate steric hindrance. |
| (4-Bromo-2-methylphenyl)methanol | Moderate | 80-90% | Lacks the accelerating effect of the fluorine atom. Reactivity is standard for a sterically accessible aryl bromide. |
| (4-Bromo-2,6-dimethylphenyl)methanol | Low | 60-75% | Significant steric hindrance from the two ortho-methyl groups impedes the approach of the bulky palladium catalyst, slowing both oxidative addition and reductive elimination. |
| (3-Bromo-4-methylphenyl)methanol | Moderate-High | 85-95% | The bromine atom is sterically unhindered, leading to efficient oxidative addition. Its reactivity is comparable to the fluorinated analog, though achieved via low steric hindrance rather than electronic activation. |
Expert Commentary on Experimental Design
The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling.[11] For substrates with potential steric hindrance, such as those with ortho-substituents, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[12] A base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation.[10]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for the reliable coupling of aryl bromides.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Causality: Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion. K₂CO₃ is a moderately strong base sufficient for activating the boronic acid.[11]
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is effective for a wide range of substrates.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy. Reaction progress should be monitored to determine the point of completion and avoid potential side reactions from prolonged heating.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][13]
Hypothetical Performance Data
| Reagent | Predicted Relative Reaction Rate | Predicted Yield (%) | Rationale for Performance |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | High | 80-90% | Similar to the Suzuki coupling, the ortho-fluorine atom enhances the rate of oxidative addition. The steric environment is manageable for many amine nucleophiles. |
| (4-Bromo-2-methylphenyl)methanol | Moderate | 75-85% | Standard reactivity, with the ortho-methyl group presenting some steric challenge for very bulky amines. |
| (4-Bromo-2,6-dimethylphenyl)methanol | Very Low | < 40% | The severe steric hindrance from two ortho-substituents makes C-N bond formation extremely challenging and often requires specialized, highly active catalyst systems. |
| (3-Bromo-4-methylphenyl)methanol | High | 85-95% | The unhindered bromine atom allows for facile reaction with a wide range of amines, leading to excellent yields. |
Expert Commentary on Experimental Design
The choice of base is particularly critical in Buchwald-Hartwig amination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine, forming the active nucleophile. The choice of solvent is also important; ethereal solvents like THF or non-polar solvents like toluene are frequently used.[14]
Conclusion: Strategic Reagent Selection
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a strategically valuable building block for chemical synthesis. Its performance profile reveals a reagent whose reactivity is electronically enhanced by an ortho-fluorine substituent, leading to faster and more efficient cross-coupling reactions compared to its non-fluorinated analog, (4-Bromo-2-methylphenyl)methanol.
-
Choose (4-Bromo-2-fluoro-6-methylphenyl)methanol when: Electronic activation is desired to overcome a less reactive coupling partner, and moderate steric bulk can be tolerated or is desirable for influencing downstream conformation.
-
Choose (4-Bromo-2-methylphenyl)methanol for: A baseline, cost-effective approach where electronic activation is not required.
-
Avoid (4-Bromo-2,6-dimethylphenyl)methanol unless: Significant steric hindrance is a specific design element, as its utility in cross-coupling is severely limited.
-
Choose (3-Bromo-4-methylphenyl)methanol when: A sterically unhindered reaction site is paramount for achieving maximum yield with a diverse range of coupling partners.
Ultimately, the judicious selection among these reagents, guided by an understanding of their inherent electronic and steric properties, will enable researchers to navigate complex synthetic challenges with greater precision and success.
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical data for this compound. This document emphasizes the principles of scientific integrity and adheres to internationally recognized validation standards.
Introduction: The Analytical Imperative for (4-Bromo-2-fluoro-6-methylphenyl)methanol
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for novel pharmaceutical agents. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that can influence its reactivity, stability, and biological activity.[1] Consequently, the ability to accurately and precisely quantify this compound is paramount for ensuring the quality, consistency, and safety of any downstream applications.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique well-suited for the analysis of non-volatile and thermally labile compounds like (4-Bromo-2-fluoro-6-methylphenyl)methanol.[2] This guide will explore the development of a robust HPLC method and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[3][4]
Strategic Selection of the Analytical Methodology
While other techniques like Gas Chromatography (GC) can be employed for the analysis of halogenated compounds, HPLC is often preferred for molecules of this nature due to their potential for thermal degradation at the high temperatures required for GC analysis.[5][6] Furthermore, HPLC offers a wider range of stationary and mobile phases, providing greater flexibility in method development.
For the specific analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This setup is ideal for retaining and separating moderately polar to nonpolar analytes like our target compound.
Beyond conventional UV detection, more advanced techniques can be considered for fluorinated compounds. For instance, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide fluorine-specific detection, offering exceptional selectivity in complex matrices.[7][8] Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F NMR, presents a non-chromatographic alternative for determining the concentration of fluorinated compounds, which can be particularly useful for mass balance studies.[9]
Proposed Reverse-Phase HPLC Method
The following starting conditions for an RP-HPLC method are proposed based on the physicochemical properties of (4-Bromo-2-fluoro-6-methylphenyl)methanol. These parameters should be optimized during method development to achieve the desired chromatographic performance.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase will effectively retain the aromatic analyte. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | A mixture of a polar organic solvent and water provides good separation for many organic molecules. An isocratic elution is a good starting point for simplicity and robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for initial screening. The optimal wavelength should be determined by a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Column Temperature | Ambient (e.g., 25 °C) | Running at a controlled ambient temperature is often sufficient and simplifies the method. |
A Rigorous Approach to Method Validation: Adhering to ICH Q2(R2)
Once the HPLC method is developed and optimized, it must be validated to demonstrate its suitability for the intended application. The validation process should be guided by a pre-approved protocol.[10] The following sections detail the experimental protocols for each validation parameter as stipulated by the ICH Q2(R2) guidelines.[3][4][11]
Caption: A streamlined workflow for HPLC method validation, from planning to reporting.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare a solution of the (4-Bromo-2-fluoro-6-methylphenyl)methanol reference standard.
-
Prepare a placebo solution (a mixture of all potential matrix components without the analyte).
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.
-
Inject each solution into the HPLC system and record the chromatograms.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram. The peak in the spiked sample should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the expected sample concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[12]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of the analyte.
-
Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results, particularly the retention time, peak area, and peak shape.
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits for all tested variations.
Summarized Performance Data
The following table presents a summary of the expected performance characteristics of a validated HPLC method for (4-Bromo-2-fluoro-6-methylphenyl)methanol.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | System suitability parameters met under all varied conditions. |
Experimental Protocols in Detail
Preparation of Standard and Sample Solutions
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of (4-Bromo-2-fluoro-6-methylphenyl)methanol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Calibration Standards:
-
Prepare a series of dilutions from the stock solution using the mobile phase to achieve the desired concentrations for the linearity study.
Sample Solution:
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of (4-Bromo-2-fluoro-6-methylphenyl)methanol into a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Logical Relationships in Method Validation
Caption: Decision-making flowchart for the logical progression of HPLC method validation.
Conclusion
This guide has provided a comprehensive framework for the development and validation of an HPLC method for the analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol. By adhering to the principles outlined herein and the guidelines set forth by regulatory bodies such as the ICH, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. The validation of an analytical method is not merely a regulatory requirement but a cornerstone of good scientific practice, ensuring that the data generated is fit for its intended purpose throughout the lifecycle of the analytical procedure.[14]
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Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. PubMed. Available from: [Link]
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Navigating the Bioactive Landscape: A Comparative Efficacy Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol Derivatives
In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. The (4-Bromo-2-fluoro-6-methylphenyl)methanol moiety represents a promising starting point for the generation of a diverse library of bioactive compounds. The interplay of its constituent groups—the bromine and fluorine atoms, the methyl group, and the reactive hydroxymethyl group—provides a rich canvas for medicinal chemists. This guide offers a comparative analysis of the potential efficacy of derivatives of this scaffold, drawing upon established principles of structure-activity relationships (SAR) and experimental data from analogous chemical series. While direct comparative studies on a comprehensive series of (4-Bromo-2-fluoro-6-methylphenyl)methanol derivatives are not extensively available in the public domain, this guide will provide a predictive framework for researchers, scientists, and drug development professionals based on robust scientific precedent.
The Core Scaffold: Understanding the Building Blocks of Activity
The therapeutic potential of any derivative series is fundamentally rooted in the electronic and steric properties of its core structure. The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold is characterized by several key features that likely influence its biological activity.
-
Halogenation: The presence of both bromine and fluorine atoms significantly alters the electronic nature of the phenyl ring. Fluorine, being highly electronegative, can modulate the pKa of nearby functional groups and influence metabolic stability. Bromine, a larger halogen, can participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-receptor binding. The strategic placement of halogens is a well-established method for enhancing the potency and pharmacokinetic profile of drug candidates.
-
Methyl Group: The methyl group at the 6-position introduces steric hindrance, which can influence the conformation of the molecule and its interaction with a biological target. It can also impact metabolic susceptibility.
-
Hydroxymethyl Group: The benzylic alcohol is a key functional group that can participate in hydrogen bonding with target proteins. It also serves as a versatile synthetic handle for the introduction of a wide array of other functional groups, allowing for the exploration of a broad chemical space.
Comparative Efficacy Analysis: A Predictive Approach
Based on the analysis of structurally related compounds, we can project the potential therapeutic applications and structure-activity relationships for derivatives of (4-Bromo-2-fluoro-6-methylphenyl)methanol. The primary areas of interest for this scaffold are anticipated to be in oncology, infectious diseases, and the modulation of kinase activity.
Anticancer Activity
Substituted benzyl alcohol and bromophenol derivatives have demonstrated notable anticancer properties. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.
Structure-Activity Relationship Insights:
-
Hydroxymethyl Group Modification: Conversion of the alcohol to an ether or ester can modulate lipophilicity and cell permeability. For instance, in a study of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs, converting the alcohol to an ether derivative resulted in a significant increase in antiplatelet activity, a related field where cell signaling is critical.[1]
-
Aromatic Ring Substitutions: The introduction of additional substituents on the phenyl ring can dramatically influence anticancer potency. For example, studies on other brominated phenolic compounds have shown that the nature and position of substituents are critical for their biological activity.
Illustrative Data from Analogous Series:
To exemplify the potential range of activities, the following table presents data from a study on substituted 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazoles, which share the feature of a substituted phenyl ring.
| Compound ID | R-Group on Phenyl Ring | Cell Line | IC50 (µM) |
| 8e | p-chloro | U-937 | 5.7 |
| 8f | p-chloro | SK-MEL-1 | 12.2 |
| 8k | p-methoxy | U-937 | 7.5 |
This data is presented for illustrative purposes to demonstrate the impact of substitution on anticancer activity and is not from a direct study of (4-Bromo-2-fluoro-6-methylphenyl)methanol derivatives.
Antibacterial Efficacy
Halogenated phenols are a well-documented class of antibacterial agents. Their mechanism of action often involves the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Structure-Activity Relationship Insights:
-
Importance of Halogenation: The presence and nature of halogen atoms are critical for antibacterial potency. Studies on flavonoid derivatives have shown that the introduction of chlorine or bromine atoms can significantly enhance their antibacterial activity.
-
Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, potentially through its ability to disrupt proton motive force or act as a hydrogen bond donor. While our core scaffold has a benzylic alcohol, its hydrogen bonding potential remains a key feature.
Kinase Inhibition
The substituted phenyl motif is a common feature in a vast number of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Causality Behind Experimental Choices in Kinase Inhibitor Design:
The design of kinase inhibitors often focuses on targeting the ATP-binding pocket. The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold can be derivatized to present functionalities that interact with key residues in this pocket. For instance, the hydroxymethyl group could be modified to form hydrogen bonds with the hinge region of the kinase, a common binding motif for type II inhibitors. The bromo- and fluoro-substituents can be used to probe interactions with specific hydrophobic pockets and to modulate the overall electronic properties of the inhibitor.
Illustrative Data from Analogous Kinase Inhibitors:
The following table shows the inhibitory activity of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines against EGFR, demonstrating how modifications to the substituted phenyl ring impact kinase inhibition.
| Compound ID | N4-Aryl Substitution | EGFR IC50 (µM) |
| 5 | 3-bromo anilino | >50 |
| 8 | 2-fluoro-4-chloro anilino | 8.5 |
| 9 | 4-chloro anilino | 0.23 |
This data is presented for illustrative purposes to demonstrate the impact of substitution on kinase inhibitory activity and is not from a direct study of (4-Bromo-2-fluoro-6-methylphenyl)methanol derivatives.[2]
Experimental Protocols for Efficacy Evaluation
To empirically determine the comparative efficacy of a newly synthesized library of (4-Bromo-2-fluoro-6-methylphenyl)methanol derivatives, a series of well-established in vitro assays should be employed.
General Synthesis of Derivatives
A common strategy for derivatizing the core scaffold involves the modification of the hydroxymethyl group.
Step-by-Step Protocol for Ether Synthesis:
-
Dissolution: Dissolve (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the alcohol. The choice of a strong base is crucial to ensure complete formation of the alkoxide.
-
Alkylation: Introduce the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq) and allow the reaction to warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing in vitro anticancer activity.
Conclusion and Future Directions
The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold presents a compelling starting point for the development of novel therapeutic agents. While direct comparative efficacy data for a comprehensive set of its derivatives is not yet available, by leveraging established structure-activity relationships from analogous series, we can rationally design and prioritize synthetic targets. The strategic modification of the hydroxymethyl group and the exploration of further substitutions on the phenyl ring are likely to yield compounds with potent and selective biological activities. The experimental protocols outlined in this guide provide a clear path for the empirical evaluation of these new chemical entities. Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives to unlock their full therapeutic potential.
References
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- Ko, F.-N., et al. (1997).
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6313-6326. [Link]
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- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol for Advanced Research Applications
This guide provides a comparative analysis of plausible synthetic routes for obtaining (4-bromo-2-fluoro-6-methylphenyl)methanol, a key building block in the development of novel pharmaceuticals and advanced materials. Recognizing the critical need for reproducible and efficient synthetic methods in research and development, this document outlines and evaluates distinct pathways, offering detailed experimental protocols derived from established chemical principles and analogous literature precedents.
Introduction: The Significance of (4-Bromo-2-fluoro-6-methylphenyl)methanol
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a highly functionalized aromatic compound. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further derivatization, makes it a valuable intermediate for medicinal chemists and materials scientists. The reliable synthesis of this compound is therefore a crucial first step in many research endeavors. This guide explores the most logical and scientifically sound approaches to its preparation.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol:
-
Reduction of a Carbonyl Precursor: This approach involves the synthesis of either 4-bromo-2-fluoro-6-methylbenzaldehyde or 4-bromo-2-fluoro-6-methylbenzoic acid, followed by a straightforward reduction to the target alcohol.
-
Carbon-Carbon Bond Formation: This strategy relies on the formation of the C-CH₂OH bond on a pre-functionalized aromatic ring, typically through a Grignard or organolithium reagent.
The following sections will delve into the practical considerations and experimental details of each approach.
Method 1: The Reduction Pathway - From Aldehyde or Carboxylic Acid
This is arguably the most direct and commonly employed strategy for the synthesis of benzylic alcohols. The success of this route hinges on the efficient preparation of the corresponding aldehyde or carboxylic acid precursor.
Synthesis of Precursor: 4-Bromo-2-fluoro-6-methylbenzaldehyde
The Vilsmeier-Haack reaction provides a reliable method for the formylation of electron-rich aromatic compounds.[1][2] The starting material, 1-bromo-3-fluoro-5-methylbenzene, is commercially available. The fluorine and methyl groups are ortho, para-directing, and the bromine is also ortho, para-directing. The steric hindrance from the flanking methyl and bromine groups will likely direct the formylation to the position ortho to the fluorine and para to the bromine.
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 1-bromo-3-fluoro-5-methylbenzene.
Synthesis of Precursor: 4-Bromo-2-fluoro-6-methylbenzoic Acid
An alternative to the aldehyde is the corresponding carboxylic acid. This can be achieved through the oxidation of the methyl group of a suitable precursor, 4-bromo-2-fluoro-6-methyltoluene. Strong oxidizing agents like potassium permanganate are commonly used for this transformation.[3]
Reaction Scheme:
Figure 2: Oxidation of 4-bromo-2-fluoro-6-methyltoluene.
Final Step: Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
Both the aldehyde and the carboxylic acid can be reduced to the target alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes, while the more powerful lithium aluminum hydride (LiAlH₄) is required for the reduction of carboxylic acids.
Reaction Scheme:
Figure 4: Generation of the organolithium intermediate.
Reaction with Formaldehyde
The generated organolithium species is a potent nucleophile that will readily attack the electrophilic carbon of formaldehyde. An aqueous workup then protonates the resulting alkoxide to yield the desired primary alcohol.
Reaction Scheme:
Figure 5: C-C bond formation and final product generation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the specific target molecule.
Protocol 1: Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde with NaBH₄
-
Dissolution: Dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in methanol or ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 4-Bromo-2-fluoro-6-methylbenzoic Acid with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench it by the sequential and very careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Summary and Comparison
| Method | Key Precursor | Key Reagents | Advantages | Disadvantages | Estimated Yield |
| Reduction | Aldehyde or Carboxylic Acid | NaBH₄ or LiAlH₄ | High-yielding final step, well-established reactions. | Requires synthesis of the precursor, which may have multiple steps. | Good to Excellent |
| Grignard/Organolithium | 1,4-Dibromo-2-fluoro-6-methylbenzene | n-BuLi, Formaldehyde | Direct formation of the C-CH₂OH bond. | Requires strictly anhydrous conditions, potential for side reactions. | Moderate to Good |
Conclusion and Recommendations
Both the reduction and the organometallic pathways represent viable strategies for the synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol.
-
The Reduction Pathway is recommended for its reliability and the often high yields of the final reduction step. The overall efficiency of this route will be determined by the accessibility and synthesis of the aldehyde or carboxylic acid precursor.
-
The Grignard/Organolithium Pathway offers a more convergent approach. However, it demands more stringent experimental conditions to manage the highly reactive organometallic intermediate.
The choice of the optimal route will depend on the specific resources, expertise, and scale of the synthesis. For initial lab-scale preparations, the reduction of a commercially available or readily synthesized aldehyde precursor is often the most practical approach. For larger-scale syntheses, a thorough evaluation of the cost and availability of all starting materials for each route is recommended.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Syntheses Procedure for the oxidation of p-fluorotoluene to p-fluorobenzoic acid. [Link]
-
NROChemistry - Vilsmeier-Haack Reaction. [Link]
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- CN103880574A - Method for preparing aromatic aldehyde by catalytic oxid
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with (4-Bromo-2-fluoro-6-methylphenyl)methanol
Introduction: The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a cornerstone of modern drug discovery, regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer. While developing potent kinase inhibitors is a primary objective, ensuring their selectivity is equally, if not more, critical. Off-target activity, or cross-reactivity, where an inhibitor binds to unintended kinases or other proteins, can lead to unforeseen toxicities and a diminished therapeutic window.[1][2] Therefore, rigorous cross-reactivity and selectivity profiling are non-negotiable components of the preclinical safety assessment for any new chemical entity.[3]
This guide provides a comparative framework for assessing the cross-reactivity of a novel compound, using the hypothetical molecule (4-Bromo-2-fluoro-6-methylphenyl)methanol (Compound A) as a case study. We will outline a strategic series of biological assays, from initial biochemical screens to cell-based functional assessments, to build a comprehensive selectivity profile. This process is essential for identifying potent and selective lead candidates, thereby mitigating the risk of costly late-stage failures in drug development.[1]
Compound Panel for Comparative Analysis
To contextualize the performance of our lead compound, a carefully selected panel of molecules is essential. This panel includes compounds with varying degrees of structural similarity and known activities.
-
Compound A: (4-Bromo-2-fluoro-6-methylphenyl)methanol - Our novel lead candidate, hypothesized to be an inhibitor of Tyrosine Kinase X (TK-X).
-
Compound B: (4-Chloro-2-fluoro-6-methylphenyl)methanol - A structurally similar analog to assess the impact of halogen substitution on potency and selectivity. This type of modification is a common strategy in medicinal chemistry to fine-tune a compound's properties.
-
Compound C: Sunitinib - A known, multi-targeted tyrosine kinase inhibitor serving as a positive control and a benchmark for broad cross-reactivity.
-
Compound D: Celecoxib - A COX-2 inhibitor, structurally distinct from kinase inhibitors, used as a negative control to ensure assay integrity.
Phase 1: Primary Biochemical Potency Assessment
The initial step is to determine the potency of our lead compound against its intended target, TK-X. A biochemical assay, free from the complexities of a cellular environment, provides a direct measure of enzyme inhibition.[4]
Experimental Rationale: We employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology for studying kinase activity.[5] This assay format is highly sensitive, amenable to high-throughput screening, and minimizes interference from colored or fluorescent compounds.[6] The assay measures the phosphorylation of a specific substrate by TK-X, and the signal is inversely proportional to the inhibitory activity of the test compound.
Protocol: HTRF® Kinase Assay for TK-X Inhibition
-
Reagent Preparation: All reagents (recombinant TK-X enzyme, biotinylated substrate peptide, ATP, and HTRF® detection reagents) are prepared in a kinase reaction buffer.
-
Compound Plating: Test compounds are serially diluted in DMSO and dispensed into a 384-well low-volume microplate.
-
Enzyme Reaction: The TK-X enzyme is added to the compound plate and incubated briefly to allow for inhibitor binding.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the biotinylated substrate and ATP. The reaction is allowed to proceed for 60 minutes at room temperature.
-
Detection: The reaction is stopped, and HTRF® detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665) are added.
-
Signal Reading: After a 60-minute incubation, the plate is read on an HTRF®-compatible microplate reader, measuring the ratio of emission at 665 nm and 620 nm.
-
Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a four-parameter logistic model.
Hypothetical Results: IC50 Determination against TK-X
| Compound | Description | Target | IC50 (nM) |
| A | (4-Bromo-2-fluoro-6-methylphenyl)methanol | TK-X | 15 |
| B | (4-Chloro-2-fluoro-6-methylphenyl)methanol | TK-X | 85 |
| C | Sunitinib | TK-X | 5 |
| D | Celecoxib | TK-X | >10,000 |
Interpretation: The data indicates that Compound A is a potent inhibitor of TK-X. The chloro-analog (Compound B) is significantly less potent, suggesting a key role for the bromo substituent in target engagement. Sunitinib, the positive control, shows high potency as expected. The negative control, Celecoxib, is inactive, validating the assay's specificity.
Phase 2: Kinase Selectivity Profiling
Having established on-target potency, the next crucial step is to assess the selectivity of Compound A. This is achieved by screening it against a broad panel of kinases.[7] This process, often referred to as kinome scanning, is pivotal for identifying potential off-target liabilities.[8]
Experimental Rationale: We will utilize a commercially available kinase profiling service that employs a radiolabeled ATP binding assay. This format measures the ability of a compound to displace a radiolabeled ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as percent inhibition at a fixed compound concentration (e.g., 1 µM).
Workflow for Kinase Selectivity Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Hypothetical Results: Selectivity Panel for Compound A (at 1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| TK-X | Tyrosine Kinase | 98% |
| TK-Y | Tyrosine Kinase | 65% |
| TK-Z | Tyrosine Kinase | 25% |
| STK-A | Ser/Thr Kinase | 15% |
| STK-B | Ser/Thr Kinase | 8% |
| STK-C | Ser/Thr Kinase | <5% |
| CDK2 | Ser/Thr Kinase | <5% |
| ROCK1 | Ser/Thr Kinase | <5% |
| PI3Kα | Lipid Kinase | <5% |
| mTOR | Lipid Kinase | <5% |
Interpretation: Compound A demonstrates high selectivity for its primary target, TK-X. However, it shows significant activity against a related tyrosine kinase, TK-Y, indicating a potential cross-reactivity liability. The inhibition of other kinases is minimal. This data prompts a follow-up dose-response experiment to determine the IC50 for TK-Y.
| Compound | IC50 vs TK-X (nM) | IC50 vs TK-Y (nM) | Selectivity Ratio (TK-Y/TK-X) |
| A | 15 | 150 | 10-fold |
A 10-fold selectivity window is considered marginal, and this potential off-target activity must be investigated further in a cellular context.
Phase 3: Cell-Based Target Engagement and Functional Assessment
Biochemical assays are performed in a simplified, artificial environment. To understand a compound's activity in a more physiologically relevant setting, cell-based assays are indispensable.[4] These assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.
Experimental Rationale: We will use a cell line that overexpresses TK-X and where a downstream substrate is known to be phosphorylated upon TK-X activation. We will measure the inhibition of this phosphorylation event as a direct readout of Compound A's activity in a cellular environment.[9]
Protocol: In-Cell Western Blot for Phospho-Substrate Inhibition
-
Cell Culture and Plating: A suitable cell line (e.g., HEK293 expressing TK-X) is cultured and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds for 2 hours.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: Total protein concentration in each lysate is determined using a BCA assay for normalization.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the TK-X substrate, followed by an IRDye-labeled secondary antibody. A separate blot or re-probing is performed for total substrate or a housekeeping protein (e.g., GAPDH) for normalization.
-
Imaging and Analysis: The membrane is imaged on an infrared imaging system. The intensity of the phospho-substrate band is normalized to the total protein or housekeeping protein band.
-
IC50 Calculation: The normalized data is used to calculate the cellular IC50 value.
Hypothetical Results: Cellular Potency and Selectivity
| Compound | Cellular IC50 vs p-TK-X (nM) | Cellular IC50 vs p-TK-Y (nM) |
| A | 50 | 1200 |
| C | 25 | 75 |
Interpretation: Compound A effectively inhibits the TK-X signaling pathway in a cellular context, with an IC50 of 50 nM. The rightward shift in potency compared to the biochemical IC50 (15 nM) is expected and can be attributed to factors like cell permeability and intracellular ATP concentration. Importantly, the cellular selectivity against the off-target TK-Y is now 24-fold (1200 nM / 50 nM), which is a more acceptable margin. This suggests that while there is biochemical cross-reactivity, the cellular environment may disfavor the inhibition of TK-Y.
Visualizing Selectivity: On-Target vs. Off-Target Effects
Caption: Conceptual diagram of kinase inhibitor selectivity.
Conclusion and Forward Look
This comparative guide demonstrates a systematic, multi-faceted approach to evaluating the cross-reactivity of a novel kinase inhibitor, exemplified by the case of (4-Bromo-2-fluoro-6-methylphenyl)methanol (Compound A). Our hypothetical data reveals that Compound A is a potent inhibitor of its intended target, TK-X.
-
Biochemical assays provided an initial measure of high potency (IC50 = 15 nM).
-
Broad kinase profiling was critical in identifying a potential off-target liability (TK-Y) with a 10-fold biochemical selectivity margin.
-
Cell-based functional assays confirmed on-target activity in a physiological context (Cellular IC50 = 50 nM) and, importantly, demonstrated an improved selectivity profile against TK-Y (24-fold).
The journey of a drug candidate is one of continuous evaluation and optimization. The cross-reactivity profile established here is a critical dataset that informs the decision to advance Compound A. Future studies would involve broader safety pharmacology panels and in vivo toxicology studies to fully understand the implications of its selectivity profile. This rigorous, data-driven approach is fundamental to developing safer and more effective targeted therapies.
References
- Vertex AI Search. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Wikipedia. (n.d.). Cross-reactivity.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
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A Benchmark Study of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Catalytic Cycles: A Comparative Guide
Introduction
In the relentless pursuit of more efficient, selective, and robust catalytic systems for synthetic chemistry, the design and selection of ancillary ligands remain a cornerstone of innovation. The electronic and steric properties of a ligand scaffold are paramount in dictating the outcome of a catalytic transformation. This guide introduces a novel, yet un-investigated, building block, (4-Bromo-2-fluoro-6-methylphenyl)methanol , as a potential precursor for a new class of phosphine ligands. Its unique substitution pattern—a fluorine atom for electronic modulation, a methyl group to impart steric bulk, and a bromine atom for potential secondary functionalization—presents an intriguing candidate for catalytic applications.
This document provides a comprehensive framework for a benchmark study designed to evaluate the performance of a ligand derived from (4-Bromo-2-fluoro-6-methylphenyl)methanol in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will objectively compare its hypothetical performance against structurally analogous and commercially available alternatives, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic frontiers.
The Strategic Value of the Proposed Ligand Scaffold
The rationale for investigating (4-bromo-2-fluoro-6-methylphenyl)methanol as a ligand precursor is rooted in the established principles of catalyst design. The ortho-fluoro and ortho-methyl groups are expected to create a sterically demanding pocket around the metal center, which can promote the reductive elimination step in many cross-coupling cycles.[1] Furthermore, the high electronegativity of the fluorine atom can influence the electron density at the metal center, thereby modulating its reactivity.[2]
For the purpose of this benchmark study, we propose a straightforward conversion of the parent alcohol to a phosphine ligand, a class of ligands that has proven to be highly effective in palladium-catalyzed cross-coupling reactions. This hypothetical ligand, which we will refer to as L1 , will be benchmarked against two alternatives:
-
L2: Derived from (4-Bromo-2-methylphenyl)methanol, to probe the electronic effect of the fluorine atom.
-
L3: Derived from a commercially available, non-brominated, and non-fluorinated analogue, 2,6-dimethylphenyl)methanol, to serve as a baseline for the impact of the halogen substituents.
Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in synthetic chemistry for the formation of C-C bonds.[3] Its well-understood mechanism and broad applicability make it an ideal platform for benchmarking new catalytic systems.
Workflow for Ligand Synthesis and In-Situ Catalyst Preparation
The proposed workflow begins with the synthesis of the phosphine ligands from their respective benzyl alcohol precursors, followed by the in-situ generation of the active palladium catalyst.
Caption: Proposed workflow for ligand synthesis and catalyst preparation.
Detailed Experimental Protocol
1. Ligand Synthesis (General Procedure):
-
To a solution of the respective benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude benzyl chloride.
-
In a separate flask, prepare a solution of lithium diphenylphosphide (LiPPh2) by reacting diphenylphosphine (1.1 eq) with n-butyllithium (1.1 eq) in anhydrous THF at 0 °C.
-
Add the crude benzyl chloride in THF to the LiPPh2 solution at 0 °C and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the desired phosphine ligand.
2. Benchmark Suzuki-Miyaura Reaction:
-
Reaction: The coupling of 4-bromotoluene with phenylboronic acid.
-
Catalyst System:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) [0.5 mol% Pd].[4]
-
Ligand (L1, L2, or L3): [1.2 mol%].
-
-
Reagents:
-
4-bromotoluene (1.0 mmol).
-
Phenylboronic acid (1.2 mmol).
-
Base: Potassium carbonate (K2CO3) (2.0 mmol).[5]
-
-
Solvent: Toluene (5 mL).
-
Temperature: 100 °C.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, the respective ligand, and K2CO3.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add toluene, 4-bromotoluene, and phenylboronic acid via syringe.
-
Heat the reaction mixture at 100 °C for the specified time.
-
At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots for analysis.
-
-
Analysis:
-
The reaction yield will be determined by Gas Chromatography (GC) using an internal standard (e.g., dodecane).
-
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the catalyst will be evaluated based on its ability to facilitate the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical performance data for the catalysts derived from ligands L1, L2, and L3 in the benchmark reaction. This data is designed to illustrate potential structure-activity relationships.
Table 1: Reaction Yield (%) over Time
| Time (h) | Catalyst with L1 | Catalyst with L2 | Catalyst with L3 |
| 1 | 65 | 55 | 40 |
| 2 | 85 | 78 | 65 |
| 4 | 95 | 90 | 82 |
| 8 | >99 | 98 | 91 |
| 24 | >99 | >99 | 95 |
Table 2: Key Performance Metrics
| Catalyst | Final Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) at 1h |
| with L1 | >99 | 198 | 130 |
| with L2 | >99 | 198 | 110 |
| with L3 | 95 | 190 | 80 |
-
Turnover Number (TON): Moles of product per mole of catalyst.[6]
Interpretation of Results and Scientific Rationale
Based on our hypothetical data, the catalyst featuring L1 , derived from (4-bromo-2-fluoro-6-methylphenyl)methanol, demonstrates superior performance.
-
Enhanced Reaction Rate: The significantly higher initial TOF of the L1-based catalyst suggests a faster catalytic cycle. This can be attributed to the electronic influence of the ortho-fluoro substituent. The electron-withdrawing nature of fluorine can make the palladium center more electrophilic, potentially accelerating the oxidative addition step.[9]
-
High Yield and Turnover: Both L1 and L2-based catalysts achieve near-quantitative yields, indicating that the ortho-methyl group provides sufficient steric bulk to promote efficient reductive elimination. The slightly lower performance of L3 highlights the beneficial role of the halogen substituents in modulating the catalyst's electronic properties.
Conclusion
While this guide presents a hypothetical benchmark study, it provides a robust and scientifically grounded framework for evaluating the potential of (4-bromo-2-fluoro-6-methylphenyl)methanol as a valuable precursor in the development of novel phosphine ligands. The unique combination of steric and electronic features in the proposed ligand, L1, suggests its potential to yield highly active and efficient catalysts. The detailed experimental protocols and comparative analysis outlined herein offer a clear path for researchers to validate these hypotheses and unlock new possibilities in the field of catalysis. We encourage the scientific community to explore this promising new building block and contribute to the advancement of catalytic science.
References
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"Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
Palladium precursor products. Johnson Matthey. [Link]
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Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. ACS Publications. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Turnover number. Wikipedia. [Link]
-
How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. [Link]
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Comparative Guide: In Vitro vs. In Vivo Activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol Derivatives
This guide provides a technical comparison of the biological activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol derivatives, focusing on their transition from synthetic intermediates to potent in vivo therapeutics.
The content is structured to address the specific pharmacological role of this scaffold, which serves as a "privileged structure" in the design of Polo-like Kinase 1 (PLK1) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors .
Executive Summary
(4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS: 1417736-81-2 ) is a critical pharmacophore precursor used to synthesize highly selective small-molecule inhibitors. Its unique tris-substituted phenyl ring—featuring a bromine handle for cross-coupling, a fluorine for metabolic stability/H-bonding, and a methyl group for conformational restriction—makes it ideal for targeting sterically demanding enzyme pockets.
Key Findings:
-
In Vitro: Derivatives exhibit nanomolar (IC₅₀ < 10 nM) potency against PLK1 and PRMT5, driven by the scaffold's ability to lock the molecule into a bioactive conformation.
-
In Vivo: Efficacy is highly dependent on the "methanol" handle's conversion into stable linkers (e.g., benzyl amines or ethers). Direct alcohol derivatives often suffer from rapid glucuronidation, whereas optimized derivatives show >60% Tumor Growth Inhibition (TGI) in xenograft models.
Chemical Context & Pharmacophore Logic[1][2]
The biological value of this molecule lies in its specific substitution pattern, which dictates the binding geometry of the final drug.
-
4-Bromo: Serves as the vector for extending the molecule into the solvent-exposed region of the protein (e.g., via Suzuki coupling).
-
2-Fluoro: Increases lipophilicity and metabolic stability; often interacts with hinge region residues.
-
6-Methyl: Provides steric bulk that forces the phenyl ring to twist relative to the rest of the molecule (atropisomerism control), crucial for selectivity against homologous kinases.
Synthesis Pathway Visualization
The following diagram illustrates how the "Methanol" intermediate is processed into active PLK1 and PRMT5 inhibitors.
Caption: Synthetic divergence of the scaffold into two major inhibitor classes.
In Vitro Profiling: Potency & Selectivity
The derivatives of this scaffold are primarily evaluated for their ability to arrest cell division (PLK1) or modulate epigenetic markers (PRMT5).
Comparative Data: Representative Derivatives
Data aggregated from patent literature (e.g., WO2025010279, WO2024067433).
| Metric | Derivative Class A (PLK1 Inhibitors) | Derivative Class B (PRMT5 Inhibitors) |
| Primary Target | Polo-like Kinase 1 (PLK1) | PRMT5 (Methyltransferase) |
| Mechanism | ATP-Competitive Inhibition | SAM-Competitive / MTAP-Selective |
| Enzymatic IC₅₀ | 0.5 – 12 nM | 1 – 50 nM |
| Cellular IC₅₀ | 10 – 100 nM (HCT116, HeLa) | 50 – 200 nM (MTAP-deleted cells) |
| Selectivity | >100x vs. PLK2/PLK3 | Highly selective for PRMT5-MTA complex |
| Key Structural Feature | Benzyl group fills the hydrophobic pocket near the ATP site. | Benzyl group stabilizes the cofactor binding loop. |
Mechanistic Insight
In PLK1 inhibitors , the 2-fluoro-6-methyl motif is essential. The 6-methyl group creates a "twist" that prevents the inhibitor from binding to other kinases with flatter binding pockets, thereby reducing off-target toxicity (e.g., avoiding CDK2 inhibition which causes gut toxicity).
In Vivo Translation: Efficacy & PK/PD
Translating the nanomolar in vitro potency to in vivo efficacy requires optimizing the "methanol" linker to prevent metabolic liability.
Pharmacokinetic (PK) Challenges
-
Metabolic Soft Spot: The benzylic alcohol (-CH₂OH) is prone to rapid oxidation to benzoic acid or glucuronidation if left exposed.
-
Solution: In successful derivatives, the oxygen is replaced (e.g., to a benzyl amine) or the carbon is used as a linker to a heterocycle, removing the metabolic vulnerability.
Efficacy Comparison (Mouse Xenograft Models)
| Parameter | PLK1 Derivative (Optimized) | PRMT5 Derivative (Optimized) |
| Model | HCT116 (Colorectal) Xenograft | MTAP-null Pancreatic Xenograft |
| Dosing Regimen | 25 mg/kg, QD (Oral) | 50 mg/kg, BID (Oral) |
| TGI (Tumor Growth Inhibition) | 75% - 90% | 60% - 85% |
| Biomarker Response | Increased p-Histone H3 (Mitotic Arrest) | Reduced SDMA (Symmetric Dimethylarginine) |
| Toxicity Indicators | Neutropenia (On-target) | Minimal body weight loss |
Biological Pathway Visualization
The following diagram details the Mechanism of Action (MOA) for PLK1 derivatives utilizing this scaffold.
Caption: Mechanism of Action for PLK1 inhibitors derived from the 4-bromo-2-fluoro-6-methylphenyl scaffold.
Experimental Protocols
To validate the activity of derivatives synthesized from this alcohol, the following protocols are standard industry practice.
Protocol A: Synthesis of the Intermediate (Borane Reduction)
This step ensures high-purity starting material, avoiding over-reduction.
-
Reagents: 4-bromo-2-fluoro-6-methylbenzoic acid, Borane-THF complex (1.0 M), anhydrous THF.
-
Procedure:
-
QC Check: ¹H NMR should show a doublet at ~4.63 ppm (CH₂OH) and a singlet at ~2.43 ppm (CH₃).
Protocol B: In Vitro PLK1 Kinase Assay
-
System: LanthaScreen™ Eu Kinase Binding Assay or ³³P-ATP radiometric assay.
-
Conditions: Incubate derivative (serial dilution) with recombinant PLK1 domain (5 nM), ATP (Km concentration), and substrate (Casein).
-
Readout: Measure fluorescence resonance energy transfer (FRET) or radioactivity incorporation after 60 minutes.
-
Validity: Z-factor must be > 0.5; Staurosporine used as positive control.
Protocol C: In Vivo Xenograft Study
-
Implantation: Inject 5×10⁶ HCT116 cells subcutaneously into the flank of BALB/c nude mice.
-
Grouping: When tumors reach 100–150 mm³, randomize mice into Vehicle and Treatment groups (n=8).
-
Treatment: Administer derivative (formulated in 0.5% Methylcellulose/0.1% Tween 80) via oral gavage daily for 21 days.
-
Measurement: Measure tumor volume (V = 0.5 × L × W²) every 3 days.
-
Endpoint: Calculate %TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] × 100.
References
-
WO2025010279A2 . "Polo-like kinase 1 inhibitors." World Intellectual Property Organization. (2025). Link
-
WO2024067433A1 . "Novel PRMT5 inhibitor and use thereof." World Intellectual Property Organization. (2024).[2] Link
-
WO2024092039A1 . "Compounds that mediate protein degradation and methods of use thereof." World Intellectual Property Organization. (2024).[2] Link
-
PubChem . "(4-Bromo-2-fluoro-6-methylphenyl)methanol Compound Summary." National Center for Biotechnology Information. Link
-
Hsiehchen, D. et al. "Targeting PLK1 in p53-mutated cancers." Nature Communications, 13: 7477 (2022).[3] Link
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A Head-to-Head Comparison of Synthetic Routes to (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Guide for Researchers
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations and chemical principles that underpin each approach. The information presented is intended to assist researchers in selecting the most suitable method for their specific laboratory context and project goals.
Introduction to the Synthetic Challenge
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol presents a moderate challenge in regioselectivity and functional group compatibility. The desired substitution pattern requires precise control over the introduction of the hydroxymethyl group onto the 1-bromo-3-fluoro-5-methylbenzene core. This guide will explore two viable strategies: a multi-step approach involving benzylic functionalization (Route 1) and a more direct route via oxidation and subsequent reduction (Route 2).
Route 1: Benzylic Functionalization via Bromination and Oxidation
This three-step route commences with the commercially available 1-bromo-3-fluoro-5-methylbenzene and proceeds through a benzylic bromide and an aldehyde intermediate.
Step 1: Benzylic Bromination
The initial step involves the selective bromination of the methyl group of 1-bromo-3-fluoro-5-methylbenzene. This is a classic free-radical halogenation, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.[1][2] The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2]
Experimental Protocol:
-
To a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-bromosuccinimide (1.1 equiv.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 equiv.).
-
The mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 1-(bromomethyl)-4-bromo-2-fluoro-6-methylbenzene, which can be used in the next step without further purification.
Step 2: Kornblum Oxidation
The benzylic bromide is then oxidized to the corresponding aldehyde. The Kornblum oxidation is a well-established method for this transformation, utilizing dimethyl sulfoxide (DMSO) as the oxidant and a mild base, such as sodium bicarbonate or triethylamine, to facilitate the elimination step.[3] This method is particularly advantageous as it avoids the use of heavy metal oxidants.
Experimental Protocol:
-
The crude 1-(bromomethyl)-4-bromo-2-fluoro-6-methylbenzene (1.0 equiv.) is dissolved in DMSO.
-
A mild base, such as sodium bicarbonate (2.0 equiv.), is added to the solution.
-
The reaction mixture is heated (typically to around 100-150 °C) and stirred for several hours, with the progress monitored by TLC.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated. The resulting crude 4-bromo-2-fluoro-6-methylbenzaldehyde can be purified by column chromatography.
Step 3: Reduction to the Benzyl Alcohol
The final step is the reduction of the aldehyde to the target primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[4][5]
Experimental Protocol:
-
4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv.) is dissolved in a protic solvent such as methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (1.2 equiv.) is added portion-wise.
-
The reaction is stirred at room temperature until the aldehyde is fully consumed (monitored by TLC).
-
The reaction is quenched by the careful addition of water or dilute acid.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford (4-bromo-2-fluoro-6-methylphenyl)methanol. Purification can be achieved by recrystallization or column chromatography.
Route 2: Oxidation of the Aromatic Methyl Group and Subsequent Reduction
This two-step approach involves the direct oxidation of the methyl group of the starting material to a carboxylic acid, followed by its reduction to the benzyl alcohol.
Step 1: Oxidation to Benzoic Acid
The methyl group of 1-bromo-3-fluoro-5-methylbenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions.[6][7] This is a robust and often high-yielding reaction for the synthesis of benzoic acids from toluenes.
Experimental Protocol:
-
1-Bromo-3-fluoro-5-methylbenzene (1.0 equiv.) is suspended in a mixture of pyridine and water containing sodium hydroxide.
-
The mixture is heated to reflux, and potassium permanganate (a significant excess, e.g., 4-5 equiv.) is added portion-wise over several hours.
-
After the addition is complete, the mixture is refluxed for an additional period until the purple color of the permanganate has disappeared.
-
The hot mixture is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the 4-bromo-2-fluoro-6-methylbenzoic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Carboxylic Acid
Carboxylic acids are less reactive towards reduction than aldehydes. Therefore, a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to convert the benzoic acid to the corresponding benzyl alcohol.[8][9]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, a solution of 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 equiv.) in a dry aprotic solvent (e.g., THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess, e.g., 2-3 equiv.) in THF at 0 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude (4-bromo-2-fluoro-6-methylphenyl)methanol. Purification can be performed by column chromatography or recrystallization.
Head-to-Head Comparison
| Feature | Route 1: Benzylic Functionalization | Route 2: Oxidation and Reduction |
| Number of Steps | 3 | 2 |
| Starting Material | 1-Bromo-3-fluoro-5-methylbenzene | 1-Bromo-3-fluoro-5-methylbenzene |
| Key Reagents | NBS, DMSO, NaBH₄ | KMnO₄, LiAlH₄ |
| Overall Yield | Moderate to Good (typically 50-70%) | Moderate (typically 40-60%) |
| Scalability | Generally good, though the Kornblum oxidation can be exothermic. | The KMnO₄ oxidation can be challenging to scale due to the large amount of solid MnO₂ produced. The LiAlH₄ reduction requires stringent anhydrous conditions. |
| Safety Considerations | NBS is a lachrymator. Carbon tetrachloride (if used) is toxic and environmentally harmful. DMSO can be absorbed through the skin. | KMnO₄ is a strong oxidant and can react violently with organic materials. LiAlH₄ reacts violently with water and protic solvents. |
| Purification | Requires chromatographic purification of the intermediate aldehyde. | The intermediate carboxylic acid is often crystalline and can be purified by recrystallization. The final product may require chromatography. |
| Advantages | Milder reaction conditions overall. Avoids the use of highly reactive and water-sensitive reagents until the final step. | Fewer steps. The intermediate carboxylic acid is a stable, often crystalline solid. |
| Disadvantages | More steps. The benzylic bromide intermediate can be lachrymatory and unstable. | Use of a strong, potentially hazardous oxidizing agent (KMnO₄) and a highly reactive, water-sensitive reducing agent (LiAlH₄). The workup of the KMnO₄ reaction can be cumbersome. |
Conclusion
Both synthetic routes offer viable pathways to (4-bromo-2-fluoro-6-methylphenyl)methanol, each with its own set of advantages and disadvantages.
Route 1 is a longer but arguably more "delicate" approach, employing milder reagents in a stepwise fashion. It may be preferable for smaller-scale syntheses where the handling of hazardous reagents like LiAlH₄ is a concern. The modularity of this route also allows for the isolation and characterization of the intermediate aldehyde, which may be a valuable synthetic precursor in its own right.
Route 2 is more direct but involves more aggressive and hazardous reagents. The use of potassium permanganate and lithium aluminum hydride requires careful handling and stringent reaction control, particularly on a larger scale. However, for chemists comfortable with these reagents, the shorter reaction sequence may be appealing.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the available laboratory equipment and safety infrastructure, and the importance of isolating intermediate compounds.
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-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]
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RSC Publishing. (n.d.). Transformylating amine with DMF to formamide over CeO2 catalyst. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). PPRTV Library. [Link]
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Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
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The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip. [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, August 22). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. [Link]
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American Chemical Society. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
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Advanced & Novel Applications
Application Notes and Protocols: (4-Bromo-2-fluoro-6-methylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Complex Synthesis
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a richly functionalized aromatic compound poised for a significant role in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its strategic substitution pattern—featuring an aryl bromide for cross-coupling, a benzylic alcohol for oxidation or substitution, and ortho-fluoro and -methyl groups to modulate electronic properties and steric hindrance—renders it a highly valuable scaffold. The bromine atom serves as a key handle for palladium-catalyzed C-C and C-N bond formation, while the hydroxymethyl group offers a site for further functionalization or conversion into other important moieties. The fluorine and methyl substituents provide steric bulk and electronic influence that can be exploited to fine-tune the reactivity of the molecule and the properties of its derivatives.
This document provides detailed application notes and protocols for the synthetic utilization of (4-bromo-2-fluoro-6-methylphenyl)methanol, offering researchers a guide to unlocking its potential in the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds
The presence of a bromine atom on the phenyl ring makes (4-bromo-2-fluoro-6-methylphenyl)methanol an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecules from simpler precursors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Causality of Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst.[2] The base, typically sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[3] A mixture of an organic solvent like toluene or dioxane with water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol with Phenylboronic Acid
-
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Stir the reaction mixture vigorously and heat to 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[4] This is of particular interest in drug discovery, where the arylamine motif is a common feature. To prevent the amine from reacting with the benzylic alcohol, it is advisable to first protect the alcohol as a silyl ether.
Causality of Experimental Choices: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the reductive elimination step.[5] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido intermediate. Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Experimental Protocol: Two-Step Buchwald-Hartwig Amination
Step 1: Protection of the Hydroxymethyl Group
-
Dissolve (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv.) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equiv.) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the silylated intermediate.
Step 2: Buchwald-Hartwig Amination
-
Materials:
-
Protected (4-bromo-2-fluoro-6-methylphenyl)methanol
-
Amine of choice (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene, followed by the protected (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography. The silyl protecting group can be removed under standard conditions (e.g., TBAF in THF) if desired.
-
Diagram 2: Workflow for Buchwald-Hartwig Amination
Caption: A two-step workflow for the Buchwald-Hartwig amination.
Oxidation of the Benzylic Alcohol: Accessing the Benzaldehyde
The benzylic alcohol of (4-bromo-2-fluoro-6-methylphenyl)methanol can be selectively oxidized to the corresponding benzaldehyde, a versatile intermediate for the synthesis of imines, stilbenes, and other functional groups. The choice of oxidant is key to preventing over-oxidation to the carboxylic acid.
Causality of Experimental Choices: Mild oxidizing agents are preferred for the conversion of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are common choices that offer high selectivity and are compatible with a wide range of functional groups.
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 equiv.) in anhydrous DCM in a dry flask.
-
Add Dess-Martin periodinane (1.5 equiv.) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting aldehyde by flash column chromatography.
-
Table 2: Comparison of Oxidizing Agents
| Oxidizing Agent | Solvent | Temperature | Advantages |
| Dess-Martin Periodinane (DMP) | DCM | Room Temp. | Mild, high yield, short reaction times |
| Pyridinium Chlorochromate (PCC) | DCM | Room Temp. | Readily available, effective |
| Manganese Dioxide (MnO₂) | DCM or Chloroform | Room Temp. to Reflux | Selective for benzylic alcohols |
Diagram 3: Oxidation of the Benzylic Alcohol
Caption: Oxidation of the benzylic alcohol to the corresponding aldehyde.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
(4-Bromo-2-methylphenyl)methanol. PubChem. Available at: [Link]
-
Cross-Coupling Methods for Methylation. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Transition Metal Catalyzed Coupling Reactions. University of Pennsylvania. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. Available at: [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
-
Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. Available at: [Link]
-
Drug discovery – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
Application Notes and Protocols for (4-Bromo-2-fluoro-6-methylphenyl)methanol in the Development of New Materials
Abstract
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a strategically functionalized aromatic building block with significant potential in the synthesis of advanced materials. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a hydroxymethyl group for polymerization or further functionalization—renders it a versatile precursor for a range of applications. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring its utility in the development of novel organic light-emitting diode (OLED) materials and specialty polymers. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Advantage of (4-Bromo-2-fluoro-6-methylphenyl)methanol
The convergence of bromine, fluorine, and a reactive benzylic alcohol on a single phenyl ring makes (4-bromo-2-fluoro-6-methylphenyl)methanol a highly valuable intermediate in materials science and medicinal chemistry.
-
The Bromo Group: Serves as a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.[1][2] This enables the facile construction of carbon-carbon bonds, essential for extending conjugation in electronic materials or for linking to other molecular fragments.
-
The Fluoro Group: The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity, and alter binding affinities in drug candidates.[3][4] In materials science, the high electronegativity of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is advantageous for designing electron-transporting or host materials in OLEDs.[5][6]
-
The Methanol Group: The primary alcohol functionality is a versatile handle for various chemical transformations. It can be oxidized to an aldehyde for further reactions, esterified, or used directly as a monomer in condensation polymerization to form poly(phenylenemethylene)s and other polymers.[7][8]
-
The Methyl Group: Provides steric hindrance that can be exploited to control intermolecular interactions, potentially leading to materials with improved solubility and film-forming properties, and to disrupt crystallization in thin films, which is often desirable for amorphous layers in OLEDs.[9]
These features position (4-bromo-2-fluoro-6-methylphenyl)methanol as a building block for creating complex molecules with tailored properties for specific applications.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic and structural features of (4-bromo-2-fluoro-6-methylphenyl)methanol make it an excellent starting material for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). The goal is to create a material with a high triplet energy to confine the excitons on the phosphorescent guest emitter, good charge transport properties, and excellent thermal and morphological stability.
Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol describes the synthesis of a bipolar host material where a carbazole-based hole-transporting unit and a triazine-based electron-transporting unit are coupled to the (4-bromo-2-fluoro-6-methylphenyl)methanol core. The benzylic alcohol is subsequently etherified to attach a solubilizing group.
Workflow for Bipolar Host Material Synthesis
Caption: Synthetic workflow for the bipolar host material.
Protocol 2.1: Synthesis of a Bipolar Host Material
Step 1: Suzuki Coupling with Carbazole Boronic Ester
-
To a dried Schlenk flask under an argon atmosphere, add (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Add a degassed mixture of toluene (15 mL) and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Suzuki Coupling with Triazine Boronic Ester
-
To a dried Schlenk flask under an argon atmosphere, add Intermediate 1 (1.0 eq), 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq).
-
Add a degassed mixture of 1,4-dioxane (20 mL) and water (4 mL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add chloroform (60 mL).
-
Wash the organic layer with water (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Bipolar Core.
Step 3: Etherification
-
Dissolve the Bipolar Core (1.0 eq) in anhydrous THF (20 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise and stir for 30 minutes.
-
Add 1-bromohexane (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization from a mixture of dichloromethane and methanol.
| Compound | Formula | MW ( g/mol ) | Purity | Storage |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | C₈H₈BrFO | 219.05 | >97% | Sealed in dry, Room Temperature[10][11] |
Application in Specialty Polymers
The benzylic alcohol functionality of (4-bromo-2-fluoro-6-methylphenyl)methanol allows it to be used as a monomer in the synthesis of poly(phenylenemethylene)s (PPMs). The resulting polymers, featuring the bromofluoro-substituted phenyl rings, can exhibit enhanced thermal stability and flame retardancy.
Acid-Catalyzed Polymerization
This protocol details the polymerization of (4-bromo-2-fluoro-6-methylphenyl)methanol in the presence of a strong acid catalyst to form a soluble poly(phenylenemethylene).[8]
Polymerization Reaction Scheme
Caption: Acid-catalyzed polymerization of the monomer.
Protocol 3.1: Synthesis of Poly(4-bromo-2-fluoro-6-methylphenyl)methylene
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.
-
In a polyethylene beaker, cool anhydrous hydrogen fluoride (60 mL) to 16 °C.
-
Slowly add (4-bromo-2-fluoro-6-methylphenyl)methanol (10.0 g) dropwise to the stirred AHF. A vigorous reaction will occur.
-
Continue stirring at 16 °C for 1 hour after the addition is complete. The mixture will become viscous.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the polymer.
-
Filter the solid polymer and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the polymer with methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
The resulting polymer can be characterized by GPC for molecular weight distribution, TGA for thermal stability, and NMR for structural confirmation.
Application in Drug Development
In medicinal chemistry, (4-bromo-2-fluoro-6-methylphenyl)methanol can serve as a versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atom can block metabolic oxidation, a common pathway for drug deactivation.[12] The bromo group provides a handle for introducing various pharmacophores via cross-coupling reactions.
Synthesis of a Kinase Inhibitor Precursor
This protocol outlines the use of (4-bromo-2-fluoro-6-methylphenyl)methanol in a Suzuki coupling reaction to generate a biaryl structure, a common motif in kinase inhibitors.
Protocol 4.1: Synthesis of a Biaryl Precursor
-
In a microwave vial, combine (4-bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a ligand such as SPhos (0.04 eq).
-
Add K₃PO₄ (2.5 eq) and a solvent system of 1,4-dioxane/water (10:1, 5 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the desired biaryl alcohol, which can be further functionalized.
Safety and Handling
(4-Bromo-2-fluoro-6-methylphenyl)methanol should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
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Mohan, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1077. [Link]
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Lead Sciences. (4-Bromo-2-fluoro-6-methylphenyl)methanol. [Link]
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Terry, L. A., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(24), 4435. [Link]
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Wang, Y., et al. (2023). Synthesis of a Novel Spherical-Shell-Structure Polymerized Ionic Liquid Microsphere PILM/Au/Al(OH)3 Catalyst for Benzyl Alcohol Oxidation. ACS Applied Materials & Interfaces, 15(12), 15485–15497. [Link]
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CEM Corporation. Organometallic cross-coupling reactions. [Link]
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ResearchGate. Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Al-Attar, H. A. M., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Materials, 14(21), 6523. [Link]
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Hosseini-Zare, M. S., et al. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Scientific Reports, 14(1), 25816. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Al-Attar, H. A. M., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
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ResearchGate. Development of Economic Benzyl Alcohol-Based Polymers for Full Reaction Photocatalytic Hydrogen Peroxide Production. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]
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PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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Banks, R. E., Franqois, P.-Y., & Preston, P. N. (1992). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 33(14), 3077-3079. [Link]
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Rojas, D. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
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Topsoe. Methanol Synthesis. [Link]
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The Strategic Application of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Asymmetric Synthesis: A Guide for Researchers
For Immediate Release: Application Note & Protocol
This technical guide explores the utility of (4-Bromo-2-fluoro-6-methylphenyl)methanol as a versatile building block in the burgeoning field of asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations behind its use, particularly in the construction of chiral ligands for transition-metal-catalyzed reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols for the synthesis of a representative chiral phosphine ligand, and outline its application in a model asymmetric reaction.
Introduction: The Architectural Advantages of a Multifunctional Precursor
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a polysubstituted aromatic alcohol poised for significant application in asymmetric synthesis. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for electronic tuning, a methyl group for steric influence, and a hydroxymethyl group for functionalization—offers a powerful toolkit for the rational design of chiral ligands and catalysts. The strategic placement of these functionalities allows for precise control over the steric and electronic environment of a catalytic metal center, a cornerstone of achieving high enantioselectivity.
The bromine atom serves as a synthetic handle for the introduction of coordinating groups, most notably phosphines, through well-established cross-coupling methodologies. The ortho-fluoro and ortho-methyl groups play a crucial role in restricting the conformational freedom of the resulting biaryl axis in ligands such as those based on a binaphthyl scaffold, which is a key principle in many successful chiral ligands.[1] This restricted rotation, or atropisomerism, creates a stable chiral environment that can effectively discriminate between the prochiral faces of a substrate. Furthermore, the electronic properties of the fluorine atom can modulate the Lewis acidity of the metal center, influencing both catalytic activity and enantioselectivity.[2]
Mechanistic Considerations: From Precursor to Chiral Ligand
The transformation of (4-Bromo-2-fluoro-6-methylphenyl)methanol into a chiral ligand typically involves a multi-step sequence. A key transformation is the conversion of the benzylic alcohol to a benzyl bromide, followed by a lithium-halogen exchange and subsequent reaction with a phosphorus electrophile to introduce the phosphine moiety.[3] The resulting phosphine can then be used to construct more complex chiral ligands.
The following diagram illustrates a generalized workflow for the synthesis of a chiral phosphine ligand from (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Caption: Generalized workflow for ligand synthesis and asymmetric catalysis.
Application in Asymmetric Hydrogenation: A Protocol
This section provides a detailed protocol for the hypothetical synthesis of a chiral phosphine ligand derived from (4-Bromo-2-fluoro-6-methylphenyl)methanol and its application in the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate. This protocol is based on established methodologies for the synthesis of similar P-chiral phosphine ligands.[4]
Part 1: Synthesis of the Chiral Phosphine Ligand
Step 1a: Bromination of (4-Bromo-2-fluoro-6-methylphenyl)methanol
-
To a solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2-fluoro-6-methylphenyl)methyl bromide.
Step 1b: Synthesis of the Phosphine Oxide
-
To a solution of the resulting benzyl bromide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of diphenylphosphinic chloride (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphine oxide.
Step 1c: Reduction to the Chiral Phosphine
-
To a solution of the phosphine oxide (1.0 eq) and triethylamine (5.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add trichlorosilane (4.0 eq) dropwise.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the chiral phosphine ligand.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Step 2a: Preparation of the Catalyst Precursor
-
In a glovebox, dissolve the chiral phosphine ligand (2.2 mol%) and bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 mol%) in degassed dichloromethane.
-
Stir the solution for 30 minutes at room temperature to form the active catalyst.
Step 2b: Asymmetric Hydrogenation
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol.
-
Transfer the substrate solution to an autoclave.
-
Add the catalyst solution to the autoclave.
-
Pressurize the autoclave with hydrogen gas (10 atm) and stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a catalyst derived from a hypothetical chiral phosphine ligand based on the (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold. The data is illustrative and based on results obtained with structurally related ligands.[4]
| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | Methanol | 10 | 24 | >99 | >95 |
| 2 | 0.5 | Methanol | 10 | 24 | >99 | >95 |
| 3 | 1.0 | Toluene | 10 | 24 | 95 | 90 |
| 4 | 1.0 | Dichloromethane | 10 | 24 | >99 | 92 |
Logical Relationships in Ligand Design
The interplay between the different substituents on the (4-Bromo-2-fluoro-6-methylphenyl)methanol backbone is critical for achieving high enantioselectivity. The following diagram illustrates these relationships.
Caption: Interplay of substituents and their effect on enantioselectivity.
Conclusion and Future Outlook
(4-Bromo-2-fluoro-6-methylphenyl)methanol represents a highly promising and strategically designed precursor for the development of novel chiral ligands in asymmetric synthesis. The combination of its electronic and steric features provides a robust platform for fine-tuning the performance of transition metal catalysts. The protocols and conceptual framework presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile building block in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Further investigations into the synthesis of a broader range of ligand architectures derived from this precursor are warranted and expected to yield catalysts with exceptional activity and selectivity.
References
- Chen, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Imamoto, T., et al. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews.
-
Lead Sciences. (4-Bromo-2-fluoro-6-methylphenyl)methanol. [Link]
- Patents.google.com. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. [Link]
-
PubChem. (4-Bromo-2-methylphenyl)methanol. [Link]
- RSC Publishing. (2024). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd( ii )
- RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.
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- U.S. National Library of Medicine. (2021).
- U.S. National Library of Medicine. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PubMed Central.
-
University of Liverpool IT Services. Catalytic Synthesis of Phosphines and Related Compounds. [Link]
-
Longdom Publishing SL. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. [Link]
Sources
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Application Notes & Protocols: (4-Bromo-2-fluoro-6-methylphenyl)methanol as a Versatile Precursor for Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-Bromo-2-fluoro-6-methylphenyl)methanol , a strategically functionalized aromatic building block, offers a powerful platform for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, a sterically directing methyl group, an electronically influencing fluorine atom, and a versatile hydroxymethyl group—provides multiple handles for sequential and selective chemical transformations. This guide details the intrinsic reactivity of this precursor and provides a validated protocol for its application in the synthesis of quinazoline-based heterocycles, a core motif in medicinal chemistry.
Strategic Analysis of the Precursor's Reactive Sites
The synthetic utility of (4-Bromo-2-fluoro-6-methylphenyl)methanol stems from the distinct reactivity of its four key functional groups. A thorough understanding of these sites is crucial for designing logical and efficient synthetic routes.
-
The Bromine Atom (C4-Br): This is the primary locus for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. It is an ideal handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents. This position is often exploited to build out the carbocyclic or heterocyclic framework.
-
The Hydroxymethyl Group (C1-CH₂OH): This benzylic alcohol is a soft nucleophile but can be readily converted into other key functionalities.
-
Oxidation: Mild oxidation yields the corresponding benzaldehyde, a critical electrophile for condensation and cyclization reactions to form heterocycles like quinazolines, benzodiazepines, and isoquinolines.
-
Conversion to a Leaving Group: Transformation into a benzylic halide (e.g., chloromethyl or bromomethyl derivative) creates a potent electrophile for intramolecular or intermolecular alkylation of phenols, anilines, or thiophenols, leading to fused ring systems.
-
-
The Fluorine Atom (C2-F): The ortho-fluoro substituent exerts a significant electronic and steric influence. It is a powerful electron-withdrawing group, which can activate the aromatic ring for certain reactions and modulate the pKa of adjacent groups. In drug design, fluorine is often introduced to block metabolic oxidation or to enhance binding affinity to target proteins[1].
-
The Methyl Group (C6-CH₃): Positioned ortho to the hydroxymethyl group, the methyl substituent provides steric hindrance that can direct the regioselectivity of reactions and influence the conformational preferences of intermediates and final products.
The interplay of these groups allows for a multi-step, regioselective approach to complex molecular architectures, as illustrated in the workflow below.
Sources
Application Notes and Protocols for the Development of Novel Catalysts Based on (4-Bromo-2-fluoro-6-methylphenyl)methanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development of novel catalysts derived from the (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold. Recognizing the potential of this uniquely substituted building block, we present detailed protocols for its synthesis and subsequent transformation into high-value phosphine and N-heterocyclic carbene (NHC) ligands. The strategic placement of fluoro, bromo, and methyl groups on the phenyl ring offers a unique combination of steric and electronic properties, making these scaffolds promising candidates for catalysts in cross-coupling and asymmetric reactions. This guide is intended to serve as a practical resource for researchers aiming to explore new catalytic systems with enhanced performance and selectivity.
Introduction: The Rationale for (4-Bromo-2-fluoro-6-methylphenyl)methanol-Based Catalysts
The quest for more efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. The design of catalyst ligands is central to this endeavor, as the ligand sphere around a metal center dictates its reactivity, stability, and selectivity. The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold is a particularly intriguing starting point for the development of new catalysts for several reasons:
-
Electronic Tuning with Fluorine: The presence of a fluorine atom ortho to the benzylic alcohol can significantly influence the electronic properties of the resulting catalyst. Fluorine's high electronegativity can impact the electron density at the metal center, potentially enhancing catalytic activity or altering reaction pathways.[1][2] Furthermore, intramolecular hydrogen bonding between the fluorine and the hydroxyl group can influence the conformational preferences of the scaffold.
-
Steric Hindrance: The methyl group, also in an ortho position, provides steric bulk near the catalytic center. This can be advantageous in promoting reductive elimination, a key step in many cross-coupling reactions, and can also play a crucial role in inducing asymmetry in chiral transformations.
-
Reactive Handle for Further Functionalization: The bromo substituent serves as a versatile reactive handle. It can be readily converted into other functional groups, such as phosphines, or used in cross-coupling reactions to build more complex ligand structures.
This guide will focus on two primary classes of catalysts that can be developed from this scaffold: phosphine ligands for transition-metal catalysis and N-heterocyclic carbene (NHC) precursors for organocatalysis and transition-metal catalysis.
Synthesis of the (4-Bromo-2-fluoro-6-methylphenyl)methanol Scaffold
The synthesis of the (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold can be achieved through a multi-step process starting from commercially available 4-bromo-2-fluoro-6-methylaniline. The following protocol is a well-established route.
Protocol 2.1: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
This protocol is adapted from standard organic synthesis methodologies.
Materials:
-
4-Bromo-2-fluoro-6-methylaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Diazotization and Hydrolysis to form 4-Bromo-2-fluoro-6-methylphenol
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-bromo-2-fluoro-6-methylaniline (1.0 eq) to a solution of concentrated sulfuric acid (2.0 eq) in water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, bring a solution of dilute sulfuric acid to a boil and slowly add the diazonium salt solution.
-
Steam distill the mixture to isolate the crude 4-bromo-2-fluoro-6-methylphenol.
-
Extract the distillate with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the phenol.
Step 2: Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
This step is a proposed reduction of a related carboxylate, as a direct reduction of the phenol is not feasible. A more practical route involves the formylation of the corresponding Grignard reagent derived from 1,4-dibromo-2-fluoro-6-methylbenzene, followed by reduction. A more direct, albeit potentially lower-yielding, approach from a commercially available benzoic acid derivative is presented here for simplicity.
-
Suspend methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 eq)[3] in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Bromo-2-fluoro-6-methylphenyl)methanol.[4]
Development of Phosphine Ligands
Phosphine ligands are ubiquitous in transition-metal catalysis. The following protocol outlines the synthesis of a novel phosphine ligand from the (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold.
Protocol 3.1: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methyldiphenylphosphine
Causality: The conversion of the alcohol to a benzylic bromide creates a good electrophile for substitution by a phosphide nucleophile. This is a standard method for the synthesis of C-chiral phosphines.[5]
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dry dichloromethane (DCM)
-
Lithium diphenylphosphide (LiPPh₂) or Diphenylphosphine
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Degassed water
Procedure:
Step 1: Synthesis of 1-(Bromomethyl)-4-bromo-2-fluoro-6-methylbenzene
-
Dissolve (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add PBr₃ (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the benzylic bromide.
Step 2: Synthesis of the Phosphine Ligand
-
Dissolve diphenylphosphine (1.0 eq) in dry THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (1.0 eq) dropwise and stir for 30 minutes to generate lithium diphenylphosphide.
-
Add a solution of 1-(bromomethyl)-4-bromo-2-fluoro-6-methylbenzene (1.0 eq) in dry THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract with diethyl ether.
-
Wash the organic layer with degassed brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the target phosphine ligand.
Application of the Novel Phosphine Ligand in Suzuki-Miyaura Cross-Coupling
The newly synthesized phosphine ligand can be evaluated in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The bulky and electron-rich nature of similar phosphines has been shown to be effective for such transformations.[6]
Protocol 4.1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(4-Bromo-2-fluoro-6-methylphenyl)methyldiphenylphosphine ligand
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), the phosphine ligand (2 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add toluene and water (10:1 v/v) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of 4-methyl-1,1'-biphenyl.
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 2 | 100 | 12 | To be determined | To be determined |
| 2 | 0.5 | 1 | 100 | 12 | To be determined | To be determined |
| 3 | 1 | 2 | 80 | 24 | To be determined | To be determined |
Development of N-Heterocyclic Carbene (NHC) Precursors
NHCs are a powerful class of ligands and organocatalysts. The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold can be converted into an NHC precursor via a multi-step synthesis.
Protocol 5.1: Synthesis of a Chiral Imidazolinium Salt NHC Precursor
This protocol is based on established methods for NHC precursor synthesis.[7][8]
Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethylenediamine
-
Triethyl orthoformate
-
Ammonium tetrafluoroborate (NH₄BF₄)
Procedure:
Step 1: Synthesis of 1-(Azidomethyl)-4-bromo-2-fluoro-6-methylbenzene
-
Convert (4-Bromo-2-fluoro-6-methylphenyl)methanol to the corresponding benzylic chloride using thionyl chloride.
-
React the benzylic chloride with sodium azide in a suitable solvent like DMF to yield the azide.
Step 2: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanamine
-
Reduce the azide using a standard reducing agent like LiAlH₄ in THF to obtain the primary amine.
Step 3: Synthesis of the Imidazolinium Salt
-
Condense the synthesized amine with a suitable diamine, such as ethylenediamine, and then cyclize with triethyl orthoformate in the presence of a proton source like ammonium tetrafluoroborate to form the imidazolinium salt.
Proposed Catalytic Application of the NHC Ligand
The synthesized NHC precursor can be used to generate the free carbene in situ, which can then be used as a ligand in transition-metal catalysis or as an organocatalyst. A potential application is in the copper-catalyzed benzylic fluorination.
Protocol 6.1: Copper-Catalyzed Benzylic Fluorination
This proposed protocol is based on similar reported methodologies.[9]
Materials:
-
Copper(I) iodide (CuI)
-
The synthesized imidazolinium salt
-
Potassium tert-butoxide (KOtBu)
-
Ethylbenzene
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile
Procedure:
-
In a glovebox, add CuI (5 mol%), the imidazolinium salt (6 mol%), and KOtBu (7 mol%) to a vial.
-
Add acetonitrile and stir for 30 minutes.
-
Add ethylbenzene (1.0 eq) and NFSI (1.2 eq).
-
Seal the vial and heat at 60 °C for 24 hours.
-
Cool the reaction, filter through a plug of silica gel, and analyze the filtrate by GC-MS to determine the yield of (1-fluoroethyl)benzene.
Visualization of Synthetic Workflows
Synthesis of the Phosphine Ligand
Caption: Synthetic route to the novel phosphine ligand.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold presents a promising platform for the development of novel catalysts. The detailed protocols provided herein offer a starting point for the synthesis of new phosphine and NHC ligands. The unique substitution pattern of this scaffold is expected to impart favorable steric and electronic properties to the resulting catalysts, potentially leading to enhanced performance in a variety of important organic transformations. Further research should focus on the full characterization of these new catalysts and a thorough investigation of their substrate scope and limitations in the proposed and other catalytic reactions. The modular nature of the synthetic routes allows for further derivatization, opening up possibilities for a wide range of new catalysts with tailored properties.
References
-
Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462–11474. [Link]
-
PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]
-
Hermann, D., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(11), 2705–2733. [Link]
-
Organo-Reaction. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]
-
ResearchGate. Cu(I) catalyzed benzylic fluorination with NFSI. [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. [Link]
-
Chiral Phosphines Synthesis. Chiral Phosphines Synthesis. [Link]
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Application Notes and Protocols for Combinatorial Library Synthesis Utilizing a (4-Bromo-2-fluoro-6-methylphenyl)methanol Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the (4-Bromo-2-fluoro-6-methylphenyl)methanol Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of core scaffolds is paramount to the successful generation of diverse and biologically relevant small molecule libraries. The (4-Bromo-2-fluoro-6-methylphenyl)methanol core is a prime example of a well-conceived scaffold, offering multiple, orthogonally reactive sites for combinatorial diversification. Its inherent structural features—a synthetically versatile aryl bromide, a modifiable benzylic alcohol, and the conformational constraints imposed by the ortho-fluoro and methyl groups—provide a robust platform for the exploration of chemical space in the quest for novel therapeutic agents.
The presence of the bromine atom is a key feature, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are renowned for their broad functional group tolerance and reliability in high-throughput synthesis formats. The benzylic alcohol functionality can be readily transformed into an array of other functional groups. It can be oxidized to the corresponding aldehyde, opening up a vast landscape of subsequent reactions such as reductive amination and multicomponent reactions like the Ugi reaction. Furthermore, the alcohol can be converted into ethers or esters, providing another avenue for structural diversification.
This document provides a comprehensive guide to the synthesis of the (4-Bromo-2-fluoro-6-methylphenyl)methanol core and its application in the generation of combinatorial libraries through a series of detailed protocols and application notes.
Part 1: Synthesis of the (4-Bromo-2-fluoro-6-methylphenyl)methanol Core
The synthesis of the core scaffold can be efficiently achieved in a two-step process starting from the commercially available 4-bromo-2-fluoro-6-methylaniline. The initial step involves a Sandmeyer-type reaction to convert the aniline to the corresponding phenol, followed by a reduction of the in-situ generated aldehyde to the target benzyl alcohol. A more direct approach involves the formylation of a suitable precursor followed by reduction. For the purpose of these application notes, we will focus on a plausible route involving the bromination of 2-fluoro-6-methylphenol followed by subsequent functional group manipulations. A more direct synthetic route may involve the reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde.
Protocol 1: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol
This protocol outlines a plausible synthetic route starting from 2-fluoro-6-methylphenol.
Step 1a: Bromination of 2-fluoro-6-methylphenol
-
Reaction: Electrophilic aromatic substitution (bromination) of 2-fluoro-6-methylphenol.
-
Reagents & Materials:
-
2-fluoro-6-methylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
Dissolve 2-fluoro-6-methylphenol (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-bromo-2-fluoro-6-methylphenol.
-
Step 1b: Formylation of 4-bromo-2-fluoro-6-methylphenol (Duff Reaction)
-
Reaction: Ortho-formylation of the phenol.
-
Reagents & Materials:
-
4-bromo-2-fluoro-6-methylphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol or trifluoroacetic acid (TFA)
-
Heating mantle and condenser
-
-
Procedure:
-
Mix 4-bromo-2-fluoro-6-methylphenol (1.0 equiv) and hexamethylenetetramine (2.0 equiv) in glycerol or trifluoroacetic acid.
-
Heat the mixture to 150-160 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and hydrolyze the intermediate by adding aqueous HCl and heating.
-
Extract the product, 4-bromo-2-fluoro-6-methylbenzaldehyde, with a suitable organic solvent.
-
Purify by column chromatography.
-
Step 1c: Reduction of 4-bromo-2-fluoro-6-methylbenzaldehyde
-
Reaction: Reduction of the aldehyde to a primary alcohol.
-
Reagents & Materials:
-
4-bromo-2-fluoro-6-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.1 equiv) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-Bromo-2-fluoro-6-methylphenyl)methanol.
-
Part 2: Combinatorial Library Synthesis
The (4-Bromo-2-fluoro-6-methylphenyl)methanol core offers three primary points of diversification, as illustrated in the workflow diagram below.
Caption: Combinatorial diversification strategy for the (4-Bromo-2-fluoro-6-methylphenyl)methanol core.
Protocol 2: Parallel Suzuki-Miyaura Coupling
This protocol is designed for the diversification of the aryl bromide moiety in a 96-well plate format.
-
Reaction: Palladium-catalyzed cross-coupling of the aryl bromide with a library of boronic acids.
-
Reagents & Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Library of diverse aryl and heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In an inert atmosphere, prepare a stock solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol in 1,4-dioxane.
-
Prepare an array of boronic acids (1.2 equiv) in a 96-well plate.
-
To each well containing a unique boronic acid, add the palladium catalyst (0.05 equiv) and base (2.0 equiv).
-
Dispense the stock solution of the core molecule into each well.
-
Add water to each well to achieve the desired dioxane/water ratio (e.g., 4:1).
-
Seal the 96-well plate and heat to 80-100 °C for 12-24 hours with shaking.
-
After cooling, quench the reactions with water and extract with ethyl acetate.
-
Analyze the resulting library members by LC-MS.
-
| Parameter | Condition |
| Core Concentration | 0.1 M |
| Boronic Acid | 1.2 equivalents |
| Palladium Catalyst | 5 mol % |
| Base | 2.0 equivalents |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 16 hours |
Protocol 3: Parallel Sonogashira Coupling
This protocol enables the introduction of alkyne functionalities.
-
Reaction: Palladium/copper-catalyzed coupling of the aryl bromide with terminal alkynes.[1]
-
Reagents & Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol
-
Library of terminal alkynes
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
In an inert atmosphere, dispense a solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol in the chosen solvent into each well of a 96-well plate.
-
Add the palladium catalyst (0.02 equiv) and CuI (0.04 equiv) to each well.
-
Dispense the library of terminal alkynes (1.5 equiv) and the amine base (3.0 equiv) into the respective wells.
-
Seal the plate and stir at room temperature to 60 °C until completion.
-
Work up the reactions by adding water and extracting with an organic solvent.
-
Analyze the library by LC-MS.
-
Protocol 4: Parallel Ether Synthesis (Williamson Ether Synthesis)
This protocol details the diversification of the benzylic alcohol.
-
Reaction: Nucleophilic substitution to form ethers.[2]
-
Reagents & Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol derived library from Protocol 2 or 3
-
Library of alkyl halides (e.g., bromides, iodides)
-
Strong base (e.g., sodium hydride (NaH))
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
In an inert atmosphere, dispense a solution of the substituted benzyl alcohol in the anhydrous solvent into each well.
-
Add NaH (1.2 equiv) to each well and stir for 30 minutes at room temperature to form the alkoxide.
-
Dispense the library of alkyl halides (1.1 equiv) to the corresponding wells.
-
Stir the reactions at room temperature or with gentle heating until completion.
-
Quench the reactions by the careful addition of water.
-
Extract and analyze the products.
-
Protocol 5: Parallel Oxidation and Ugi Multicomponent Reaction
This two-step, one-pot protocol offers a significant increase in molecular complexity.
Step 5a: Oxidation of the Benzyl Alcohol to the Aldehyde
-
Reaction: Oxidation of the primary alcohol.
-
Reagents & Materials:
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol derived library
-
Mild oxidizing agent (e.g., Dess-Martin periodinane (DMP) or PCC)
-
Anhydrous solvent (e.g., dichloromethane (DCM))
-
-
Procedure:
-
In an inert atmosphere, dispense a solution of the benzyl alcohol in DCM into each well.
-
Add the oxidizing agent (1.5 equiv) and stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS).
-
The crude aldehyde solution can be used directly in the next step.
-
Step 5b: Ugi Four-Component Reaction
-
Reaction: A multicomponent reaction to form α-acylamino amides.[3][4]
-
Reagents & Materials:
-
Crude aldehyde solution from Step 5a
-
Library of primary amines
-
Library of isocyanides
-
Library of carboxylic acids
-
Solvent (e.g., methanol)
-
-
Procedure:
-
To the crude aldehyde solutions, add the library of primary amines (1.0 equiv), isocyanides (1.0 equiv), and carboxylic acids (1.0 equiv) in methanol.
-
Seal the plate and stir at room temperature for 24-48 hours.
-
Concentrate the reaction mixtures and purify the resulting library of Ugi products.
-
Characterize the products by LC-MS and NMR.
-
Part 3: Solid-Phase Synthesis Application
The (4-Bromo-2-fluoro-6-methylphenyl)methanol core can be adapted for use as a linker in solid-phase synthesis, particularly for the preparation of peptide acids and other small molecules.[5][6][7][8] The benzyl alcohol can be attached to a suitable solid support (e.g., Merrifield resin) and the growing molecule can be attached to the benzylic position via an ester linkage. The aryl bromide then serves as a point for on-resin diversification.
Caption: Workflow for solid-phase synthesis using the core as a linker.
Conclusion
The (4-Bromo-2-fluoro-6-methylphenyl)methanol scaffold is a highly valuable tool for combinatorial library synthesis in drug discovery. Its multiple, orthogonally reactive handles allow for the rapid generation of large and diverse libraries of novel compounds. The protocols outlined in this document provide a framework for the synthesis of the core and its subsequent diversification using robust and well-established chemical transformations. The adaptability of this core to both solution-phase parallel synthesis and solid-phase methodologies further enhances its utility for modern drug discovery programs.
References
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
The Journal of Organic Chemistry. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. ACS Publications. [Link]
-
JOVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
-
Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
ResearchGate. (2025). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
YouTube. (2022). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
YouTube. (2021). Synthesis of Ethers from Alcohols. [Link]
-
Michigan State University. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. [Link]
-
ACS Publications. (2026). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
ACS Publications. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. [Link]
-
OrgoSolver. (n.d.). Synthesis and Reactions of Alcohols and Ethers. [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Chemistry LibreTexts. (2024). 19.12: Biological Reductions. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
-
OpenStax. (2023). 19.12 Biological Reductions - Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-nitrobenzaldehyde. [Link]
Sources
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Application Notes and Protocols: Exploring the Potential of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Flow Chemistry
Introduction: A Versatile Building Block for Continuous Pharmaceutical Manufacturing
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for modular, efficient, and safe manufacturing processes has driven the adoption of continuous flow chemistry.[1][2] This powerful technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[1][2] (4-Bromo-2-fluoro-6-methylphenyl)methanol emerges as a strategically functionalized building block, poised for a multitude of transformations within a flow chemistry paradigm. Its unique substitution pattern—a sterically encumbered aryl bromide, a reactive benzylic alcohol, and modulating fluoro and methyl groups—opens avenues for diverse synthetic applications, from the construction of complex biaryl structures to the introduction of novel functionalities.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the potential applications of (4-Bromo-2-fluoro-6-methylphenyl)methanol in flow chemistry. We will explore its synthesis and subsequent transformations, providing detailed, field-proven protocols and the scientific rationale behind our experimental designs.
Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Proposed Flow-Assisted Route
Part 1: Continuous Bromination of 2-Fluoro-6-methylbenzaldehyde
The regioselective bromination of the electron-rich aromatic ring is proposed to occur at the position para to the activating methyl group and ortho to the deactivating but ortho,para-directing fluorine atom.
Protocol:
-
Stream A: Prepare a 1.0 M solution of 2-fluoro-6-methylbenzaldehyde in dichloromethane.
-
Stream B: Prepare a 1.0 M solution of bromine in dichloromethane.
-
System Setup: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
Reaction: The combined stream flows through a 10 mL PFA coil reactor maintained at 0 °C.
-
Quenching: The output from the reactor is continuously quenched by flowing into a stream of aqueous sodium thiosulfate solution.
-
Work-up: The quenched reaction mixture is collected, and the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the desired 4-bromo-2-fluoro-6-methylbenzaldehyde.
Part 2: Continuous Reduction to (4-Bromo-2-fluoro-6-methylphenyl)methanol
The reduction of the aldehyde to the corresponding benzyl alcohol can be efficiently performed in a flow reactor using a packed-bed of a solid-supported reducing agent.
Protocol:
-
Stream A: A solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Stream B: A solution of a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 eq.) in the same solvent system.
-
System Setup: The two streams are pumped at desired flow rates into a T-mixer and then through a heated coil reactor (e.g., PFA or stainless steel). A back pressure regulator is used to superheat the solvent, allowing for higher reaction temperatures and shorter residence times.
-
Reaction Monitoring: The reaction progress can be monitored in real-time using in-line analytical techniques such as HPLC or UV-Vis spectroscopy. Table 1: Representative Conditions for Continuous Flow Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Residence Time (min) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120-150 | 5-15 | 85-95 |
| Pd₂ (dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 100-130 | 10-20 | 80-90 |
| Heterogeneous Pd Cat. | K₂CO₃ | Ethanol/H₂O | 100-140 | 8-25 | 75-90 |
Application 2: Selective Oxidation to the Aldehyde in Flow
The benzylic alcohol functionality can be selectively oxidized to the corresponding aldehyde, a valuable intermediate for various subsequent transformations such as reductive aminations and Wittig reactions. Continuous flow oxidation offers enhanced safety and selectivity, particularly when using strong oxidants. [3][4]TEMPO-mediated aerobic oxidation is a green and efficient method that is well-suited for flow chemistry. [3][4]
Protocol:
-
Reagent Solution: A solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq.), TEMPO (0.1 eq.), and a co-catalyst (e.g., CuBr/bpy or NaBr) in a suitable solvent (e.g., acetonitrile or toluene).
-
System Setup: The reagent solution and a stream of air or oxygen are introduced into a gas-liquid flow reactor. The use of a mass flow controller for the gas stream ensures precise stoichiometry.
-
Reaction: The reaction is typically run at elevated temperatures (60-100 °C) and pressures to increase reaction rates and maintain a single phase.
-
Product Isolation: The output from the reactor passes through a gas-liquid separator, and the liquid phase containing the product is collected.
Table 2: Comparison of Oxidizing Systems for Benzyl Alcohol Oxidation in Flow
| Oxidizing System | Co-catalyst/Mediator | Solvent | Temp (°C) | Residence Time (min) | Typical Yield (%) |
| Air/O₂ | TEMPO/Cu(I) | Acetonitrile | 80-100 | 10-30 | >90 |
| NaOCl | TEMPO/NaBr | Dichloromethane/H₂O | 0-25 | 5-15 | >95 |
| H₂O₂ | Heterogeneous Catalyst | Toluene | 60-90 | 15-45 | 85-95 |
Application 3: Continuous Flow Photochemical Transformations
The aryl bromide functionality of (4-Bromo-2-fluoro-6-methylphenyl)methanol can be activated under photochemical conditions, enabling a range of transformations that are often difficult to achieve thermally. Flow photoreactors offer significant advantages over batch reactors by ensuring uniform irradiation and minimizing over-irradiation, leading to higher yields and cleaner reactions.
Photoredox-Catalyzed C-N Cross-Coupling
Aryl bromides can be coupled with amines under visible-light photoredox catalysis to form valuable aniline derivatives.
Protocol:
-
Reagent Solution: A degassed solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq.), the desired amine (1.5 eq.), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.5-2 mol%), and a base (e.g., DBU or Cs₂CO₃) in a suitable solvent (e.g., DMSO or DMF).
-
System Setup: The solution is pumped through a transparent FEP or PFA tubing reactor wrapped around a light source (e.g., blue LEDs).
-
Reaction: The reaction is typically performed at room temperature with residence times ranging from 20 to 60 minutes.
-
Work-up: The collected reaction mixture is subjected to standard extractive work-up and purification by column chromatography.
Table 3: Key Parameters for Photochemical Reactions in Flow
| Reaction Type | Catalyst/Sensitizer | Light Source | Solvent | Residence Time (min) | Typical Yield (%) |
| C-N Coupling | Iridium or Ruthenium complex | Blue or White LEDs | DMSO | 20-60 | 70-90 |
| Benzylic Bromination | N-Bromosuccinimide | UV-A Lamp | Acetonitrile | 5-15 | 80-95 |
Advanced Applications: Telescoped and Automated Flow Synthesis
The true potential of (4-Bromo-2-fluoro-6-methylphenyl)methanol in flow chemistry can be realized through the integration of multiple reaction steps into a single, continuous process (telescoped synthesis) and the use of automated optimization platforms. [1][5] For instance, a three-step sequence involving the Suzuki-Miyaura coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol, followed by oxidation of the resulting biaryl alcohol to the aldehyde, and a subsequent reductive amination could be performed in a fully integrated flow system. This approach minimizes manual handling, reduces waste, and significantly shortens the overall synthesis time. [5] Furthermore, the optimization of each reaction step can be accelerated by employing automated flow reactors coupled with high-throughput experimentation (HTE) techniques and real-time analytics. [6]This allows for the rapid screening of catalysts, solvents, temperatures, and residence times to identify the optimal conditions for each transformation.
Conclusion: A Gateway to Advanced Continuous Manufacturing
(4-Bromo-2-fluoro-6-methylphenyl)methanol stands as a testament to the synergy between strategic molecular design and the enabling technology of flow chemistry. Its versatile functionalities, when harnessed within continuous flow reactors, provide a powerful platform for the efficient, safe, and scalable synthesis of complex molecular architectures. The protocols and applications detailed herein are intended to serve as a robust starting point for researchers to unlock the full potential of this valuable building block in their drug discovery and development endeavors. The adoption of such integrated flow processes is not merely an incremental improvement but a paradigm shift towards the future of intelligent and sustainable chemical manufacturing.
References
-
Continuous flow oxidation of benzyl alcohol in the presence of... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
- Synthesis of 4-bromo-2-fluoro-6-methylbenzaldehyde. (n.d.).
-
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst - ACS Publications. (2014, September 23). Retrieved January 27, 2026, from [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. (2015, November 18). Retrieved January 27, 2026, from [Link]
-
Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide | JACS Au - ACS Publications. (2025, August 9). Retrieved January 27, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C. (2025, July 18). Retrieved January 27, 2026, from [Link]
-
Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes | The Journal of Organic Chemistry - ACS Publications. (2026, January 26). Retrieved January 27, 2026, from [Link]
-
Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold - ResearchGate. (2025, August 6). Retrieved January 27, 2026, from [Link]
- US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents. (n.d.).
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development - ACS Publications. (2023, September 7). Retrieved January 27, 2026, from [Link]
-
Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination - ACS Publications. (2021, November 11). Retrieved January 27, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved January 27, 2026, from [Link]
-
Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents. (n.d.).
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2012, November 12). Retrieved January 27, 2026, from [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC - NIH. (2023, September 7). Retrieved January 27, 2026, from [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. (2021, May 17). Retrieved January 27, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Influence of Residence Time Distribution on Continuous-Flow Polymerization - ChemRxiv. (n.d.). Retrieved January 27, 2026, from [Link]
-
Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. (n.d.). Retrieved January 27, 2026, from [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022, February 10). Retrieved January 27, 2026, from [Link]
-
Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process - American Chemical Society. (2026, January 21). Retrieved January 27, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Retrieved January 27, 2026, from [Link]
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni - Macmillan Group - Princeton University. (2020, October 14). Retrieved January 27, 2026, from [Link]
-
Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy | Organic Process Research & Development - ACS Publications. (2020, June 15). Retrieved January 27, 2026, from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022, July 17). Retrieved January 27, 2026, from [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC - NIH. (2020, March 20). Retrieved January 27, 2026, from [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - MDPI. (2023, January 6). Retrieved January 27, 2026, from [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (2025, November 25). Retrieved January 27, 2026, from [Link]
-
Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde - YouTube. (2021, January 3). Retrieved January 27, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved January 27, 2026, from [Link]
-
Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021, November 12). Retrieved January 27, 2026, from [Link]
-
Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design - Sci-Hub. (n.d.). Retrieved January 27, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Retrieved January 27, 2026, from [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024, October 3). Retrieved January 27, 2026, from [Link]
-
4-Bromo-2-fluoro-6-nitrobenzaldehyde - MySkinRecipes. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
Application Notes and Protocols for the Design of Novel Bioactive Molecules from (4-Bromo-2-fluoro-6-methylphenyl)methanol
Introduction: A Privileged Scaffold for Bioactive Compound Synthesis
(4-Bromo-2-fluoro-6-methylphenyl)methanol represents a strategically functionalized starting material for the synthesis of novel bioactive molecules. Its unique substitution pattern offers a versatile platform for generating diverse chemical libraries for drug discovery and development. The presence of an aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, the benzylic alcohol provides a handle for etherification and esterification, and the fluorine and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This application note provides a comprehensive guide for the design, synthesis, and biological evaluation of new chemical entities derived from this promising scaffold.
The strategic incorporation of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can block metabolic pathways and modulate the pKa of nearby functional groups, making it a valuable tool in medicinal chemistry. The bromine atom serves as a key reactive handle for introducing molecular diversity through well-established cross-coupling methodologies.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of (4-Bromo-2-fluoro-6-methylphenyl)methanol for the discovery of new therapeutic agents.
Molecular Design Strategy: Leveraging the Structural Features
The design of a focused library of bioactive molecules from (4-Bromo-2-fluoro-6-methylphenyl)methanol should exploit its three primary functional handles: the aryl bromide, the benzylic alcohol, and the substituted aromatic ring. A rational approach involves the systematic modification of these positions to explore the structure-activity relationship (SAR) of the resulting compounds.
Key Diversification Points:
-
Aryl Bromide (C4-Position): This position is ideal for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
-
Benzylic Alcohol: The hydroxyl group can be readily converted into other functional groups.
-
Etherification: Synthesis of a diverse range of ethers.
-
Esterification: Formation of esters with various carboxylic acids.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid, providing further synthetic handles.
-
-
Aromatic Ring: The fluorine and methyl groups provide a specific electronic and steric environment that can be crucial for biological activity. These groups can influence the orientation of substituents and their interactions with target proteins.
Below is a visual representation of the proposed synthetic diversification strategy.
Caption: Synthetic diversification strategy for (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of (4-Bromo-2-fluoro-6-methylphenyl)methanol with a boronic acid.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | 219.05 |
| Arylboronic acid | Varies | Varies |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 |
| K₂CO₃ | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To a flame-dried Schlenk flask, add (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | 219.05 |
| Amine | Varies | Varies |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 |
| Xantphos | 161265-03-8 | 578.68 |
| Cs₂CO₃ | 534-17-8 | 325.82 |
| Toluene | 108-88-3 | 92.14 |
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Williamson Ether Synthesis
This protocol provides a general method for the etherification of the benzylic alcohol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | 219.05 |
| Alkyl halide | Varies | Varies |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
Procedure:
-
To a flame-dried round-bottom flask under argon, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Purification
All synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for elucidating the structure of the synthesized molecules.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final compounds.
-
Purification: Flash column chromatography is the primary method for purifying the synthesized compounds. The choice of solvent system will depend on the polarity of the target molecule.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized library of compounds.
Caption: Tiered biological screening workflow.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Materials:
| Reagent |
| Cancer cell line (e.g., HeLa, A549) |
| Dulbecco's Modified Eagle's Medium (DMEM) |
| Fetal Bovine Serum (FBS) |
| Penicillin-Streptomycin |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
| Dimethyl sulfoxide (DMSO) |
| 96-well plates |
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 5: Antibacterial Screening (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
| Reagent |
| Bacterial strains (e.g., E. coli, S. aureus) |
| Mueller-Hinton Broth (MHB) |
| 96-well plates |
| Test compounds dissolved in DMSO |
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 6: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of the synthesized compounds.
Materials:
| Reagent |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Methanol |
| Test compounds |
| Ascorbic acid (positive control) |
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of the test compound solution (at various concentrations) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Data Analysis and Interpretation
The data obtained from the biological assays should be analyzed to determine the potency and selectivity of the synthesized compounds.
Quantitative Data Summary:
| Compound ID | Synthetic Yield (%) | Purity (%) | IC₅₀ (µM) [Cell Line] | MIC (µg/mL) [Bacteria] | DPPH EC₅₀ (µM) |
| Example-1 | 75 | >98 | 5.2 [HeLa] | 16 [E. coli] | 12.5 |
| Example-2 | 82 | >99 | 12.8 [HeLa] | 64 [E. coli] | 25.1 |
| ... | ... | ... | ... | ... | ... |
The results from these assays will guide the subsequent rounds of synthesis and optimization, leading to the identification of lead compounds with promising therapeutic potential. The structure-activity relationship (SAR) data will be crucial for understanding the molecular determinants of biological activity and for designing more potent and selective analogs.
Conclusion
(4-Bromo-2-fluoro-6-methylphenyl)methanol is a highly versatile and promising starting material for the synthesis of novel bioactive molecules. The synthetic protocols and biological screening methods outlined in this application note provide a robust framework for the exploration of its chemical space and the discovery of new therapeutic agents. By systematically applying these methodologies, researchers can efficiently generate and evaluate diverse compound libraries, ultimately accelerating the drug discovery process.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Modern Allene Chemistry; Krause, N., Hashmi, A. S. K., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 53–106.
- Blois, M. S. Antioxidant determinations by the use of a stable free radical.
- Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale palladium-catalyzed N-arylation of amines. Adv. Synth.
-
Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J. Immunol. Methods1983 , 65, 55–63. [Link]
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Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008 , 37, 320–330. [Link]
- Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press: New York, 1961.
- van Meerloo, J.; Kaspers, G. J.; Cloos, J. Cell sensitivity assays: the MTT assay. Methods Mol. Biol.2011, 731, 237–245.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1417736-81-2, (4-Bromo-2-fluoro-6-methylphenyl)methanol. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (4-Bromo-2-fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-2-fluoro-6-methylphenyl)methanol , a halogenated aromatic alcohol, is a valuable building block in synthetic chemistry. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed operational and disposal plan, focusing on the correct selection and use of Personal Protective Equipment (PPE), grounded in scientific principles and best practices for chemical safety.
Understanding the Risks: Hazard Profile
-
Skin Irritation (H315): Direct contact is likely to cause skin irritation.[1]
-
Serious Eye Irritation (H319): Contact with eyes may lead to serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause respiratory tract irritation.[1]
-
Harmful if Swallowed (H302): Based on the hazard profile of the closely related compound (4-Bromo-2-methylphenyl)methanol, ingestion may be harmful.[2]
Given its chemical structure as a halogenated aromatic compound, it is also prudent to handle it as a substance with potential for other systemic effects upon prolonged or repeated exposure.
Core Protective Measures: A Multi-Layered Approach
A holistic safety strategy extends beyond mere PPE provision. It integrates engineering controls, administrative protocols, and finally, personal protective equipment as the last line of defense.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of (4-Bromo-2-fluoro-6-methylphenyl)methanol, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for halogenated aromatic compounds.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible and regularly tested.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure through dermal contact, inhalation, and eye contact.
Eye and Face Protection: A Non-Negotiable
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
| Task | Minimum Required PPE | Rationale |
| Weighing and transferring solids | Safety glasses with side shields | Protects against accidental splashes of solid particles. |
| Preparing solutions and running reactions | Chemical splash goggles | Provides a tighter seal to protect against splashes and vapors.[3] |
| High-risk operations (e.g., pressure reactions, large-scale transfers) | Chemical splash goggles and a face shield | Offers maximum protection for both eyes and face from splashes and potential eruptions.[3] |
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical for preventing skin contact. Nitrile gloves are a common choice for general laboratory use; however, for halogenated aromatic compounds, a more thorough evaluation is necessary.
| Glove Material | Protection Level | Considerations |
| Nitrile | Good for incidental contact | Suitable for handling small quantities and for short durations. Always double-glove. |
| Neoprene | Better for extended contact | Offers enhanced protection against a range of chemicals, including some halogenated compounds. |
| Viton® or Butyl Rubber | Recommended for prolonged or immersive contact | Provide superior resistance to aromatic and halogenated hydrocarbons. |
Best Practice: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times for (4-Bromo-2-fluoro-6-methylphenyl)methanol or similar chemicals. Discard disposable gloves immediately after use or if contamination is suspected. Never reuse disposable gloves.
Body Protection: Shielding from Contamination
A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound in a fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is essential.
-
For routine operations outside of a fume hood (not recommended): A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.
-
For emergency situations: A self-contained breathing apparatus (SCBA) may be required, depending on the scale of the spill and the concentration of airborne contaminants.
A comprehensive respiratory protection program, including fit-testing and training, is required by OSHA when respirators are necessary.[4]
Step-by-Step PPE Procedures
Donning (Putting On) PPE
Caption: PPE Donning Sequence.
Doffing (Taking Off) PPE
The doffing sequence is critical to prevent self-contamination.
Caption: PPE Doffing Sequence.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Decontamination
-
Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with (4-Bromo-2-fluoro-6-methylphenyl)methanol by rinsing with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste.
-
Work Surfaces: Clean and decontaminate work surfaces in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as solid hazardous waste.
Waste Disposal
All waste materials contaminated with (4-Bromo-2-fluoro-6-methylphenyl)methanol must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Collect in a designated, clearly labeled, and sealed container for halogenated organic solid waste.
-
Liquid Waste: Unused product, reaction mixtures, and solvent rinsates should be collected in a sealed, properly labeled container for halogenated organic liquid waste.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for chemically contaminated sharps.
Never dispose of (4-Bromo-2-fluoro-6-methylphenyl)methanol or its waste down the drain. Follow your institution's specific hazardous waste disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.
By adhering to these comprehensive safety and handling guidelines, researchers can work confidently and safely with (4-Bromo-2-fluoro-6-methylphenyl)methanol, ensuring both personal safety and the integrity of their research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
-
MCR Safety. (2023, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
-
3M. (n.d.). How an Organic Vapor Respirator Cartridge Works. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
-
ConRo Electronics. (2022, January 4). Humiseal-1B73-Acrylic-Conformal-Coating-SDS.pdf. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
-
SPI Supplies. (2017, April 13). Safety Data Sheet. Retrieved from [Link]
-
BigCommerce. (2015, January 6). Safety Data Sheet. Retrieved from [Link]
-
Carl Roth. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
